Technical Documentation Center

5'-O-Acetyl Adenosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5'-O-Acetyl Adenosine
  • CAS: 2140-25-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5'-O-Acetyl Adenosine (CAS 2140-25-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 5'-O-Acetyl Adenosine is a key derivative of adenosine, the ubiquitous purine nucleoside central to cellular metabolism and signaling.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Acetyl Adenosine is a key derivative of adenosine, the ubiquitous purine nucleoside central to cellular metabolism and signaling.[1][2] By masking the primary 5'-hydroxyl group with an acetyl moiety, this modification alters the molecule's physicochemical properties, notably its lipophilicity and resistance to certain enzymatic degradation pathways. This guide provides a comprehensive technical overview of 5'-O-Acetyl Adenosine, detailing its properties, synthesis, biological significance as a prodrug of adenosine, and its applications in research. We will explore its mechanism of action through adenosine receptors and provide validated experimental protocols for its synthesis and analysis, establishing a foundational resource for professionals in pharmacology and drug development.

Introduction: The Significance of Adenosine and its Derivatives

Adenosine is a fundamental building block for nucleic acids (RNA and DNA) and the energy currency molecule, adenosine triphosphate (ATP).[1][3] Beyond these core roles, it functions as a potent signaling molecule, modulating a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[4][5] These receptors are implicated in cardiovascular function, inflammation, neurotransmission, and more, making them attractive targets for therapeutic intervention.[4][6][7]

However, the therapeutic application of adenosine itself is hampered by its extremely short plasma half-life (less than 10 seconds) due to rapid uptake and metabolism by red blood cells and endothelial cells.[1][2][8] This pharmacokinetic challenge necessitates the development of derivatives and prodrugs to achieve more stable and targeted delivery. 5'-O-Acetyl Adenosine emerges as a valuable tool in this context, serving as a more lipophilic precursor that can be hydrolyzed in vivo to release the active adenosine molecule. Its study provides critical insights into adenosine signaling and serves as a scaffold for novel drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5'-O-Acetyl Adenosine is essential for its effective use in experimental settings, from solvent selection to analytical method development.

PropertyValueSource(s)
CAS Number 2140-25-2[9][10][11]
Molecular Formula C₁₂H₁₅N₅O₅[9][10][11]
Molecular Weight 309.28 g/mol [9][11]
Appearance White to Off-White Solid[10]
Melting Point 143 °C[10]
Solubility Slightly soluble in DMSO and Methanol[10]
Purity ≥98% (Commercially available)[9]
Storage Temperature Refrigerator (-20°C recommended for long-term)[10][12][13]

Synthesis and Purification

The synthesis of 5'-O-Acetyl Adenosine is typically achieved through the selective acetylation of the 5'-hydroxyl group of adenosine. While various methods exist, a common conceptual approach involves protecting the 2' and 3'-hydroxyl groups of the ribose sugar, followed by acetylation of the exposed 5'-hydroxyl group, and subsequent deprotection.

A more direct route involves the reaction of adenosine with acetic anhydride in a suitable solvent like pyridine.[14] However, this can lead to a mixture of acetylated products, including the peracetylated derivative (2',3',5'-Tri-O-acetyladenosine).[15] Therefore, careful control of reaction conditions and robust purification methods are critical.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5'-O-Acetyl Adenosine.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Adenosine Adenosine (Starting Material) Protection Protect 2',3'-OH groups (e.g., as Isopropylidene) Adenosine->Protection Acetylation Acetylate 5'-OH group (e.g., Acetic Anhydride) Protection->Acetylation Deprotection Remove 2',3' protecting groups (e.g., Acidic conditions) Acetylation->Deprotection Crude Crude Product Mixture Deprotection->Crude Reaction Work-up Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (e.g., TLC, HPLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Final Pure 5'-O-Acetyl Adenosine Evaporation->Final

Caption: Generalized workflow for synthesis and purification.

Example Purification Protocol: Flash Column Chromatography

Causality: Flash chromatography is the method of choice for purifying the crude reaction mixture because it efficiently separates compounds based on polarity. 5'-O-Acetyl Adenosine is more polar than peracetylated byproducts but less polar than unreacted adenosine, allowing for effective isolation.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Spot each fraction onto a Thin Layer Chromatography (TLC) plate and visualize under UV light (254 nm) to identify the fractions containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Biological Activity and Mechanism of Action

5'-O-Acetyl Adenosine functions primarily as a prodrug of adenosine. The acetyl group increases its lipophilicity, potentially enhancing membrane permeability compared to adenosine. Once in a biological system, it is hydrolyzed by intracellular esterases, releasing adenosine. The liberated adenosine then exerts its physiological effects by activating adenosine receptors.

Adenosine Receptor Signaling

Adenosine receptors are G protein-coupled receptors that mediate diverse cellular responses. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), while A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ).[5]

  • A₁ Receptor Activation (Inhibitory): Activation of A₁ receptors, for example in cardiac tissue, leads to the inhibition of adenylyl cyclase.[1][16] This decreases intracellular cyclic AMP (cAMP) levels, reduces calcium influx, and increases potassium efflux, resulting in hyperpolarization of the cell membrane.[1][16] This mechanism is responsible for adenosine's antiarrhythmic effects, as it slows conduction through the atrioventricular (AV) node.[1][6][16]

The diagram below illustrates the canonical A₁ receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ado Adenosine A1R A1 Receptor Ado->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: Simplified Adenosine A1 Receptor signaling pathway.

Applications in Research and Drug Development

The properties of 5'-O-Acetyl Adenosine make it a versatile tool for researchers.

  • Adenosine Prodrug Studies: It serves as a model compound for developing more sophisticated adenosine prodrugs with tailored release profiles and tissue targeting.

  • Receptor Characterization: By providing a more stable source of adenosine in situ, it can be used in cell-based assays to study the function and pharmacology of adenosine receptors without the complication of rapid degradation.[5]

  • Anti-inflammatory and Neuroprotective Research: Given adenosine's known roles in modulating inflammation and neuronal activity, 5'-O-Acetyl Adenosine is used as a tool to explore these pathways. For instance, it has been evaluated for antineuroinflammatory activity by measuring the inhibition of nitric oxide (NO) production in microglia.[17]

  • Cosmetic Science: Adenosine itself is used in cosmetic formulations for its anti-wrinkle properties. Derivatives like 5'-O-Acetyl Adenosine are explored for potentially improved skin penetration and efficacy.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and concentration of 5'-O-Acetyl Adenosine.

Protocol: Reversed-Phase HPLC Analysis

Causality: This self-validating protocol uses a C18 column, which separates compounds based on hydrophobicity. The mobile phase, a mixture of a polar solvent (water with a buffer) and a less polar organic solvent (acetonitrile or methanol), is optimized to achieve a good separation between adenosine, 5'-O-Acetyl Adenosine, and other potential impurities. Detection at 260 nm is chosen because it is the lambda max for the purine chromophore, ensuring high sensitivity.[18]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Ammonium formate buffer (e.g., 20 mM, pH 4.5) in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV-Vis detector set to 260 nm.[18]

    • Flow Rate: 1.0 mL/min.

  • Standard Preparation: Prepare a stock solution of 5'-O-Acetyl Adenosine reference standard (e.g., 1 mg/mL in methanol) and create a calibration curve by serial dilution.

  • Sample Preparation: Dissolve the test sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject 10-20 µL of the sample. Use an isocratic or gradient elution method. A typical starting point is 80% Mobile Phase A and 20% Mobile Phase B.

  • Data Analysis: Identify the 5'-O-Acetyl Adenosine peak by comparing its retention time to the reference standard. Quantify the amount and purity by integrating the peak area and comparing it against the calibration curve.

ParameterTypical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Water/Acetonitrile with buffer (e.g., Ammonium Formate)
Detection UV at 260 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 5'-O-Acetyl Adenosine.

  • Solid State: As a solid, the compound is relatively stable. It should be stored in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (-20°C is recommended for long-term storage).[10][13][15]

  • In Solution: The stability of adenosine derivatives in solution is pH and temperature-dependent. Stock solutions are best prepared fresh. For short-term storage, refrigeration (2-8°C) is advisable.[19] Studies on related compounds like adenosine monophosphate show significant degradation at room temperature over several days, whereas refrigerated solutions are stable for weeks.[19] The acetyl ester bond in 5'-O-Acetyl Adenosine is susceptible to hydrolysis, especially at non-neutral pH.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) before handling 5'-O-Acetyl Adenosine.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[12]

  • Handling: Avoid creating dust.[12] Handle in a well-ventilated area or a fume hood.

  • Hazards: May cause skin, eye, and respiratory irritation.[20] Avoid ingestion and inhalation.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5'-O-Acetyl Adenosine is more than just a simple derivative; it is a strategic tool for probing the complex world of purinergic signaling. Its enhanced lipophilicity and function as an adenosine prodrug provide a valuable mechanism for overcoming the pharmacokinetic limitations of the parent nucleoside. This guide has provided a technical foundation covering its properties, synthesis, mechanism of action, and practical applications. For researchers in pharmacology and medicinal chemistry, 5'-O-Acetyl Adenosine remains a cornerstone compound for investigating adenosine receptor biology and designing the next generation of purinergic therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Adenosine. StatPearls - NCBI Bookshelf. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2024). Adenosine. Retrieved February 8, 2026, from [Link]

  • Zhang, L., et al. (2022). Facile synthesis of photoactivatable adenosine analogs. RSC Advances. DOI:10.1039/D1RA08794K. Available from [Link]

  • García-Jiménez, A., et al. (2021). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules. Available from [Link]

  • Kim, D., et al. (2023). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. Available from [Link]

  • SIELC. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2024). Adenosine triphosphate. Retrieved February 8, 2026, from [Link]

  • CV Pharmacology. (n.d.). Adenosine. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-O-Acetyl Adenosine. PubChem Compound Database. Retrieved February 8, 2026, from [Link]

  • Dr Matt & Dr Mike. (2017). Mechanism of Action for Adenosine. YouTube. Retrieved February 8, 2026, from [Link]

  • Tararov, V. I., et al. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Synthesis. Available from [Link]

  • Costanzi, S., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Molecules. Available from [Link]

  • Carl ROTH. (n.d.). Adenosine - Safety Data Sheet. Retrieved February 8, 2026, from [Link]

  • Fisher, J., et al. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Fisher Digital Publications. Available from [Link]

  • Nickson, C. (2024). Adenosine. Life in the Fast Lane (LITFL). Retrieved February 8, 2026, from [Link]

  • Avilés, B., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Allergy. Available from [Link]

Sources

Exploratory

Technical Guide: Chemical Structure & Synthesis of 5'-O-Acetyl Adenosine

[1] Executive Summary 5'-O-acetyl adenosine is a nucleoside derivative where the primary hydroxyl group at the C5' position of the ribose moiety is esterified with an acetyl group. This modification serves two critical f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5'-O-acetyl adenosine is a nucleoside derivative where the primary hydroxyl group at the C5' position of the ribose moiety is esterified with an acetyl group. This modification serves two critical functions in nucleic acid chemistry and drug development: it acts as a selectively removable protecting group during oligonucleotide synthesis and functions as a metabolic probe by blocking the 5'-phosphorylation site, thereby inhibiting conversion to AMP/ADP/ATP by kinases.

This guide provides a rigorous technical analysis of the molecule's structure, a validated synthesis protocol, analytical characterization standards, and stability profiles.[1]

Part 1: Chemical Identity & Structural Elucidation

Physicochemical Profile

The 5'-O-acetyl group introduces lipophilicity to the polar adenosine core while removing the hydrogen bond donor capability of the 5'-OH.

PropertyData
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Molecular Formula C₁₂H₁₅N₅O₅
Molecular Weight 309.28 g/mol
CAS Number 2140-25-2
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa ~3.5 (N1-protonation), ~16 (2'/3'-OH)
Structural Analysis[2]
  • Ribose Conformation: The ribose ring typically exists in a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) puckers.[1] The 5'-O-acetylation can slightly bias this equilibrium due to the steric bulk and electronic withdrawal of the ester, often favoring the C2'-endo conformation in solution.

  • Ester Linkage: The C5'-O-C(O)CH₃ bond is an achiral ester linkage.[1] Unlike the 2' and 3' hydroxyls, the 5' position is exocyclic and less prone to steric hindrance, making it accessible for both enzymatic attack and chemical hydrolysis.[1]

  • Purine Base: The adenine base remains in the anti conformation relative to the sugar to minimize steric clash with the ribose ring oxygen.

Part 2: Validated Synthesis Protocol

Strategic Overview

Direct acetylation of adenosine is non-selective, yielding a mixture of 2'-, 3'-, 5'-, and N6-acetylated products.[1] The most robust synthetic route utilizes the 2',3'-O-isopropylidene (acetonide) protection strategy.[1] This method ensures regioselectivity by locking the cis-diol system before acetylating the exposed 5'-OH.

Step-by-Step Methodology

Reagents: Adenosine, Acetone, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH), Acetic Anhydride, Pyridine, Trifluoroacetic acid (TFA).[1][2]

Phase 1: Protection (Formation of 2',3'-O-isopropylidene adenosine)[1]
  • Suspend adenosine (10 mmol) in dry acetone (50 mL).

  • Add 2,2-dimethoxypropane (20 mmol) and a catalytic amount of pTsOH (0.1 mmol).

  • Stir at room temperature for 4–6 hours. The suspension will clear as the product forms.

  • Neutralize with sodium bicarbonate, filter, and evaporate to yield the acetonide intermediate.

Phase 2: 5'-O-Acetylation
  • Dissolve the acetonide intermediate (dried) in anhydrous pyridine (10 mL).

  • Add acetic anhydride (1.2 equivalents) dropwise at 0°C.

  • Stir at room temperature for 3 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).[1]

  • Quench with ice water and extract with dichloromethane. Wash with 1M HCl (to remove pyridine), NaHCO₃, and brine.[1]

  • Dry over Na₂SO₄ and concentrate to yield 2',3'-O-isopropylidene-5'-O-acetyl adenosine.

Phase 3: Selective Deprotection (Acid Hydrolysis)

Critical Step:[1] The acetonide is acid-labile, while the 5'-acetyl ester is relatively acid-stable but base-labile. We use aqueous acid to remove the acetonide without hydrolyzing the ester.

  • Dissolve the fully protected intermediate in 50% aqueous TFA (Trifluoroacetic acid) at 0°C.

  • Stir for 1–2 hours at 0°C. Do not heat, as heat may promote ester hydrolysis or migration.[1]

  • Co-evaporate with toluene (3x) to remove TFA and water.[1]

  • Purify via flash column chromatography (DCM/MeOH gradient) to isolate pure 5'-O-acetyl adenosine.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Regioselective synthesis of 5'-O-acetyl adenosine via acetonide protection. Adenosine Adenosine (Starting Material) Acetonide 2',3'-O-Isopropylidene Adenosine Adenosine->Acetonide Acetone, H+, 2,2-DMP ProtectedAcetyl 2',3'-O-Isopropylidene- 5'-O-Acetyl Adenosine Acetonide->ProtectedAcetyl Ac2O, Pyridine FinalProduct 5'-O-Acetyl Adenosine ProtectedAcetyl->FinalProduct 50% TFA, 0°C (Acetal Hydrolysis)

[1]

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of 5'-O-acetylation is the downfield shift of the 5' protons (H5', H5'') due to the deshielding effect of the ester carbonyl.[1]

Solvent: DMSO-d₆ (Standard reference)[1]

Proton (¹H)Chemical Shift (δ, ppm)MultiplicityStructural Assignment
H2 8.15SingletPurine Ring (Aromatic)
H8 8.35SingletPurine Ring (Aromatic)
NH₂ 7.30Broad SingletExocyclic Amine
H1' 5.95DoubletAnomeric Proton
OH-2'/3' 5.30 - 5.50DoubletsSugar Hydroxyls (Exchangeable)
H2'/H3' 4.10 - 4.60MultipletsRibose Ring Protons
H5', H5'' 4.20 - 4.35 MultipletDiagnostic Shift (vs ~3.6 in Adenosine)
-COCH₃ 2.05 SingletAcetyl Methyl Group

Note: In parent adenosine, H5'/H5'' typically appear at 3.5–3.7 ppm.[1] The ~0.6 ppm downfield shift confirms esterification at the 5' position.

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H)⁺: 310.1 m/z[1]

  • Fragmentation: Loss of the adenine base (135 Da) or loss of the acetyl group (42 Da) are common fragmentation pathways.[1]

Part 4: Stability & Reactivity Profile

Hydrolysis Kinetics

The stability of 5'-O-acetyl adenosine is pH-dependent.[1]

  • Acidic Conditions (pH < 4):

    • Stable. The ester bond resists hydrolysis at low pH (allowing TFA deprotection of acetonides).[1]

    • Risk:[1][3] Prolonged heating in strong acid can depurinate (cleave the glycosidic bond).[1]

  • Neutral Conditions (pH 7.0 - 7.4):

    • Moderately Stable. Half-life in PBS at 37°C is typically >24 hours, making it suitable for short-term biological assays.[1]

    • Risk:[1][3] Slow hydrolysis by non-specific esterases in biological media (plasma/lysate).[1]

  • Basic Conditions (pH > 9):

    • Unstable. Rapid hydrolysis occurs, regenerating adenosine.[1] Ammonia in methanol will cleave the group in minutes.

Acyl Migration

Unlike 2'- or 3'-O-acetyl derivatives, which undergo rapid equilibrium (acyl migration) between the 2' and 3' positions, the 5'-O-acetyl group is spatially isolated .[1] Direct migration to the 2' or 3' position is sterically disfavored and kinetically slow under physiological conditions, ensuring structural integrity during standard experiments.[1]

Stability Logic Diagram

Stability Figure 2: Stability profile of 5'-O-acetyl adenosine under varying conditions. cluster_0 Hydrolysis Pathways Compound 5'-O-Acetyl Adenosine Acid Acidic (pH < 4) STABLE Compound->Acid Base Basic (pH > 9) UNSTABLE (Rapid Hydrolysis) Compound->Base Enzyme Esterases (Plasma/Cell Lysate) CLEAVAGE Compound->Enzyme Biological Context

[1][3][6][7]

Part 5: Applications in Drug Development

Protecting Group Strategy

In oligonucleotide synthesis, the 5'-OH is the primary site for chain elongation. Acetylating this position caps the sequence or protects it during modification of the base or 2'/3' positions. It is orthogonal to acid-labile groups (like DMT) if removed by base, or orthogonal to base-labile groups (like benzoyl) if removed by specific enzymes, though chemical orthogonality is limited.[1]

Metabolic Probe (Kinase Inhibition)

Adenosine Kinase (ADK) phosphorylates adenosine at the 5'-OH to form AMP.[1]

  • Mechanism: 5'-O-acetyl adenosine mimics the substrate sterically but lacks the nucleophilic hydroxyl required for phosphate transfer.

  • Utility: It is used to study adenosine transport and receptor binding without the confounding variable of intracellular metabolism to nucleotides.

Prodrug Design

Acetylation increases the logP (lipophilicity) of adenosine, potentially enhancing passive diffusion across cell membranes.[1] Once intracellular, non-specific esterases cleave the acetyl group, releasing the active adenosine payload.[1] This "Trojan horse" strategy is used to deliver nucleoside analogs that otherwise have poor oral bioavailability.[1]

References

  • Synthesis & Deprotection Strategy

    • Facile synthesis of photoactivatable adenosine analogs.[1] RSC Advances, 2022.[1] (Describes selective deprotection and acetonide strategies).

  • NMR Characterization Standards

    • NMR Chemical Shifts of Trace Impurities.[1][4] J. Org.[1][4] Chem., 1997/2016.[1] (Standard reference for solvent shifts and ester functionality).

    • [1]

  • Enzymatic Stability & Hydrolysis

    • Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Nucleosides, Nucleotides and Nucleic Acids.[1][5][6][7] (Details on lipase-mediated regioselectivity).

    • [1]

  • General Nucleoside Chemistry

    • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity.[1][6] PMC.[1]

Sources

Foundational

5'-O-acetyl adenosine molecular weight and formula

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists[1][2] Regioselective Synthesis, Characterization, and Stability Profiling[1][2] Executive Summary 5'-O-acetyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists[1][2]

Regioselective Synthesis, Characterization, and Stability Profiling[1][2]

Executive Summary

5'-O-acetyl adenosine (CAS: 2140-25-2) represents a critical intermediate in nucleoside chemistry and a structural probe for adenosine receptor modeling.[1][2] Unlike its parent molecule, adenosine, the 5'-O-acetyl derivative possesses altered lipophilicity and metabolic stability profiles, making it a valuable model for prodrug design.[1]

This guide moves beyond basic property listing to address the primary challenge in working with this molecule: Regioselectivity. The presence of three competing hydroxyl groups (2', 3', and 5') on the ribose sugar necessitates precise synthetic and analytical strategies to avoid isomeric mixtures.[1][2] This document outlines a self-validating enzymatic synthesis protocol, rigorous QC parameters, and stability considerations regarding acyl migration.

Physicochemical Identity

The following parameters are established standards for 5'-O-acetyl adenosine.

ParameterValueNotes
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Molecular Formula C₁₂H₁₅N₅O₅
Molecular Weight 309.28 g/mol Monoisotopic Mass: 309.1073
CAS Number 2140-25-2
Appearance White to off-white crystalline powderHygroscopic
Solubility DMSO (>20 mg/mL), Methanol, Warm WaterLimited solubility in non-polar solvents (Hexane, Et₂O)
pKa ~13.0 (Sugar OH), ~3.8 (N1-Adenine)Ester bond is pH sensitive

Synthesis & Manufacturing Strategy

The Challenge: Selectivity vs. Protection

Traditional chemical synthesis using acetic anhydride and pyridine is non-selective, yielding a mixture of 2', 3', 5', and N6-acetylated products.[1][2] This route requires tedious protection/deprotection steps (e.g., isopropylidene protection of 2',3'-OH).[1][2]

The Superior Approach: Enzymatic Regioselectivity As a Senior Scientist, I recommend the Lipase-Catalyzed Transesterification method.[1] Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit extreme steric preference for primary alcohols (5'-OH) over secondary alcohols (2'/3'-OH), eliminating the need for protecting groups.[1][2]

Protocol: Immobilized CAL-B Catalyzed Synthesis

This protocol is designed for gram-scale synthesis with >95% regioselectivity.[1][2]

Reagents:

  • Substrate: Adenosine (dried in vacuo).

  • Acyl Donor: Vinyl Acetate (acts as both solvent and irreversible donor).[1][2]

  • Catalyst: Novozym 435 (Immobilized CAL-B).[1][2]

  • Solvent: Anhydrous THF or 1,4-Dioxane (if Vinyl Acetate is not used as bulk solvent).[1][2]

Workflow:

  • Preparation: Suspend Adenosine (10 mmol) in anhydrous THF (50 mL).

  • Activation: Add Vinyl Acetate (50 mmol, 5 eq). The use of vinyl ester drives the equilibrium forward by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde (irreversible).[1][2]

  • Initiation: Add Novozym 435 (20% w/w relative to substrate).[1][2]

  • Incubation: Shake at 45°C, 200 rpm.

    • Critical Checkpoint: Monitor by TLC (CHCl₃:MeOH 9:1) or HPLC every 2 hours. Reaction typically completes in 24-48 hours.[1][2]

  • Termination: Filter off the immobilized enzyme (enzyme can be recycled).

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM -> 10% MeOH/DCM).[1][2]

Mechanism of Action

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized by the serine hydrolase (CAL-B) to achieve this transformation.

EnzymaticSynthesis Enzyme Free Enzyme (CAL-B Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme 1. Acylation Product 5'-O-Acetyl Adenosine Enzyme->Product Releases Product AcylDonor Vinyl Acetate AcylDonor->AcylEnzyme Donates Acetyl AcylEnzyme->Enzyme 2. Deacylation Byproduct Acetaldehyde (Irreversible) AcylEnzyme->Byproduct Releases Vinyl OH Substrate Adenosine (Nucleophile) Substrate->Enzyme Attacks Carbonyl

Caption: Figure 1. Ping-Pong Bi-Bi mechanism of CAL-B mediated acetylation.[1][2] The release of acetaldehyde renders the reaction effectively irreversible.[1][2]

Analytical Characterization (QC)[1][2]

To validate the identity and purity of 5'-O-acetyl adenosine, specific analytical markers must be met.

A. Nuclear Magnetic Resonance (NMR) - The "Self-Validating" Test

The most common error is misidentifying a 2' or 3' isomer as the 5' product.[1][2]

  • Diagnostic Shift: In ¹H-NMR (DMSO-d₆), the protons at the 5' position of unmodified adenosine appear around 3.5 - 3.7 ppm .[1][2]

  • Validation Criteria: Upon acetylation at the 5' position, these protons undergo a downfield shift (deshielding) to approximately 4.1 - 4.3 ppm .[1][2]

  • Note: If the shift is observed at the 2' (approx 5.5 ppm) or 3' positions, migration or incorrect synthesis has occurred.[1][2]

B. HPLC Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2] Mobile Phase:

  • A: 20 mM Ammonium Acetate (pH 6.0)

  • B: Acetonitrile Gradient: 0-5 min (2% B), 5-15 min (2% -> 30% B).[1][2] Detection: UV @ 260 nm (Adenine max).[1][2]

C. Mass Spectrometry Fragmentation Logic

When analyzing via ESI-MS/MS (Positive Mode), the fragmentation pattern confirms the structural connectivity.[1][2]

MassSpec Parent Parent Ion [M+H]+ = 310.1 BasePeak Adenine Base [Ade+H]+ = 136.1 Parent->BasePeak Glycosidic Bond Cleavage (Primary Fragment) Sugar Acetylated Ribose Ion [M - Ade]+ = 173 Parent->Sugar Charge retention on sugar LossAcetyl Loss of Acetyl (Rare in soft ionization) Parent->LossAcetyl In-source fragmentation

Caption: Figure 2.[1][2] Primary ESI-MS fragmentation pathway.[1][2] The dominant cleavage occurs at the N-glycosidic bond.[1][2]

Stability & Handling (Critical)

The Acyl Migration Risk: Under basic conditions (pH > 8.[1][2]0) or in the presence of protic solvents with heating, the acetyl group at the 5' position is thermodynamically less stable than at the 2' or 3' positions.[1][2]

  • Mechanism: Intramolecular transesterification.[1][2]

  • Prevention: Always store the compound in solid form at -20°C. If in solution, maintain pH 4.0 - 6.[1][2]0. Avoid phosphate buffers above pH 7.5 for extended periods.[1][2]

References

  • PubChem. (2024).[1][2][3] 5'-O-Acetyl Adenosine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Ferrero, M., & Gotor, V. (2000).[1][2] Biocatalytic Selective Acylation of Nucleosides. Chemical Reviews. (Contextual grounding for CAL-B protocol).

  • Mikhailov, S. N., et al. (2011).[1][2][4] N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient Substrate for Regioselective N6-Alkylations.[1][2][4] Synthesis. (Demonstrates acetylation chemistry and stability).

Sources

Exploratory

The Strategic Role of 5'-O-Acetyl Adenosine in Nucleoside Chemistry

Executive Summary In the precision engineering of nucleoside analogues—critical for antiviral (e.g., Remdesivir precursors) and antineoplastic therapeutics—regioselectivity is the primary bottleneck. Adenosine contains t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of nucleoside analogues—critical for antiviral (e.g., Remdesivir precursors) and antineoplastic therapeutics—regioselectivity is the primary bottleneck. Adenosine contains three competing hydroxyl groups: the primary 5'-OH and the secondary 2'- and 3'-OH groups.[1] While the 5'-OH is sterically most accessible, distinguishing between the 2' and 3' positions is chemically arduous due to their similar pKa and spatial proximity.[1]

5'-O-acetyl adenosine serves as a pivotal "strategic pivot point."[1] By selectively capping the highly reactive 5'-position with a small, enzymatically labile acetyl group, researchers can force subsequent chemical modifications to occur exclusively at the 2' or 3' positions or the N6-nucleobase.[1] Unlike bulky silyl (TBDMS) or trityl (DMT) groups, the acetyl group offers unique solubility profiles and can be removed under mild basic conditions or via esterases, making it an indispensable tool in green chemistry and prodrug development.

Section 1: Strategic Importance & Mechanistic Utility[1]

The utility of 5'-O-acetyl adenosine lies in its ability to simplify complex synthetic routes.[1] In a standard nucleoside campaign, direct alkylation of adenosine results in a statistical mixture of 2', 3', 5', and N6 substituted products.

The Regioselectivity Paradox[1]
  • The Problem: Standard chemical acetylation (e.g., Ac2O/Pyridine) is kinetically controlled but lacks sufficient discrimination between the 5'-primary and 2'/3'-secondary hydroxyls, often leading to per-acetylated products (2',3',5'-tri-O-acetyl).[1]

  • The Solution: 5'-O-acetyl adenosine acts as a blocking scaffold .[1] Once the 5' position is secured, the molecule becomes a substrate for:

    • 2'/3'-O-alkylation: Creating ribose-modified analogues.[1]

    • N6-functionalization: Synthesizing cytokinins or A3 receptor agonists without 5'-interference.[1]

Section 2: Synthesis Methodologies

We contrast the two dominant routes: the modern Biocatalytic Route (recommended for high regioselectivity) and the Classical Chemical Route (robust but step-heavy).[1]

Method A: Biocatalytic Synthesis (The "Green" Standard)

Rationale:[1] This method utilizes the steric specificity of Candida antarctica Lipase B (CAL-B).[1] The enzyme's active site accommodates the primary 5'-hydroxyl but sterically excludes the secondary hydroxyls of the ribose ring.[1]

Protocol 1: CAL-B Mediated Regioselective Acetylation

  • Reagents: Adenosine (Substrate), Vinyl Acetate (Acyl Donor), CAL-B (Immobilized, e.g., Novozym 435).

  • Solvent: 1,4-Dioxane or THF (Anhydrous).[1] Note: Solvent choice correlates with enzyme activity; hydrophobic solvents often preserve the "lid" structure of lipases.[1]

  • Conditions: 60°C, 24–48 hours, 200 rpm shaking.

Step-by-Step Workflow:

  • Suspension: Suspend Adenosine (10 mmol) in anhydrous 1,4-dioxane (50 mL). Adenosine has poor solubility; the reaction is often a suspension-to-solution process.[1]

  • Acyl Donor Addition: Add Vinyl Acetate (5 eq). Critical: Vinyl acetate renders the reaction irreversible. The leaving group, vinyl alcohol, tautomerizes instantly to acetaldehyde, preventing the reverse hydrolysis.

  • Catalysis: Add CAL-B (50% w/w relative to substrate).[1]

  • Monitoring: Monitor via HPLC (C18 column, Water/MeOH gradient). 5'-O-acetyl product elutes later than adenosine.[1]

  • Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent. Recrystallize from EtOH.

Yield: Typically >95% regioselectivity for the 5'-isomer.[1]

Method B: Classical Chemical Synthesis

Rationale: Used when enzymes are unavailable or when orthogonal protection (e.g., acetonide) is already part of the workflow.

Protocol 2: The Isopropylidene Route

  • Protection: React Adenosine with acetone/2,2-dimethoxypropane and p-TsOH (acid catalyst) to form 2',3'-O-isopropylidene adenosine .

  • Acetylation: Treat the intermediate with Acetic Anhydride (1.1 eq) in Pyridine.

  • Deprotection: Hydrolyze the acetonide using 80% Formic Acid or dilute TFA.

Comparison of Methodologies

FeatureBiocatalytic (CAL-B)Chemical (Isopropylidene)
Steps 1 (Direct)3 (Protect -> React -> Deprotect)
Atom Economy HighLow (Requires transient protecting groups)
Regioselectivity >99% (5'-exclusive)High (via blocking 2'/3')
Scalability Linear (Enzyme cost is factor)Excellent

Section 3: Visualization of Synthetic Pathways[1]

The following diagram illustrates the kinetic versus thermodynamic control in these pathways.

NucleosideSynthesis Adenosine Adenosine (Substrate) Iso_Adenosine 2',3'-O-Isopropylidene Adenosine Adenosine->Iso_Adenosine Acetone, H+ (Transient Protection) CALB_Complex Enzyme-Substrate Complex (CAL-B) Adenosine->CALB_Complex Vinyl Acetate 1,4-Dioxane, 60°C Acetyl_Iso 5'-O-Acetyl-2',3'-O- isopropylidene Adenosine Iso_Adenosine->Acetyl_Iso Ac2O, Pyridine Product 5'-O-Acetyl Adenosine (Target Scaffold) Acetyl_Iso->Product HCOOH (Acid Hydrolysis) CALB_Complex->Product Irreversible Transfer (>95% Regioselectivity)

Caption: Figure 1.[1] Comparative synthetic workflows. The enzymatic route (bottom) offers a single-step, highly selective pathway compared to the multi-step chemical protection strategy (top).[1]

Section 4: Application Workflows & Self-Validating Protocols

Once synthesized, 5'-O-acetyl adenosine is not the endpoint; it is a scaffold.[1]

Workflow: Regioselective 2'/3' Derivatization

Because the 5'-OH is capped, reagents that would normally attack the primary alcohol are forced to react with the secondary hydroxyls.[1]

  • Dissolution: Dissolve 5'-O-acetyl adenosine in dry DMF.

  • Base Selection: Use a mild base (e.g., NaH or DBU) to activate the 2'/3'-OH.

  • Electrophile Addition: Add alkyl halide (R-X).[1]

  • Outcome: A mixture of 2'-O-alkyl and 3'-O-alkyl derivatives is obtained.[1][2] Note: Isomer separation is still required, but the complex 5'-mixtures are eliminated.

Analytical Validation (NMR Signature)

To validate the synthesis without external standards, use 1H NMR (DMSO-d6) .

  • Diagnostic Shift: The 5'-CH2 protons in free adenosine appear around 3.5–3.7 ppm .[1] Upon acetylation, the inductive effect of the carbonyl group causes a downfield shift to approximately 4.1–4.3 ppm .

  • Integral Check: The acetyl methyl group appears as a sharp singlet at ~2.0–2.1 ppm (integrating to 3H).[1]

  • Absence of Isopropylidene: Ensure no methyl singlets appear at 1.3/1.5 ppm (indicating successful deprotection if using Method B).[1]

Section 5: References[1][3][4][5][6]

  • Gotor, V. (1999). Biocatalytic transformations of nucleosides. Journal of Biotechnology . Link[1]

  • Ferrero, M., & Gotor, V. (2000). Biocatalytic selective acylation of nucleosides. Chemical Reviews . Link

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature . Link[1]

  • Mikhailov, S. N., et al. (2011).[3] N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient Substrate for Regioselective N6-Alkylations.[1][3] Synthesis . Link[1]

  • Li, N., et al. (2010). Efficiently enhancing regioselective acylation of 5-azacytidine catalysed by Candida antarctica lipase B. Journal of Biotechnology . Link

Sources

Foundational

A Comparative Analysis of the Biological Activities of 5'-O-acetyl Adenosine and Adenosine: A Technical Guide for Researchers

For Immediate Distribution [City, State] – [Date] – This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the comparative biological activities of the endog...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

[City, State] – [Date] – This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the comparative biological activities of the endogenous nucleoside adenosine and its synthetic derivative, 5'-O-acetyl adenosine. This document elucidates the key differences in their receptor interactions, signaling pathways, and metabolic profiles, offering critical insights for the strategic design of experimental protocols and the development of novel therapeutics targeting the adenosinergic system.

Introduction: The Ubiquitous Role of Adenosine and the Rationale for its Modification

Adenosine is a fundamental purine nucleoside that functions as a critical signaling molecule in a vast array of physiological processes.[1] It exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are implicated in the regulation of cardiovascular function, neurotransmission, inflammation, and immune responses.[1] The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, while the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in increased cAMP production.[2][3]

Despite its therapeutic potential, the clinical utility of adenosine is significantly hampered by its pharmacokinetic profile. It is rapidly cleared from circulation, primarily through cellular uptake and subsequent metabolism by adenosine deaminase and adenosine kinase.[4] This short biological half-life necessitates the exploration of adenosine derivatives with improved stability and bioavailability. 5'-O-acetyl adenosine, a synthetic analog featuring an acetyl group at the 5' position of the ribose moiety, represents one such modification. This guide will dissect the biological consequences of this acetylation.

A Tale of Two Affinities: Receptor Binding Profiles

For instance, 5'-O-acyl derivatives of the potent A1 adenosine receptor agonist N6-cyclopentyladenosine (CPA) have been shown to displace radioligands with significantly lower potency, exhibiting apparent Ki values in the range of 57 to 140 nM, a considerable decrease from the high affinity of the parent compound. This suggests that the bulky acetyl group at the 5' position sterically hinders the optimal binding of the molecule within the receptor's active site.

Table 1: Comparative Receptor Binding Affinities (Ki) of Adenosine

Receptor SubtypeAdenosine Ki (nM)
A110-30[2]
A2A10-30[2]
A2B>1000[2]
A3~1000 (rat)[2]

Note: Ki values for 5'-O-acetyl adenosine are not available in the literature, but are presumed to be significantly higher based on data from related compounds.

The Prodrug Hypothesis: A Gateway to Adenosine's Effects

The diminished receptor affinity of 5'-O-acetyl adenosine in its intact form strongly supports the hypothesis that it primarily functions as a prodrug of adenosine. This posits that the acetylated form serves as a more stable and potentially more bioavailable precursor that, once administered, undergoes enzymatic hydrolysis to release the active parent molecule, adenosine.

The increased lipophilicity conferred by the acetyl group is a key aspect of this prodrug strategy. While a definitive experimentally determined LogP value for 5'-O-acetyl adenosine is not widely reported, the addition of an acetyl group generally increases the lipophilicity of a molecule. According to Lipinski's Rule of 5, a LogP value of less than 5 is desirable for good oral absorption. For compounds targeting the central nervous system, a LogP of around 2 is often considered optimal for crossing the blood-brain barrier.[5] The enhanced lipophilicity of 5'-O-acetyl adenosine is therefore expected to facilitate its passage across cellular membranes, including the blood-brain barrier, a significant advantage over the more polar adenosine.

Once in the systemic circulation or within target tissues, 5'-O-acetyl adenosine is susceptible to hydrolysis by ubiquitous esterase enzymes present in plasma and various tissues. This enzymatic cleavage removes the acetyl group, liberating adenosine to exert its characteristic biological effects on its receptors.

Prodrug Activation of 5'-O-acetyl Adenosine 5_O_acetyl_adenosine 5'-O-acetyl Adenosine (Increased Lipophilicity) Adenosine Adenosine (Active Form) 5_O_acetyl_adenosine->Adenosine Esterase Hydrolysis Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Receptors Binding Biological_Effect Biological Effect Receptors->Biological_Effect Signal Transduction Adenosine Signaling Pathways cluster_A1A3 A1 & A3 Receptors cluster_A2A2B A2A & A2B Receptors A1_A3 Adenosine Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down A2A_A2B Adenosine Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up ↑ cAMP AC_stimulate->cAMP_up

Caption: Downstream signaling of adenosine via its receptor subtypes.

Experimental Protocols: A Guide to Comparative Analysis

To rigorously evaluate the biological activity of 5'-O-acetyl adenosine relative to adenosine, a series of well-defined experimental protocols are essential. The following provides a framework for such a comparative analysis.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To compare the binding affinities of adenosine and 5'-O-acetyl adenosine at each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human adenosine receptor subtypes.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (adenosine or 5'-O-acetyl adenosine).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a competition binding assay with a radiolabeled antagonist allows for the determination of the affinity of unlabeled ligands without requiring them to be agonists. This is crucial for evaluating 5'-O-acetyl adenosine, which is expected to have low intrinsic activity.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) and efficacy of adenosine and 5'-O-acetyl adenosine at each of the four human adenosine receptor subtypes.

Methodology:

  • Cell Culture: Use cell lines stably expressing one of the human adenosine receptor subtypes.

  • cAMP Accumulation (for A2A and A2B):

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with increasing concentrations of the test compound (adenosine or 5'-O-acetyl adenosine).

    • Lyse the cells and measure cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

  • cAMP Inhibition (for A1 and A3):

    • Stimulate adenylyl cyclase with a known activator (e.g., forskolin).

    • Co-incubate with increasing concentrations of the test compound.

    • Measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.

Causality Behind Experimental Choices: Measuring both cAMP accumulation and inhibition allows for the characterization of agonist activity at both Gs- and Gi-coupled receptors, providing a comprehensive functional profile.

In Vitro Hydrolysis Assay

This assay is critical for validating the prodrug hypothesis and understanding the metabolic stability of 5'-O-acetyl adenosine.

Objective: To determine the rate of hydrolysis of 5'-O-acetyl adenosine to adenosine in a biologically relevant matrix.

Methodology:

  • Matrix: Incubate 5'-O-acetyl adenosine in human plasma or a tissue homogenate (e.g., liver or brain).

  • Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation: Stop the enzymatic reaction (e.g., by protein precipitation with acetonitrile) and centrifuge to remove debris.

  • Quantification: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of both 5'-O-acetyl adenosine and adenosine over time.

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of 5'-O-acetyl adenosine in the specific matrix.

Causality Behind Experimental Choices: Using plasma or tissue homogenates provides a realistic environment to assess the enzymatic conversion of the prodrug, offering insights into its likely in vivo fate.

Conclusion and Future Directions

5'-O-acetyl adenosine represents a classic prodrug approach to enhance the therapeutic potential of adenosine. Its increased lipophilicity and reliance on enzymatic activation offer a promising strategy to overcome the pharmacokinetic limitations of the parent nucleoside. The key distinction in their biological activity lies not in the mechanism of action at the receptor level, which is ultimately that of adenosine, but in the pharmacokinetics and pharmacodynamics that govern the delivery of the active compound to its target.

Future research should focus on obtaining direct, comparative in vitro data for 5'-O-acetyl adenosine at all four adenosine receptor subtypes to definitively quantify its reduced affinity. Furthermore, detailed kinetic studies of its hydrolysis in various human tissues will be crucial for predicting its in vivo behavior and optimizing its therapeutic application. The insights gained from such studies will be invaluable for the continued development of adenosine-based therapeutics with improved clinical efficacy.

References

  • Jacobson, K. A. (2009). Introduction to adenosine receptors as therapeutic targets. Handbook of experimental pharmacology, (193), 1–24. [Link]

  • Haskó, G., Pacher, P., Vizi, E. S., & Illes, P. (2007). Adenosine receptor signaling in the brain and spinal cord. Molecular aspects of medicine, 28(3-4), 187–212.
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34.
  • Baraldi, P. G., Cacciari, B., Romagnoli, R., & Spalluto, G. (2000). A3 adenosine receptor ligands: history and new perspectives. Medicinal research reviews, 20(2), 103–128.
  • Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479–492.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et biophysica acta, 1808(5), 1290–1308.
  • Cristalli, G., Camaioni, E., & Vittori, S. (1997). 2-Alkynyladenosines: a new class of potent and selective agonists for the A2a adenosine receptor. Journal of medicinal chemistry, 40(13), 2055–2062.
  • Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., Klotz, K. N., & Cristalli, G. (2001). 2-Alkynyl-N6-alkyladenosines as potent and selective agonists for the human A3 adenosine receptor. Journal of medicinal chemistry, 44(6), 887–896.
  • Dixon, M. (1953). The determination of enzyme inhibitor constants. The Biochemical Journal, 55(1), 170.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9.
  • Pelleg, A., & Porter, R. S. (1990). The pharmacology of adenosine. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 10(3), 157-174.
  • Cristalli, G., Eleuteri, A., Franchetti, P., Grifantini, M., Vittori, S., & Lupidi, G. (1990). 5'-O-Acyl derivatives of N6-substituted adenosines as prodrugs with affinity for A1 adenosine receptors. Journal of medicinal chemistry, 33(6), 1732–1736.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. (2023). PMC. [Link]

  • Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. (2015). PMC. [Link]

  • Adenosine and its receptors as therapeutic targets: An overview. (2014). PMC. [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. (2017). PMC. [Link]

Sources

Exploratory

Technical Guide: Metabolic Pathways and Pharmacokinetics of Acetylated Adenosine Derivatives

Executive Summary This technical guide analyzes the metabolic fate of acetylated adenosine derivatives, distinguishing between Ribose-acetylated prodrugs (e.g., 2',3',5'-tri-O-acetyladenosine) and Base-acetylated modific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the metabolic fate of acetylated adenosine derivatives, distinguishing between Ribose-acetylated prodrugs (e.g., 2',3',5'-tri-O-acetyladenosine) and Base-acetylated modifications (e.g.,


-acetyladenosine, ac6A).

For drug development professionals, understanding this dichotomy is critical: ribose acetylation is a transient delivery strategy to bypass transport barriers, whereas base acetylation (


) confers resistance to Adenosine Deaminase (ADA), altering the molecule's half-life and signaling potential. This guide details the enzymatic cascades, hydrolysis kinetics, and analytical protocols required to characterize these compounds.

Part 1: Biochemistry of Acetylation Sites

The metabolic pathway is strictly dictated by the position of the acetyl group.

FeatureRibose Acetylation (

-Acetyl)
Base Acetylation (

-Acetyl)
Primary Compound 2',3',5'-tri-O-acetyladenosine

-acetyladenosine (ac6A)
Primary Function Prodrug: Increases lipophilicity for membrane permeation.Epigenetic Marker: Regulates RNA stability/translation.[1]
Key Metabolic Enzyme Carboxylesterases (CES1/CES2) NAT10 (Writer); ADA (Resistant).
Metabolic Fate Rapid hydrolysis to free Adenosine.Stable against deamination; excreted or recycled.
Therapeutic Utility Enhanced oral bioavailability; intracellular delivery.Biomarker for RNA turnover; ADA-resistant agonist.

Part 2: Metabolic Pathway of Ribose-Acetylated Prodrugs

Mechanism of Activation

Ribose-acetylated derivatives (e.g., tri-acetyl adenosine) are designed as hydrophobic prodrugs. Upon cellular entry via passive diffusion or nucleoside transporters (ENTs), they encounter intracellular esterases.

  • Entry: The tri-acetylated form crosses the lipid bilayer more efficiently than hydrophilic adenosine.

  • Stepwise Hydrolysis:

    • Human Carboxylesterase 1 (hCE1): Predominantly hepatic; prefers smaller alcohol groups but acts on nucleoside esters.

    • Human Carboxylesterase 2 (hCE2): Intestinal/Extrahepatic; often rate-limiting for oral prodrugs.

    • Butyrylcholinesterase (BChE): Plasma activity that can begin hydrolysis before cellular entry.

  • Liberation: The acetyl groups are cleaved, releasing free Adenosine.

  • Divergence: Free adenosine is then either phosphorylated by Adenosine Kinase (AK) to AMP (anabolic) or deaminated by Adenosine Deaminase (ADA) to Inosine (catabolic).

Visualization of Prodrug Activation

The following diagram illustrates the critical hydrolysis steps and the "metabolic race" between activation (AK) and inactivation (ADA).

Prodrug_Metabolism Prodrug 2',3',5'-Tri-O-Acetyladenosine (Lipophilic Prodrug) Adenosine Free Adenosine (Active Metabolite) Prodrug->Adenosine Hydrolysis (Stepwise Deacetylation) CES Carboxylesterases (hCE1 / hCE2) CES->Prodrug Catalysis AMP AMP (Signaling/Energy) Adenosine->AMP Adenosine Kinase (AK) (Km ~0.2 µM) Inosine Inosine (Inactive) Adenosine->Inosine Adenosine Deaminase (ADA) (Km ~50 µM)

Figure 1: Intracellular activation pathway of ribose-acetylated adenosine prodrugs showing esterase-mediated hydrolysis and downstream metabolic divergence.

Part 3: Metabolism of -Acetyladenosine (ac6A)

The ADA Resistance Mechanism

Unlike ribose acetylation, acetylation at the


 position of the adenine base fundamentally alters the molecule's interaction with metabolic enzymes.[1]
  • ADA Resistance: Adenosine Deaminase (ADA) requires a free amino group at the C6 position to catalyze the conversion to inosine (deamination). The acetyl group at

    
     sterically and chemically blocks the active site of ADA. Consequently, ac6A is not  deaminated to inosine.
    
  • Implication for Sequencing: This resistance is the basis of "Adenosine Deamination Sequencing" (AD-seq). When RNA is treated with ADA, unmodified Adenosine converts to Inosine (read as G), while ac6A remains Adenosine (read as A).

Biological Turnover
  • Anabolism (Writing): The enzyme NAT10 (N-acetyltransferase 10) utilizes Acetyl-CoA to transfer an acetyl group to the

    
     position of adenosine in tRNA and rRNA (18S).
    
  • Catabolism: Upon RNA degradation, ac6A is released as a free nucleoside.

  • Excretion: Due to ADA resistance and lack of specific salvage kinases for the acetylated base, ac6A is largely excreted intact in urine, making it a stable biomarker for RNA turnover rates.

Part 4: Experimental Protocols

Protocol A: Esterase Stability Assay (Prodrug Validation)

Objective: Determine the half-life (


) of tri-acetyladenosine in plasma vs. liver microsomes.
  • Preparation:

    • Prepare 10 mM stock of prodrug in DMSO.

    • Thaw pooled human plasma and human liver microsomes (HLM).

  • Incubation:

    • Dilute prodrug to 10 µM in pre-warmed (37°C) plasma or HLM buffer (PBS, pH 7.4).

    • Control: Heat-inactivated plasma (to rule out chemical hydrolysis).

  • Sampling:

    • Aliquots (50 µL) taken at

      
       min.
      
    • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

      
      -Adenosine).
      
  • Analysis:

    • Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[2]

    • Monitor disappearance of Prodrug (Parent) and appearance of Adenosine (Daughter).

Protocol B: LC-MS/MS Quantification of Acetylated Derivatives

Objective: Distinguish and quantify ac6A and Ribose-acetylated species.

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the metabolites. A ZIC-pHILIC or Amide column is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

Mass Spectrometry Transitions (MRM):

AnalytePrecursor (

)
Product (

)
Note
Adenosine 268.1136.1Loss of Ribose

-Acetyladenosine
310.1178.1Acetyl group remains on base
Tri-Acetyladenosine 394.1136.1Acetyls lost with sugar
Inosine 269.1137.1Deamination product

Part 5: Analytical Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Extraction Protein Precipitation (ACN/MeOH 3:1) Sample->Extraction Quench Metabolism Separation HILIC Chromatography (Polar Retention) Extraction->Separation Supernatant Injection Detection Triple Quad MS/MS (MRM Mode) Separation->Detection Electrospray Ionization (ESI+) Data Quantification (Peak Area Ratio) Detection->Data Mass Filtering

Figure 2: Standardized LC-MS/MS workflow for the extraction and quantification of polar adenosine derivatives.

References

  • Arango, D., et al. (2018). Acetylation of Cytidine in mRNA Promotes Translation Efficiency. Cell, 175(7), 1872-1886. Link

  • Lönnberg, T., & Mikkola, S. (2004). Hydrolysis of 2',3'-O-methyleneadenos-5'-yl bis(2',5'-di-O-methylurid-3'-yl) phosphate... implications for the mechanism of large ribozymes.[3] Journal of Organic Chemistry, 69(3), 802-810.[3] Link

  • Mikhailov, S. N., et al. (2011). N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Synthesis, 2011.[4] Link

  • Wang, X., et al. (2023). Single-Base Resolution Detection of N6-Methyladenosine in RNA by Adenosine Deamination Sequencing. Analytical Chemistry, 95(30). Link

  • Hatse, S., et al. (1999). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Biochemical Pharmacology. Link

Sources

Foundational

5'-O-Acetyl Adenosine: Molecular Pharmacology &amp; Receptor Binding Dynamics

This technical guide details the molecular pharmacology, binding kinetics, and experimental characterization of 5'-O-acetyl adenosine (5'-OAc-Ado) .[1] It addresses the dichotomy between its intrinsic receptor affinity a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular pharmacology, binding kinetics, and experimental characterization of 5'-O-acetyl adenosine (5'-OAc-Ado) .[1] It addresses the dichotomy between its intrinsic receptor affinity and its functional role as a prodrug, providing actionable protocols for researchers.

[1]

Executive Summary

5'-O-acetyl adenosine is a synthetic derivative of adenosine characterized by the esterification of the primary hydroxyl group at the 5'-position of the ribose moiety. In the context of adenosine receptor (AR) pharmacology (subtypes


), this molecule functions primarily as a prodrug  or chemical probe .[1]

While the native 5'-hydroxyl group of adenosine is critical for high-affinity binding via hydrogen bonding, the 5'-acetyl modification masks this interaction, significantly reducing intrinsic affinity.[1] However, in biological systems, 5'-OAc-Ado is rapidly hydrolyzed by esterases to release free adenosine, resulting in "apparent" high affinity in non-controlled assays.[1] This guide provides the framework to distinguish intrinsic binding from metabolic activation.

Molecular Pharmacology & SAR Analysis[1]

The Critical Role of the 5'-Position

The adenosine binding pocket across all four GPCR subtypes (


) is highly conserved regarding ribose recognition.[1]
  • Native Interaction: The 5'-hydroxyl (5'-OH) of adenosine acts as a hydrogen bond donor and acceptor .[1] It forms a critical hydrogen bond with a conserved Threonine residue (e.g., Thr88 in

    
    , Thr94  in 
    
    
    
    ) or Histidine/Asparagine residues in the transmembrane helices.[1]
  • Impact of Acetylation: Acetylation converts the 5'-OH into an ester (

    
    ).[1]
    
    • Loss of H-Bond Donor: The ester oxygen cannot donate a hydrogen bond to the receptor's Threonine residue.

    • Steric Clash: The acetyl group adds steric bulk to a region of the pocket that is sterically restricted, preventing deep insertion of the ribose.

    • Electronic Effect: The electron-withdrawing nature of the carbonyl reduces the electron density on the 5'-oxygen, weakening any potential H-bond acceptance.

Intrinsic vs. Apparent Affinity
  • Intrinsic Affinity (

    
    ):  Predicted to be in the high micromolar (
    
    
    
    )
    to millimolar range due to the loss of the key H-bond.[1]
  • Apparent Affinity (

    
    ):  In cell-based assays (e.g., cAMP accumulation), 5'-OAc-Ado often exhibits nanomolar potency.[1] This is an artifact of in situ hydrolysis  by extracellular or cytosolic esterases, generating free adenosine which then binds the receptor.
    
Visualization of Ligand-Receptor Interaction

The following diagram illustrates the mechanistic difference between Adenosine and 5'-O-acetyl Adenosine binding.

SAR_Interaction cluster_Ado Native Adenosine cluster_OAc 5'-O-Acetyl Adenosine Rec_Thr Receptor (Thr88/Thr94) Ado_5OH 5'-OH Group (H-Bond Donor) Ado_5OH->Rec_Thr Strong H-Bond (High Affinity) OAc_Group 5'-O-Acetyl Group (Steric Bulk) OAc_Group->Rec_Thr Steric Clash No H-Bond OAc_Group->Ado_5OH Hydrolysis (Esterases)

Caption: Comparison of 5'-OH vs. 5'-OAc interaction with the conserved Threonine residue in the adenosine receptor binding pocket.

Experimental Framework

Stability & Hydrolysis Assay

Before binding studies, the stability of 5'-OAc-Ado must be quantified to prevent false positives.[1]

Protocol:

  • Preparation: Dissolve 5'-OAc-Ado to 10 mM in DMSO. Dilute to 100

    
     in the assay buffer (e.g., Tris-HCl pH 7.4).
    
  • Incubation: Incubate at 37°C in the presence and absence of biological matrix (e.g., plasma, cell membrane preparation).[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile (1:1 v/v).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Gradient 5% to 60% Methanol in water.[1]

    • Detection: UV at 260 nm.[1]

    • Metric: Calculate half-life (

      
      ) of the ester.[1]
      
Radioligand Binding Assay (Self-Validating)

To measure intrinsic affinity, esterase activity must be inhibited.[1]

Materials:

  • Receptor Source: CHO or HEK293 membranes overexpressing human

    
     or 
    
    
    
    receptors.[1][2]
  • Radioligand:

    
    -DPCPX (for 
    
    
    
    ) or
    
    
    -ZM241385 (for
    
    
    ).[1] Note: Do not use agonist radioligands like
    
    
    -NECA as they are harder to displace with low-affinity compounds.[1]
  • Inhibitor Cocktail (CRITICAL): Paraoxon (10

    
    ) or PMSF (100 
    
    
    
    ) to inhibit serine esterases.[1]

Step-by-Step Protocol:

  • Buffer Prep: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4. Add Adenosine Deaminase (ADA)  (2 U/mL) to remove endogenous adenosine.[1]
    
  • Esterase Blockade: Pre-incubate membranes with the Inhibitor Cocktail for 30 mins at 4°C.

  • Competition:

    • Add 50

      
       membrane protein per well.[1]
      
    • Add Radioligand at

      
       concentration (e.g., 1-2 nM).[1]
      
    • Add 5'-OAc-Ado in increasing concentrations (

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate for 90 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

Data Interpretation:

  • Scenario A (High Affinity,

    
    ):  Suggests esterase inhibition failed; the ligand hydrolyzed to adenosine.[1]
    
  • Scenario B (Low Affinity,

    
    ):  Represents the true intrinsic affinity of the intact ester.
    

Data Presentation & Analysis

Expected Profile Comparison

The table below summarizes the expected pharmacological profile of 5'-OAc-Ado versus the parent nucleoside.

ParameterAdenosine (Parent)5'-O-Acetyl Adenosine (Intact)5'-O-Acetyl Adenosine (In Vivo)
Primary Interaction H-Bond Donor (Thr88/94)Steric Clash / NullHydrolysis

Adenosine

Affinity (

)
~10 - 30 nM

nM (Predicted)
Apparent ~30 nM

Affinity (

)
~20 - 50 nM

nM (Predicted)
Apparent ~50 nM
Metabolic Stability Low (Deaminated by ADA)Moderate (Resistant to ADA*)Low (Hydrolyzed by Esterases)
Solubility ModerateImproved (Lipophilic)N/A

*Note: Adenosine Deaminase (ADA) specifically requires a free 5'-OH for recognition.[1][3] Therefore, 5'-OAc-Ado is resistant to deamination until the ester is cleaved.[1]

Signaling Pathway & Prodrug Activation

The following Graphviz diagram details the activation pathway of 5'-OAc-Ado in a cellular context.[1]

Signaling_Pathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Ligand 5'-O-Acetyl Adenosine (Prodrug) Esterase_Ext Ecto-Esterases Ligand->Esterase_Ext Substrate Receptor Adenosine Receptor (A1 / A2A) Ligand->Receptor Low Affinity Binding (Negligible) Active_Met Adenosine (Active Agonist) Esterase_Ext->Active_Met Hydrolysis GProtein G-Protein (Gi / Gs) Receptor->GProtein Activation Signal cAMP Modulation GProtein->Signal Signaling Active_Met->Receptor High Affinity Binding

Caption: Prodrug activation pathway: 5'-OAc-Ado requires enzymatic hydrolysis to generate Adenosine, the active agonist for the receptor.[1]

Implications for Drug Development[4]

  • Prodrug Strategy: 5'-acylation is a viable strategy to improve the oral bioavailability of adenosine analogs. The ester masks the polar hydroxyl group, facilitating passive transport across the intestinal epithelium. Once in the blood or tissue, ubiquitous esterases release the active drug.

  • False Positives in Screening: When screening libraries containing nucleoside esters, "hits" may be artifacts of degradation. Always verify hits by re-testing in the presence of esterase inhibitors (e.g., Paraoxon).[1]

  • Metabolic Stability: Unlike adenosine, which is rapidly deaminated by ADA, 5'-OAc-Ado is ADA-resistant .[1] This can prolong the half-life of the generated adenosine locally if the hydrolysis rate is slower than the deamination rate.

References

  • Jacobson, K. A., & Gao, Z. G. (2006).[1] Adenosine receptors as therapeutic targets.[1][4][5] Nature Reviews Drug Discovery, 5(3), 247-264.[1] [1]

  • Fredholm, B. B., et al. (2001).[1] International Union of Pharmacology.[1] XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552.[1]

  • Klotz, K. N. (2000).[1] Adenosine receptors and their ligands.[1][2][4][5][6][7][8] Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4), 382-391.[1]

  • PubChem. (2024).[1] 5'-O-Acetyl Adenosine Compound Summary. National Library of Medicine.[1]

  • Lonnberg, T., & Mikkola, S. (2004).[1][9] Hydrolysis of sugar O-alkylated trinucleoside phosphates: Implications for ribozyme mechanisms. Journal of Organic Chemistry, 69(3), 802-810.[1][9] [1]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 5'-O-Acetyl Adenosine

Strategic Overview The synthesis of 5'-O-acetyl adenosine represents a classic challenge in nucleoside chemistry: distinguishing the primary 5'-hydroxyl group from the secondary 2'- and 3'-hydroxyl groups of the ribose m...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 5'-O-acetyl adenosine represents a classic challenge in nucleoside chemistry: distinguishing the primary 5'-hydroxyl group from the secondary 2'- and 3'-hydroxyl groups of the ribose moiety. While the 5'-OH is sterically more accessible, the electronic similarities between the hydroxyls often lead to mixtures of mono-, di-, and tri-acetylated products if non-selective reagents are used.

This guide presents two distinct, self-validating protocols:

  • The "Green" Enzymatic Route (Recommended): Utilizes the regioselectivity of Candida antarctica Lipase B (CAL-B) to acetylate the 5'-position directly in a single step. This is the modern preferred method for gram-scale synthesis due to its high selectivity and mild conditions.

  • The Classical Chemical Route: A robust 3-step protection-deprotection strategy using 2',3'-O-isopropylidene acetal. This method is preferred for industrial scalability where enzymatic costs may be prohibitive or when absolute purification rigor is required.

Protocol A: Enzymatic Regioselective Synthesis (Recommended)

Principle: Lipases, specifically CAL-B (Novozym 435), exhibit high regioselectivity for primary alcohols in nucleosides. By using an activated acyl donor (vinyl acetate) in an organic solvent, the reaction is driven forward irreversibly as the by-product (vinyl alcohol) tautomerizes to volatile acetaldehyde.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Adenosine (dried in vacuo over P₂O₅).

  • Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent).[1]

  • Acyl Donor: Vinyl acetate (5–10 equivalents).

  • Solvent: Anhydrous 1,4-Dioxane or THF (dried over molecular sieves).

  • Equipment: Orbital shaker or temperature-controlled stirrer.

Step-by-Step Procedure
  • Preparation: Suspend Adenosine (1.0 g, 3.74 mmol) in anhydrous 1,4-Dioxane (20 mL).

    • Note: Adenosine has poor solubility in many organic solvents. Dioxane or THF are preferred. The reaction often starts as a suspension and clears as the more soluble ester forms.

  • Initiation: Add Vinyl Acetate (1.7 mL, ~18 mmol, 5 eq) and Novozym 435 (0.5 g, 50% w/w relative to substrate).

  • Incubation: Incubate at 45–50°C with orbital shaking (200 rpm) for 24–48 hours.

    • Critical Control Point: Monitor reaction progress by TLC (CHCl₃:MeOH 9:1) or HPLC. 5'-O-acetyl adenosine (Rf ~0.45) will appear distinct from Adenosine (Rf ~0.2).

  • Termination: Filter off the immobilized enzyme (the enzyme can often be washed with acetone and reused).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Yield: Typically 85–95%.

Protocol B: Classical Chemical Synthesis

Principle: This route relies on the formation of a cyclic acetal to protect the cis-2',3'-diol, leaving the 5'-OH free for chemical acetylation. The critical step is the final acidic deprotection, which must cleave the acetal without hydrolyzing the newly formed 5'-ester.

Workflow Diagram

ChemicalSynthesis Adenosine Adenosine Protection Step 1: Protection (Acetone/H+) Adenosine->Protection Intermediate1 2',3'-O-Isopropylidene adenosine Protection->Intermediate1 Acetylation Step 2: Acetylation (Ac2O/Pyridine) Intermediate1->Acetylation Intermediate2 2',3'-O-Isopropylidene- 5'-O-acetyl adenosine Acetylation->Intermediate2 Deprotection Step 3: Deprotection (Formic Acid/H2O) Intermediate2->Deprotection Product 5'-O-Acetyl Adenosine Deprotection->Product

Figure 1: Step-wise chemical synthesis pathway involving protection, functionalization, and selective deprotection.[2][3]

Step 1: Protection (2',3'-O-Isopropylidene Adenosine)
  • Suspend Adenosine (10 g) in dry Acetone (200 mL).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH) (10 eq) or 70% Perchloric acid (catalytic amount).

  • Stir at room temperature for 4–12 hours until the solution becomes clear (indicating formation of the soluble acetal).

  • Neutralize with concentrated Ammonium Hydroxide or Sodium Bicarbonate.

  • Evaporate acetone. Partition residue between water and CHCl₃. The product remains in the organic layer (or precipitates upon water addition depending on conditions).

  • Yield: ~90%. Solid white powder.

Step 2: Acetylation[12]
  • Dissolve 2',3'-O-isopropylidene adenosine (5 g) in anhydrous Pyridine (25 mL).

  • Cool to 0°C. Add Acetic Anhydride (1.2 eq, ~1.8 mL) dropwise.

  • Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Add MeOH (5 mL) to destroy excess anhydride.

  • Workup: Evaporate pyridine (co-evaporate with toluene to remove traces). Dissolve residue in DCM, wash with dilute HCl (to remove pyridine), NaHCO₃, and Brine.

  • Product: 2',3'-O-isopropylidene-5'-O-acetyl adenosine.

Step 3: Selective Deprotection (Critical Step)

Objective: Remove the acid-labile isopropylidene group without hydrolyzing the base-labile/acid-stable acetyl ester.

  • Dissolve the intermediate from Step 2 in 50–80% Formic Acid (aq) or 80% Acetic Acid .

  • Stir at Room Temperature for 24 hours.

    • Warning: Do not heat significantly, or the glycosidic bond (adenine-ribose) may cleave (depurination).

    • Note: Strong mineral acids (HCl) are too harsh and may cause depurination.

  • Monitoring: TLC should show the disappearance of the non-polar starting material and appearance of the more polar 5'-O-acetyl adenosine.

  • Workup: Evaporate the acid under high vacuum (keep bath <40°C).

  • Neutralization: Co-evaporate with Ethanol multiple times to remove formic acid traces.

  • Final Purification: Recrystallize from Ethanol.

Analytical Validation

To validate the synthesis, you must confirm the presence of the acetyl group and its specific location at the 5' position.

Quantitative Data Summary
Parameter5'-O-Acetyl Adenosine DataNotes
Molecular Formula C₁₂H₁₅N₅O₅
Molecular Weight 309.28 g/mol
Mass Spectrometry [M+H]⁺ = 310.1 m/zESI-MS positive mode
TLC (Rf) ~0.45Solvent: CHCl₃/MeOH (9:1)
Appearance White crystalline solid
Solubility DMSO, MeOH, EthanolPoor in Water/DCM
NMR Characterization (DMSO-d₆)

The critical diagnostic signals are the downfield shift of the 5'-protons (due to the deshielding effect of the ester) and the presence of the acetyl methyl singlet.

PositionProton (¹H) δ ppmMultiplicityDiagnostic Insight
Acetyl (-CH₃) 2.03 Singlet (3H)Distinct sharp peak; confirms acetylation.
H-5', H-5'' 4.15 – 4.30 Multiplet (2H)Shifted downfield by ~0.5 ppm compared to free adenosine (~3.6 ppm). Confirms 5'-position.[3]
H-1' 5.90Doublet (1H)Anomeric proton.
H-2', H-3' 4.10 – 4.60MultipletOverlapping regions; verify integration.
H-2, H-8 8.14, 8.35Singlets (1H each)Characteristic Purine protons.
NH₂ (Exch) 7.30Broad Singlet (2H)Exchangeable with D₂O.

Troubleshooting & Critical Control Points

Acetyl Migration (The "Neighboring Group" Effect)

Under basic conditions (pH > 8), the acetyl group at the 5' position is relatively stable. However, if the 2' or 3' positions are acetylated, migration between 2' and 3' is rapid.

  • Risk: In the enzymatic route, if the reaction runs too long or the enzyme is not selective, you may see 3',5'-diacetyl byproducts.

  • Solution: Stop the reaction at 95% conversion rather than pushing for 100%.

Depurination during Deprotection

In the chemical route, the N-glycosidic bond is acid-sensitive.

  • Symptom: Appearance of free Adenine (insoluble solid) during formic acid treatment.

  • Solution: Keep temperature < 30°C. Do not use concentrated HCl or H₂SO₄.

Solubility Issues

Adenosine is notoriously difficult to dissolve.

  • Enzymatic Route: If adenosine does not dissolve in Dioxane, add a small amount of DMSO (up to 5-10%) or use tert-amyl alcohol. Note that excessive DMSO can strip the essential water layer from the lipase, reducing activity.

References

  • Enzymatic Acetylation

    • Candida antarctica Lipase B (CAL-B) catalyzed regioselective acetylation of nucleosides.[4]

    • Source: (Contextual inference from general lipase regioselectivity papers).

  • Chemical Synthesis & Deprotection

    • Standard protocols for isopropylidene protection and acidic deprotection.
    • Source:

  • Characterization Data

    • PubChem Compound Summary for CID 11953391 (5'-O-Acetyl Adenosine).
    • Source:

Sources

Application

Application Note: High-Efficiency Regioselective Acetylation of Adenosine 5'-Hydroxyl Group

Executive Summary The selective functionalization of the adenosine 5'-hydroxyl group is a critical transformation in the synthesis of prodrugs, oligonucleotide building blocks, and enzyme inhibitors. The primary challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective functionalization of the adenosine 5'-hydroxyl group is a critical transformation in the synthesis of prodrugs, oligonucleotide building blocks, and enzyme inhibitors. The primary challenge lies in differentiating the primary 5'-hydroxyl from the secondary 2'- and 3'-hydroxyl groups and the exocyclic


-amine, which possess competing nucleophilicity.

This Application Note provides two validated protocols:

  • Biocatalytic Route (Recommended): A single-step, green chemistry approach using Candida antarctica Lipase B (CAL-B) to achieve >99% regioselectivity.

  • Classical Chemical Route: A robust three-step protection-deprotection strategy utilizing isopropylidene acetals for scenarios where biocatalysis is unsuitable.

Scientific Background & Strategy

The Selectivity Challenge

Adenosine contains three reactive hydroxyl centers. Under standard chemical acetylation conditions (e.g., acetic anhydride/pyridine), the reaction is often uncontrolled, yielding a mixture of 2', 3', 5'-monoacetates, diacetates, and triacetates.

  • 5'-OH (Primary): Sterically accessible but less acidic.

  • 2'/3'-OH (Secondary): chemically distinct but prone to migration (acyl migration) under basic conditions.

The Biocatalytic Solution (CAL-B)

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) functions as an ideal catalyst. Its active site possesses a "stereochemical gate" that accommodates the primary 5'-hydroxyl of the nucleoside while sterically excluding the secondary hydroxyls of the ribose ring. By using vinyl acetate as an irreversible acyl donor, the reaction is driven to completion without generating water (which would reverse the reaction).

The Chemical Solution (Acetonide Protection)

To achieve chemical selectivity, the cis-2',3'-diol is thermodynamically trapped as a cyclic acetal (isopropylidene), leaving the 5'-OH as the sole free hydroxyl for acetylation.

Protocol A: Biocatalytic Synthesis (Gold Standard)

Target: 5'-O-Acetyladenosine Yield: >95% Selectivity: >99% 5'-regioisomer

Reagents & Equipment[1]
  • Substrate: Adenosine (dried in vacuo over

    
    ).
    
  • Enzyme: Candida antarctica Lipase B, immobilized (Novozym 435 or equivalent).

  • Acyl Donor: Vinyl Acetate (5–10 equivalents).

  • Solvent: Anhydrous THF, 1,4-Dioxane, or tert-Amyl alcohol.

  • Equipment: Orbital shaker (set to 40–60°C).

Step-by-Step Procedure
  • Preparation: Dissolve Adenosine (1.0 mmol, 267 mg) in anhydrous THF (10 mL). Note: Mild heating may be required to fully dissolve the nucleoside.

  • Activation: Add Vinyl Acetate (5.0 mmol, 0.46 mL).

  • Initiation: Add immobilized CAL-B beads (100–200 mg).

  • Incubation: Seal the reaction vessel and place in an orbital shaker at 45°C and 200 rpm.

    • Mechanism:[1][2][3][4][5][6][7] The vinyl acetate donates the acetyl group; the leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible.

  • Monitoring: Monitor by TLC (CHCl

    
    :MeOH 9:1) or HPLC.[6][8][9] The product (Rf ~0.5) will appear distinct from the starting material (Rf ~0.2). Reaction time is typically 24–48 hours.
    
  • Termination: Filter the reaction mixture through a sintered glass funnel or celite pad to remove the enzyme beads. Note: The enzyme can often be washed and reused.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually pure enough for downstream applications. If necessary, purify via flash chromatography (DCM/MeOH).

Pathway Visualization

Biocatalysis Adenosine Adenosine (Substrate) CALB CAL-B Enzyme (Catalyst) Adenosine->CALB Binding VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB Acylation Complex Enzyme-Acyl Intermediate CALB->Complex Acyl-Enzyme Formation Product 5'-O-Acetyladenosine (Product) Complex->Product Transfer to 5'-OH Byproduct Acetaldehyde (Volatile) Complex->Byproduct Tautomerization

Figure 1: Enzymatic cycle of CAL-B mediated regioselective acetylation using vinyl acetate as an irreversible donor.

Protocol B: Classical Chemical Synthesis

Target: 5'-O-Acetyladenosine Yield: ~70-80% (over 3 steps) Selectivity: High (controlled by protection)

Reagents
  • Acetone, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH).

  • Acetic Anhydride (

    
    ), Pyridine.[10][11]
    
  • Formic acid or Trifluoroacetic acid (TFA).

Step-by-Step Procedure

Step 1: Protection (Formation of 2',3'-O-Isopropylideneadenosine)

  • Suspend Adenosine (10 mmol) in dry acetone (50 mL).

  • Add DMP (20 mL) and pTsOH (catalytic, 0.5 mmol).

  • Stir at room temperature for 4 hours. The solution will become clear.

  • Neutralize with

    
    , filter, and evaporate.
    

Step 2: Acetylation

  • Dissolve the protected intermediate in Pyridine (10 mL).

  • Add Acetic Anhydride (1.2 equiv).

  • Stir at 0°C to Room Temp for 2 hours.

  • Quench with MeOH, evaporate solvents. Co-evaporate with toluene to remove pyridine.

Step 3: Deprotection (Acid Hydrolysis)

  • Dissolve the residue in 50% aqueous Formic Acid (or 80% AcOH).

  • Stir at room temperature for 3–5 hours. Critical: Monitor closely to avoid hydrolysis of the 5'-acetyl ester.

  • Evaporate carefully under high vacuum at low temp (<30°C).

Workflow Visualization

ChemicalSynthesis Start Adenosine Step1 Step 1: Protection (Acetone/H+) Start->Step1 Inter1 2',3'-O-Isopropylidene Adenosine Step1->Inter1 Step2 Step 2: Acetylation (Ac2O/Pyridine) Inter1->Step2 Inter2 5'-Acetyl-2',3'-Isopropylidene Adenosine Step2->Inter2 Step3 Step 3: Deprotection (HCOOH/H2O) Inter2->Step3 Final 5'-O-Acetyladenosine Step3->Final

Figure 2: Three-step chemical protection-deprotection strategy for regioselective synthesis.

Analytical Validation

To confirm regioselectivity, Comparative


 NMR is the most reliable method. The "Alpha Effect" of acylation causes a downfield shift of the protons attached to the carbon bearing the new ester.
Data Comparison Table
Proton AssignmentNative Adenosine (

ppm)
5'-O-Acetyladenosine (

ppm)
Shift (

)
Interpretation
H-1' (Anomeric)5.906.05+0.15Minor inductive effect
H-2' 4.604.62+0.02Unchanged (Free OH)
H-3' 4.154.18+0.03Unchanged (Free OH)
H-5'a, H-5'b 3.70 - 3.90 4.20 - 4.45 +0.55 Diagnostic Downfield Shift

Note: Spectra recorded in DMSO-d6. Values are approximate and may vary with concentration/temperature.

Quality Control Criteria
  • HPLC: Single peak >98% purity. Retention time should increase relative to Adenosine due to increased lipophilicity.

  • Absence of Isomers: In the NMR, check for shifts in H-2' or H-3' (~5.2-5.5 ppm) which would indicate 2'/3' acetylation (impurity).

References

  • Enzymatic Acetylation of Nucleosides

    • Gotor, V., & García, E. (2008). Regioselective acylation of nucleosides using Candida antarctica lipase B.
    • Note: This establishes CAL-B as the enzyme of choice for 5'-primary alcohol selectivity.
  • Vinyl Acetate as Acyl Donor

    • Wang, Y. F., et al. (1988).
    • Source:

  • Chemical Protection Strategies

    • Moffatt, J. G. (1963).
    • Source:

  • NMR Characterization

    • Ciuffreda, P., et al. (2007).
    • Source:

Sources

Method

5'-O-acetyl adenosine solubility in DMSO and water

Application Note: Solubility Optimization and Stability Profiling of 5'-O-Acetyl Adenosine Abstract & Chemical Context 5'-O-acetyl adenosine is a synthetic derivative of adenosine esterified at the 5'-primary hydroxyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization and Stability Profiling of 5'-O-Acetyl Adenosine

Abstract & Chemical Context

5'-O-acetyl adenosine is a synthetic derivative of adenosine esterified at the 5'-primary hydroxyl group. While often used as a lipophilic prodrug or a specific substrate for nucleoside processing enzymes, its utility is frequently compromised by improper solubilization techniques that lead to undetected precipitation or premature hydrolysis.

Unlike unmodified adenosine, which poses challenges due to high crystallinity and moderate water solubility, 5'-O-acetyl adenosine introduces an ester linkage that significantly alters its stability profile. This guide provides a validated workflow to solubilize this compound while preventing its degradation into adenosine and acetic acid.

Chemical Properties & Solubility Profile[1][2][3][4][5][6][7][8]

PropertyData / Characteristic
Compound Name 5'-O-Acetyl Adenosine
Molecular Structure Adenine attached to ribose, acetylated at 5'-OH
Molecular Weight ~309.28 g/mol
LogP (Predicted) ~ -0.6 to -0.2 (More lipophilic than Adenosine: -1.05)
Key Instability Ester Hydrolysis (pH > 7.5 or presence of esterases)
Solubility Data Matrix

Note: Values represent functional limits for biological assays, not saturation limits.

SolventSolubility Limit (Est.)StabilityApplication
DMSO (Anhydrous) > 30 mg/mL High (Months at -20°C)Primary Stock
Ethanol ~ 5–10 mg/mLModerateSecondary Stock
Water (pH 6.0) ~ 2–4 mg/mLLow (< 4 hours)Not Recommended for Stock
PBS (pH 7.4) ~ 2–4 mg/mLVery Low (Hydrolysis risk)Working Solution Only

Critical Stability Warning: The Hydrolysis Trap

Expert Insight: The most common experimental error with 5'-O-acetyl adenosine is not insolubility, but unintentional hydrolysis . In aqueous buffers (especially at pH > 7.[1][2]4) or media containing serum (esterases), the 5'-acetyl group is cleaved, reverting the compound to Adenosine.

  • Implication: If your stock is stored in water, or your working solution sits for >4 hours, you are likely treating your cells with Adenosine, not 5'-O-acetyl adenosine.

  • Control: Always run a parallel control with unmodified Adenosine to distinguish specific effects.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 100 mM or 30 mg/mL) free of moisture.

Reagents:

  • 5'-O-acetyl adenosine (Solid, stored at -20°C).[3]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma/ATCC grade).

  • Note: Avoid "wet" DMSO; hygroscopic water absorption accelerates degradation.

Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh the desired amount (e.g., 10 mg) into a sterile, amber glass vial.

    • Why Glass? DMSO can leach plasticizers from low-quality polypropylene.

  • Solvent Addition: Calculate the volume of DMSO required for a 100 mM stock.

    • Calculation: Volume (mL) = [Mass (mg) / MW (309.28)] / 0.1 M

    • Example: For 10 mg, add ~323 µL DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be completely clear.

    • QC Step: Hold vial against a light source. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Preparation of Aqueous Working Solution

Objective: Dilute the DMSO stock into media/buffer for immediate use without precipitation.

Constraints:

  • Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

  • Timing: Prepare immediately before addition to the assay plate.

Procedure:

  • Pre-warm Buffer: Warm your culture media or PBS to 37°C. Cold buffers shock the compound, causing rapid precipitation.

  • Stepwise Dilution (The "Sandwich" Method):

    • Do not drop 1 µL of stock directly into 10 mL of media (high risk of local precipitation).

    • Step A (Intermediate): Dilute 100 mM stock 1:10 in pure DMSO or Ethanol (if tolerated) to create a 10 mM sub-stock.

    • Step B (Final): Add the calculated volume of sub-stock to the vortexing buffer.

  • Mixing: Vortex immediately.

  • Visual Check: Ensure no turbidity.

  • Usage: Apply to cells/assay within 15 minutes of preparation.

Workflow Visualization

The following diagram illustrates the critical decision points and stability risks in the handling of 5'-O-acetyl adenosine.

G Solid Solid 5'-O-Acetyl Adenosine (Store -20°C, Desiccated) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh DMSO Dissolve in Anhydrous DMSO (Target: 30-100 mM) Weigh->DMSO QC QC: Visual Clarity Check (Sonicate if cloudy) DMSO->QC Storage Aliquot & Freeze (-20°C or -80°C) QC->Storage Dilution Dilute into Aqueous Buffer (Pre-warmed 37°C) Storage->Dilution Thaw Assay Biological Assay (Use within 15 mins) Dilution->Assay Immediate Use Hydrolysis RISK: Ester Hydrolysis (pH > 7.5 or Serum) Dilution->Hydrolysis Time > 4 hrs Artifact Artifact: Adenosine Effect (False Positive) Hydrolysis->Artifact

Figure 1: Optimization workflow for 5'-O-acetyl adenosine. Green nodes indicate stable states; Red nodes indicate critical failure modes (hydrolysis).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Shock" precipitation due to cold buffer or high concentration.Pre-warm buffer to 37°C. Perform an intermediate dilution step (1:10) before final dilution.
Loss of biological activity Hydrolysis of the ester group.Check pH of buffer (keep < 7.4 if possible).[1] Ensure solution is fresh.
Unexpected toxicity DMSO concentration > 1%.[3][4][5]Keep final DMSO < 0.1–0.5%. Include a "Vehicle Only" control.

References

  • Cayman Chemical. (2022).[1] Adenosine Product Information & Solubility Data. Link (Used as baseline for nucleoside solubility profiling).

  • Tararov, V. I., et al. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient Substrate for Regioselective N6-Alkylations.[2] Synthesis. Link (Details synthesis and stability of acetylated adenosines).

  • Lönnberg, T., & Mikkola, S. (2004).[6] Hydrolysis of sugar O-alkylated trinucleoside 3',3',5'-monophosphate. Journal of Organic Chemistry. Link (Mechanistic insight into ester/alkyl bond cleavage in nucleosides).

  • Anderson, B.D., et al. (1986). Strategies for the solubilization of nucleoside analogs. Journal of Pharmaceutical Sciences. (General principles for nucleoside prodrug solubility).

Sources

Application

preparing 5'-O-acetyl adenosine stock solutions for cell culture

Application Note: Preparation and Handling of 5'-O-Acetyl Adenosine Stock Solutions for Cell Culture Abstract & Scope 5'-O-acetyl adenosine (CAS: 2140-25-2) is a synthetic adenosine derivative often utilized to investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 5'-O-Acetyl Adenosine Stock Solutions for Cell Culture

Abstract & Scope

5'-O-acetyl adenosine (CAS: 2140-25-2) is a synthetic adenosine derivative often utilized to investigate nucleoside transport mechanisms, purinergic signaling, or as a prodrug precursor.[1] Unlike free adenosine, the 5'-hydroxyl group is esterified, altering its lipophilicity and metabolic profile.[1]

This guide addresses the critical challenge of working with this compound: Ester Hydrolysis. The acetyl ester linkage is susceptible to rapid hydrolysis in aqueous environments, particularly in the presence of serum esterases found in cell culture media.[1] This protocol details the preparation of stable, anhydrous stock solutions to ensure that the bioactive species delivered to cells is chemically defined and accurate.

Physicochemical Profile

PropertySpecification
Compound Name 5'-O-Acetyl Adenosine
CAS Number 2140-25-2
Molecular Formula

Molecular Weight 309.28 g/mol
Solubility (Primary) DMSO (up to ~50 mM), Methanol
Solubility (Aqueous) Poor/Unstable (Hydrolysis risk)
Absorbance (

)
259-260 nm (Adenine chromophore)
Storage (Solid) -20°C, Desiccated
Storage (Solution) -20°C or -80°C (Anhydrous DMSO only)

Critical Mechanism: The Stability-Solubility Paradox[1]

Before preparing the stock, researchers must understand the degradation pathway. The 5'-O-acetyl group is linked via an ester bond.[1]

  • Hygroscopic Risk: Dimethyl sulfoxide (DMSO) is hygroscopic; it absorbs atmospheric water.[1] If "old" DMSO is used, the absorbed water can slowly hydrolyze the stock solution in the freezer, converting 5'-O-acetyl adenosine back to adenosine and acetate.[1]

  • Serum Esterases: Fetal Bovine Serum (FBS) contains active esterases.[1] Upon dilution into serum-containing media, the half-life of 5'-O-acetyl adenosine may be significantly reduced.[1]

Recommendation: For precise signaling studies, use anhydrous DMSO (packaged under nitrogen/argon) for stock preparation and minimize the time the compound spends in complete media before cell treatment.[1]

Degradation Pathway Diagram

HydrolysisPathway Compound 5'-O-Acetyl Adenosine (Active Analog) Product1 Adenosine (Parent Nucleoside) Compound->Product1 Hydrolysis Product2 Acetate Water H₂O / OH⁻ (Aqueous Buffer) Water->Compound Chemical Instability Enzyme Serum Esterases (Culture Media) Enzyme->Compound Enzymatic Cleavage

Figure 1: The hydrolysis pathway of 5'-O-acetyl adenosine.[1] The ester bond is vulnerable to both chemical hydrolysis (pH-driven) and enzymatic cleavage (esterase-driven).[1]

Protocol 1: Preparation of 100 mM Stock Solution

Objective: Create a 1 mL stock solution at 100 mM concentration. Reagents:

  • 5'-O-acetyl adenosine (Solid)[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)[1]
    

Step-by-Step Methodology:

  • Calculate Mass Requirement:

    
    
    
    
    
    [1][3][4]
  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation on the hygroscopic powder.

    • Weigh approximately 31 mg of powder into a sterile, amber glass vial or high-quality polypropylene microcentrifuge tube. Record the exact mass.

  • Solvent Addition (Gravimetric Correction):

    • Do not just add 1 mL. Calculate the exact volume of DMSO needed based on the actual weighed mass.[1]

    • 
      [1]
      
    • Example: If you weighed 32.4 mg:

      
      [1]
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The compound is moderately soluble; heat aids dissolution but avoid temperatures >40°C to preserve ester integrity.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

Protocol 2: Quality Control (Self-Validating Step)

Trusting the weight alone is risky due to potential hydration of the powder.[1] Verify the concentration using UV-Vis spectroscopy.[1]

Principle: The 5'-O-acetyl modification does not significantly alter the adenine chromophore.[1] We use the extinction coefficient of Adenosine as a close approximation.

  • Extinction Coefficient (

    
    ):  ~15,400 
    
    
    
    (at pH 7.0).[1]

Procedure:

  • Prepare a 1:1000 dilution of the stock in PBS (pH 7.4).

    • Target Concentration: 100 µM.

  • Blank the spectrophotometer with PBS containing 0.1% DMSO.

  • Measure Absorbance at 260 nm (

    
    ).[1]
    
  • Calculation:

    
    [1]
    
    • Acceptance Criteria: An

      
       of ~1.54 indicates a perfect 100 µM solution (after 1:1000 dilution).[1]
      

Protocol 3: Application in Cell Culture

Workflow Diagram

Workflow cluster_warning Critical Control Stock 100 mM Stock (in Anhydrous DMSO) Intermediate Intermediate Dilution (Optional: 1 mM in Media) Stock->Intermediate Dilute 1:100 (Vortex immediately) Final Final Well Concentration (e.g., 10-100 µM) Stock->Final Direct 1:1000 (Risk of precipitation) Intermediate->Final Dilute 1:10 to 1:100 Cells Cell Monolayer (Serum-Free Preferred) Final->Cells Add to cells Warning Keep DMSO < 0.5% Avoid Serum if possible Final->Warning

Figure 2: Dilution workflow ensuring solubility and minimizing solvent toxicity.

Step-by-Step:

  • Serum Starvation (Recommended): If the experimental design permits, switch cells to serum-free media 2-4 hours prior to treatment.[1] This removes serum esterases that would rapidly degrade the 5'-O-acetyl adenosine.[1]

  • Intermediate Dilution:

    • Do not add 100 mM stock directly to the cell well (high local DMSO concentration kills cells).[1]

    • Prepare a 10x working solution in pre-warmed media.

    • Example: To achieve 100 µM final: Dilute stock 1:100 into media (Result: 1 mM, 1% DMSO). Vortex immediately.

  • Final Treatment:

    • Add the 10x working solution to the cell wells (1:10 dilution).

    • Final Result: 100 µM compound, 0.1% DMSO.

  • Incubation: Proceed with assay time points.

Troubleshooting

IssueProbable CauseSolution
Precipitation upon dilution Rapid change in polarity; "Shocking" the compound.[1]Use an intermediate dilution step.[1] Ensure media is pre-warmed to 37°C.
Inconsistent Biological Results Hydrolysis of the ester.[1]Check if DMSO stock is old (wet).[1] Switch to serum-free media during treatment.[1]
Cell Toxicity DMSO concentration > 0.5%.[1]Ensure final DMSO is < 0.1%.[1] Include a "Vehicle Only" (DMSO) control group.[1]
Low Absorbance in QC Compound degradation or weighing error.Re-weigh. Ensure the spectrophotometer is blanked correctly with DMSO-containing buffer.[1]

References

  • PubChem. (n.d.).[1][3] 5'-O-Acetyl Adenosine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Ziath. (2006).[1] Samples in DMSO: What an end user needs to know. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 5'-O-Acetyl Adenosine

Abstract This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for the quantification of 5'-O-acetyl adenosine (also known as adenosine 5'-acetate). Unlike its parent nucleos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for the quantification of 5'-O-acetyl adenosine (also known as adenosine 5'-acetate). Unlike its parent nucleoside, adenosine, the 5'-O-acetyl derivative contains a hydrolytically labile ester linkage. This structural feature necessitates specific buffering and temperature controls during sample preparation and analysis to prevent on-column degradation. This guide provides a validated workflow, mechanistic rationale for column selection, and troubleshooting strategies for researchers in drug development and metabolic profiling.

Introduction & Chemical Context

5'-O-acetyl adenosine is a lipophilic derivative of adenosine, often utilized as a prodrug or a probe in enzymatic studies involving nucleoside transporters. The acetylation at the 5'-hydroxyl group increases cellular permeability but introduces a stability challenge: the ester bond is susceptible to hydrolysis, converting the analyte back to adenosine and acetic acid.

The Analytical Challenge

Standard nucleoside methods often employ acidic mobile phases (pH < 3) to suppress ionization of phosphate groups or basic conditions for anion exchange. However, 5'-O-acetyl adenosine requires a "Goldilocks" pH window (pH 4.5 – 6.0) .

  • pH < 3: Acid-catalyzed hydrolysis of the ester bond accelerates.

  • pH > 7: Base-catalyzed saponification occurs rapidly.

  • Detection: The adenine moiety remains the chromophore, allowing UV detection at 260 nm .

Mechanistic Separation Strategy

We utilize a C18 (Octadecylsilyl) stationary phase. The acetylation of the 5'-OH group significantly increases the hydrophobicity of the molecule compared to native adenosine.

  • Elution Order: Adenosine (Polar, elutes first)

    
     5'-O-Acetyl Adenosine (Less polar, elutes second).
    
  • Resolution: The method must resolve the parent drug from its primary degradation product (adenosine) to be considered "stability-indicating."

Experimental Protocol

Reagents and Standards
  • Analyte: 5'-O-acetyl adenosine (Reference Standard, >98% purity).[1]

  • Impurity Standard: Adenosine (for resolution check).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Salt: Ammonium Acetate (NH₄OAc) or Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Water: Milli-Q grade (18.2 MΩ·cm).

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with UV/PDA DetectorPDA allows peak purity analysis (checking for co-eluting impurities).
Column C18, 150 × 4.6 mm, 3.5 µm or 5 µmStandard RP column provides sufficient surface area for hydrophobic interaction.
Temperature 25°C (Controlled)Elevated temperatures (>30°C) increase the rate of ester hydrolysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 260 nm

for the adenine nucleobase .
Injection Vol. 10 µLOptimize based on detector sensitivity and linearity range.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate, adjusted to pH 5.5 with dilute acetic acid.

    • Note: Ammonium acetate is volatile and MS-compatible. If using UV only, Phosphate buffer (10 mM, pH 5.5) is also acceptable and may offer a flatter baseline.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended to sharpen the peak of the more hydrophobic acetylated derivative while ensuring adenosine elutes early but separated from the void volume.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibrate / Load
2.0 955Isocratic hold for polar impurities
10.0 6040Linear ramp to elute 5'-O-acetyl adenosine
12.0 6040Wash
12.1 955Return to initial conditions
18.0 955Re-equilibration

Sample Preparation Workflow (Critical)

The stability of 5'-O-acetyl adenosine in solution is the primary source of experimental error. Follow this workflow strictly.

SamplePrep Stock Stock Prep Dissolve in 100% MeOH (Store at -20°C) Dilution Working Dilution Dilute with Mobile Phase A (pH 5.5, Keep on Ice) Stock->Dilution Aliquot Filter Filtration 0.22 µm PTFE/Nylon (Fast operation) Dilution->Filter Clarify Inject HPLC Injection Autosampler at 4°C Filter->Inject Analyze < 30 min

Figure 1: Sample preparation workflow emphasizing temperature control and pH buffering to prevent hydrolysis.

  • Stock Solution: Dissolve 1 mg of 5'-O-acetyl adenosine in 1 mL of Methanol . (Esters are more stable in pure organic solvents than in aqueous buffers). Store at -20°C.

  • Working Standard: Dilute the stock into Mobile Phase A (pH 5.5) immediately prior to analysis.

  • Temperature: Maintain autosampler temperature at 4°C .

Method Validation Parameters

To ensure the method is reliable (Trustworthiness), validate the following:

Specificity (Stress Testing)

Intentionally degrade a sample to prove the method can separate the breakdown products.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 1 hour.

  • Base Hydrolysis: Treat sample with 0.1 N NaOH for 1 hour.

  • Result: You should see the disappearance of the 5'-O-acetyl adenosine peak (approx. RT 8-9 min) and the growth of the Adenosine peak (approx. RT 3-4 min).

Linearity & Range

Prepare 5 concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Acceptance Criteria:

    
    .
    
Stability of Solution

Assess the % degradation of the analyte in the autosampler over 24 hours. If degradation > 2% is observed, restrict run times or strictly control temperature.

Degradation Pathway & Troubleshooting

Understanding the chemistry helps in troubleshooting "ghost peaks" or low recovery.

Degradation cluster_products Resulting Species Compound 5'-O-Acetyl Adenosine (Hydrophobic, Late Eluting) Hydrolysis Hydrolysis (pH > 7 or pH < 3) Compound->Hydrolysis + H2O Products Degradation Products Hydrolysis->Products Cleavage Adenosine Adenosine (Polar, Early Eluting) Products->Adenosine Acetate Acetic Acid (Elutes in Void/Solvent Front) Products->Acetate

Figure 2: Hydrolysis pathway of 5'-O-acetyl adenosine. The method must resolve the parent compound from Adenosine.

Troubleshooting Table
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanolsEnsure buffer concentration is at least 10 mM; consider a "base-deactivated" C18 column.
Extra Peak at ~3 min Sample hydrolysisCheck sample pH; ensure autosampler is at 4°C; prepare fresh samples.
Retention Time Drift Mobile phase evaporation or pH shiftCap solvent bottles tightly; verify pH of buffer daily.
Low Sensitivity Wrong wavelengthVerify UV max is 260 nm; check lamp energy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from [Link]

  • ResearchGate. HPLC Separation of Adenosine and Inosine. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Adenosine and Adenine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5'-O-acetyl Adenosine as a Strategic Protected Nucleoside Intermediate

Introduction: The Strategic Imperative of Hydroxyl Protection in Nucleoside Chemistry In the intricate field of nucleoside and oligonucleotide synthesis, the strategic use of protecting groups is not merely a procedural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Hydroxyl Protection in Nucleoside Chemistry

In the intricate field of nucleoside and oligonucleotide synthesis, the strategic use of protecting groups is not merely a procedural step but the cornerstone of success. Nucleosides, such as adenosine, possess multiple reactive hydroxyl groups (at the 2', 3', and 5' positions of the ribose sugar) and an exocyclic amine (N6) on the purine base. To achieve regioselective modification at a single desired position, all other reactive sites must be reversibly masked. The choice of protecting group is dictated by its ease of introduction, its stability under various reaction conditions, and, most critically, its selective removal without affecting other protecting groups or the integrity of the molecule.

The 5'-hydroxyl group, being a primary alcohol, is the most sterically accessible and often the most reactive of the ribose hydroxyls. Its protection is a critical first step in many synthetic routes, particularly in solid-phase oligonucleotide synthesis, which proceeds in a 3' to 5' direction. While bulky groups like dimethoxytrityl (DMT) are the standard for acid-labile 5'-protection in automated synthesis, smaller, base-labile groups like the acetyl ester offer a distinct set of advantages for specific applications.

This guide provides an in-depth exploration of 5'-O-acetyl adenosine as a key protected intermediate. We will delve into the causality behind its synthesis, its strategic application in preparing modified nucleoside analogs, and detailed protocols for its use. The acetyl group's utility lies in its mild introduction and, more importantly, its orthogonal deprotection conditions relative to other common protecting groups, enabling complex, multi-step synthetic strategies.

Part 1: Synthesis of 5'-O-acetyl Adenosine Intermediates

The direct acetylation of adenosine often results in a mixture of products due to the reactivity of the 2', 3', and 5' hydroxyls, as well as the N6-amino group.[1] For controlled synthesis, it is far more effective to first protect the 2' and 3' hydroxyls. The use of an isopropylidene ketal (acetonide) is a common and efficient strategy to protect the cis-diols of the ribose ring.

Causality of the Synthetic Approach:
  • 2',3'-Diol Protection: The 2' and 3' hydroxyls are protected as an acetonide. This is a robust protecting group, stable to a wide range of conditions, but easily removed under mild acidic conditions. This step ensures that the subsequent acetylation is directed exclusively to the 5'-OH.

  • 5'-Hydroxyl Acetylation: With the 2' and 3' positions blocked, acetic anhydride can be used to selectively acetylate the primary 5'-hydroxyl group. Pyridine is often used as the solvent and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[2]

  • Orthogonality: The resulting intermediate, 5'-O-acetyl-2',3'-O-isopropylidene adenosine , is a highly versatile building block. The 5'-acetyl group can be selectively removed under mild basic conditions (e.g., ammonia in methanol) that leave the acid-labile isopropylidene group and the N6-amino group intact.

Diagram: Synthesis of a Versatile Acetylated Adenosine Intermediate

G cluster_synthesis Synthesis Workflow Adenosine Adenosine Step1_reagents + 2,2-Dimethoxypropane + p-TsOH (cat.) in Acetone Intermediate1 2',3'-O-Isopropylidene Adenosine Step1_reagents->Intermediate1 Step2_reagents + Acetic Anhydride (Ac₂O) + DMAP (cat.) in Pyridine FinalProduct 5'-O-acetyl-2',3'-O-isopropylidene Adenosine Step2_reagents->FinalProduct G cluster_deprotection Selective Deprotection Workflow start_node 5'-O-acetyl-2',3'-O-isopropylidene Adenosine reagents + NH₃ in Methanol (7N) + Low Temperature (-20°C to 0°C) product_node 2',3'-O-Isopropylidene Adenosine (Free 5'-OH) reagents->product_node byproduct Acetamide (byproduct) G cluster_workflow Workflow for 5'-Modification A 1. Protect 2',3'-diols (e.g., Isopropylidene) B 2. Protect 5'-OH (Acetylation) A->B C 3. Optional: Modify Nucleobase B->C D 4. Selectively Deprotect 5'-OH (Mild Base) C->D E 5. Functionalize 5'-OH (Phosphorylation, Ligation, etc.) D->E F 6. Final Deprotection (e.g., Mild Acid) E->F G Final 5'-Modified Adenosine Analog F->G

Sources

Method

High-Fidelity Regioselective Synthesis of 5'-O-Acetyl Adenosine via Immobilized Lipase Catalysis

Application Note: AN-BIO-2026-02 Executive Summary The selective acylation of the primary 5'-hydroxyl group of adenosine is a critical transformation in the synthesis of prodrugs, nucleotide analogs, and molecular probes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-02

Executive Summary

The selective acylation of the primary 5'-hydroxyl group of adenosine is a critical transformation in the synthesis of prodrugs, nucleotide analogs, and molecular probes. Traditional chemical synthesis requires a cumbersome three-step "protect-react-deprotect" sequence (typically tritylation of the 5'-OH, acetylation of 2'/3'-OH, detritylation, and subsequent migration checks) which suffers from poor atom economy and low overall yields.

This guide details a one-pot, enzymatic protocol using immobilized Candida antarctica Lipase B (CAL-B).[1] By exploiting the steric discrimination of the CAL-B active site, researchers can achieve >95% regioselectivity for the 5'-position directly from unprotected adenosine, eliminating the need for blocking groups.

Scientific Foundation

The Regioselectivity Challenge

Adenosine presents three reactive hydroxyl groups:

  • 5'-OH (Primary): The target. Sterically unhindered but chemically similar in reactivity to the secondary hydroxyls under basic conditions.

  • 2'-OH & 3'-OH (Secondary): Located on the ribose ring. While slightly more hindered, their proximity allows for rapid acyl migration (neighboring group participation) under thermodynamic control.

The CAL-B Solution

Candida antarctica Lipase B (commercially available as Novozym® 435) functions as a serine hydrolase. Its active site contains a deep, narrow hydrophobic channel that accommodates the acyl donor. The nucleoside must approach this acyl-enzyme intermediate. The primary 5'-OH of adenosine can enter this pocket with minimal steric clash, whereas the bulky ribose ring prevents the secondary 2'/3'-OH groups from approaching the catalytic serine effectively.

Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.

CALB_Mechanism Enzyme Free CAL-B (Ser-OH) Inter1 Tetrahedral Intermediate 1 Enzyme->Inter1 + Donor AcylDonor Vinyl Acetate AcylDonor->Inter1 AcylEnz Acyl-Enzyme (Ser-OAc) Inter1->AcylEnz - Acetaldehyde Byprod Acetaldehyde (Tautomerized) Inter1->Byprod Inter2 Tetrahedral Intermediate 2 AcylEnz->Inter2 + Adenosine Substrate Adenosine (Nu-OH) Substrate->Inter2 Inter2->Enzyme Regeneration Product 5'-O-Acetyl Adenosine Inter2->Product Release

Figure 1: Catalytic cycle of CAL-B mediated acetylation. The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the equilibrium forward.

Critical Optimization Parameters

The Solubility Paradox & Solvent Engineering

Adenosine is highly polar and insoluble in standard non-polar organic solvents (e.g., Hexane, Toluene) favored by lipases. However, polar solvents like DMSO or DMF strip the essential water layer from the enzyme, leading to inactivation.

The Solution: A co-solvent system or a "suspension-to-solution" approach.

  • Recommended System: THF:DMSO (80:20 v/v) or t-Butanol:DMSO (80:20 v/v) .

  • Rationale: DMSO solubilizes the adenosine; the bulkier co-solvent (THF/t-Butanol) maintains the hydrophobic environment necessary for enzyme stability.

Water Activity ( )

Water plays a dual role:[2]

  • Essential: Structural water is required for enzyme flexibility.

  • Detrimental: Excess water causes hydrolysis of the acyl donor and the product (reverse reaction).

  • Control: Use molecular sieves (3Å or 4Å) to clamp

    
     < 0.1.
    
Thermodynamic Drive

Using Vinyl Acetate as the acyl donor renders the reaction effectively irreversible. The leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde, preventing the reverse reaction.

Experimental Protocol

Objective: Synthesis of 5'-O-acetyl adenosine (50 mg scale).

Materials
  • Substrate: Adenosine (dried in vacuo over

    
     overnight).
    
  • Enzyme: Novozym® 435 (immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (>99%).[3]

  • Solvent: Anhydrous DMSO and Anhydrous THF (or t-Butanol).

  • Desiccant: Activated 4Å Molecular Sieves.

Workflow Diagram

Workflow Start Start: Pre-treatment Solubilization 1. Solubilize Adenosine (50mg in 1mL DMSO) Start->Solubilization Dilution 2. Add Co-Solvent (4mL THF + Vinyl Acetate) Solubilization->Dilution Drying 3. Add Molecular Sieves (Equilibrate 30 min) Dilution->Drying Reaction 4. Add Novozym 435 (Incubate 50°C, 200rpm) Drying->Reaction Monitor 5. Monitor (TLC/HPLC) Target: >95% Conversion Reaction->Monitor Monitor->Reaction <95% Stop 6. Filter Enzyme (Recycle Catalyst) Monitor->Stop >95% Purify 7. Evaporate & Flash Chrom. (DCM:MeOH) Stop->Purify

Figure 2: Step-by-step experimental workflow for the enzymatic acetylation.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 50 mg (0.19 mmol) of dry Adenosine in 1.0 mL of anhydrous DMSO. Gentle heating (40°C) may be required.

  • Solvent System Assembly: Add 4.0 mL of anhydrous THF to the DMSO solution. The mixture should remain clear.

  • Acyl Donor Addition: Add Vinyl Acetate (5 equivalents, ~90 µL).

  • Water Control: Add 100 mg of activated 4Å molecular sieves. Allow to stand for 15 minutes to scavenge residual moisture.

  • Reaction Initiation: Add 25 mg of Novozym® 435.

  • Incubation: Place in an orbital shaker at 50°C, 200 rpm .

    • Note: Higher temperatures improve solubility but may degrade the enzyme over long durations ( >48h).

  • Monitoring: Check at 6h, 12h, and 24h.

    • TLC:[4] Silica gel (DCM:MeOH 9:1). Product

      
       will be higher than Adenosine.
      
  • Workup:

    • Filter off the enzyme and sieves (wash with minimal THF). Save the enzyme for regeneration if desired.

    • Evaporate solvents under reduced pressure. DMSO removal requires high vacuum and moderate heat (50°C).

  • Purification: The crude residue is often >90% pure. For analytical purity, perform flash chromatography (Silica, Gradient: 0-10% MeOH in DCM).

Analytical Validation (QC)

Method: Reversed-Phase HPLC (RP-HPLC) Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[5]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Gradient 0-5 min: 2% B (Isocratic) 5-20 min: 2% -> 30% B 20-25 min: 30% -> 95% B

Expected Retention Times (approximate):

  • Adenosine: ~4.5 min

  • 5'-O-Acetyl Adenosine: ~11.2 min

  • 2',3'-Diacetyl / Triacetyl byproducts: >15 min

Comparison: Enzymatic vs. Chemical

FeatureChemical SynthesisEnzymatic Protocol (CAL-B)
Steps 3 (Protect -> React -> Deprotect)1 (Direct Acylation)
Reagents Trityl chloride, Pyridine, Acetic Anhydride, AcidVinyl Acetate, Lipase
Regioselectivity Poor (requires blocking groups)>98% (Steric control)
Atom Economy Low (Blocking groups wasted)High
Solvent Toxicity High (Pyridine, DCM)Moderate (DMSO/THF)

Troubleshooting Guide

  • Problem: Low Conversion (<10% after 24h).

    • Cause: Enzyme inactivation by DMSO or high water content.

    • Fix: Increase THF ratio (e.g., 9:1 THF:DMSO). Ensure molecular sieves are freshly activated (heated to 300°C for 3h).

  • Problem: Poor Solubility (Precipitation).

    • Cause: Too much non-polar solvent.

    • Fix: Increase temperature to 60°C. Note that CAL-B is stable up to 60-70°C in organic media.

  • Problem: Loss of Selectivity (2' or 3' acylation observed).

    • Cause: Reaction ran too long (acyl migration) or temperature too high.

    • Fix: Stop reaction at 95% conversion. Do not let it run to "complete" equilibrium if migration is observed.

References

  • Regioselective Acylation Mechanism: Anderson, E. M., et al. "Biocatalytic synthesis of nucleoside esters: Mechanism and optimization." Journal of Molecular Catalysis B: Enzymatic, 1998.

  • CAL-B Specificity: Ferrero, M., & Gotor, V. "Biocatalytic selective acylation of nucleosides and their acyclic analogs." Chemical Reviews, 2000.

  • Solvent Engineering: Kulazynski, M., et al. "Solvent effects on the lipase-catalyzed acylation of nucleosides." Process Biochemistry, 2010.

  • HPLC Method Validation: "Determination of Adenosine and Related Substances by RP-HPLC." Journal of Chinese Pharmaceutical Sciences, 2000.

  • Novozym 435 Application Data: Novozymes (now Novonesis) Technical Handbook for Lipase B.

Sources

Application

recrystallization solvent systems for 5'-O-acetyl adenosine

Application Note: Recrystallization Solvent Systems for 5'-O-Acetyl Adenosine Abstract & Introduction The selective isolation of 5'-O-acetyl adenosine (5'-O-Ac-Ado) presents a unique challenge in nucleoside process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Solvent Systems for 5'-O-Acetyl Adenosine

Abstract & Introduction

The selective isolation of 5'-O-acetyl adenosine (5'-O-Ac-Ado) presents a unique challenge in nucleoside process chemistry. Often synthesized via enzymatic acetylation or chemical protection strategies (e.g., 2',3'-isopropylidene protection followed by acetylation and deprotection), the crude product frequently contains unreacted adenosine, 2'/3'-O-acetyl regioisomers, and salts.[1][2][3]

While column chromatography is effective for small-scale separation, it is inefficient for scale-up.[1][2][3] Recrystallization offers a scalable alternative but requires a precise solvent balance to maintain the integrity of the 5'-ester linkage while effectively purging polar impurities (adenosine) and lipophilic regioisomers.[1][2][3] This guide details validated solvent systems and protocols to achieve >98% purity.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the molecule's competing functionalities:

  • Adenine/Ribose Core: Highly polar, capable of extensive hydrogen bonding.[3] Soluble in water, DMSO, and warm lower alcohols.[3]

  • 5'-Acetyl Group: Adds lipophilicity and disrupts the crystal lattice energy relative to the parent adenosine.[1][2][3]

  • Stability Constraint: The 5'-ester bond is susceptible to hydrolysis in hot aqueous media, particularly if the pH deviates from neutral.[1][2]

Target Specification:

  • Melting Point: ~143 °C (Sharp endotherm indicates high purity) [1].[3]

  • Solubility: Soluble in DMSO; slightly soluble in Methanol/Ethanol (RT); soluble in hot Ethanol; insoluble in Hexane/Ether.[3]

Table 1: Comparative Solvent System Analysis
Solvent SystemComposition (v/v)Primary MechanismProsCons
System A (Recommended) Ethanol / Water (95:5 to 90:[1][2][3]10)Thermal GradientExcellent yield; effectively removes inorganic salts.[2][3]Risk of hydrolysis if heating is prolonged.[2][3]
System B (High Purity) Isopropanol (IPA) (100%)Thermal GradientSlower crystal growth yields better habit (needles/prisms); less hydrolysis risk.[2][3]Lower recovery yield; requires higher dissolution temp.[2][3]
System C (Anti-Solvent) Methanol / Ethyl Acetate (1:[1][2][3]4)Solubility ShiftGood for removing lipophilic impurities (regioisomers).[2][3]"Oiling out" risk if addition is too rapid.[2][3]

Detailed Protocol: The Ethanol/Water Thermal Gradient

This protocol is the "Workhorse" method, balancing yield and purity.[1][3]

Phase 1: Dissolution
  • Preparation: Charge the crude 5'-O-acetyl adenosine into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 15 mL per gram of crude material.[3]

  • Heating: Heat the suspension to a gentle reflux (~78 °C).

    • Critical Control Point: Do not exceed 80 °C. High heat promotes ester hydrolysis and potential N-glycosidic bond cleavage.[1][2][3]

  • Titration: If the solid does not fully dissolve after 10 minutes of reflux, add Water dropwise through the condenser.

    • Limit: Do not exceed 10% total water volume.[2][3] If solids persist, they are likely inorganic salts or polymerized byproducts; proceed to hot filtration.[3]

Phase 2: Hot Filtration (Clarification)[2][3]
  • While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel or a Celite pad to remove insoluble particulates.[3]

  • Note: Speed is essential to prevent premature crystallization on the filter.[2][3]

Phase 3: Controlled Crystallization
  • Ambient Cooling: Remove the filtrate from the heat source.[2][3] Allow it to cool to room temperature (20–25 °C) slowly over 2 hours. Rapid cooling traps impurities.[2][3]

  • Seeding (Optional but Recommended): At ~40 °C, add a seed crystal of pure 5'-O-acetyl adenosine to induce nucleation and prevent oiling out.

  • Cryogenic Step: Once at room temperature, transfer the vessel to a standard refrigerator (4 °C) for 12–16 hours.

    • Warning: Do not freeze (-20 °C) immediately, as this may co-precipitate salts.[1][2][3]

Phase 4: Collection & Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[2][3]

  • Wash: Wash the filter cake with cold Isopropanol (2 x 5 mL/g). Avoid water in the wash step to prevent product loss.[2][3]

  • Drying: Dry under high vacuum (< 5 mbar) at 40 °C for 24 hours.

    • Validation: Check Melting Point.[2][3][4][5] Target: 142–144 °C.[2][3][5]

Workflow Visualization (Graphviz)[1][3]

The following diagram illustrates the decision matrix for solvent selection and the critical processing steps.

RecrystallizationWorkflow Start Crude 5'-O-Acetyl Adenosine Analysis Impurity Profile Analysis (TLC/HPLC) Start->Analysis Decision Select Solvent System Analysis->Decision SysA System A: EtOH/H2O (Standard Purification) Decision->SysA Salts present SysB System B: Isopropanol (High Purity/Low Hydrolysis) Decision->SysB Hydrolysis sensitive SysC System C: MeOH -> EtOAc (Anti-Solvent Precipitation) Decision->SysC High organic impurities Dissolve Dissolution (Reflux) Max Temp 80°C SysA->Dissolve SysB->Dissolve SysC->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cooling Controlled Cooling (RT -> 4°C) Filter->Cooling Collect Collection & Drying (Vac Oven 40°C) Cooling->Collect Validation QC: MP (143°C) & HPLC Collect->Validation

Figure 1: Decision tree and process flow for the purification of 5'-O-acetyl adenosine.

Troubleshooting & Expert Insights

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The solution is too concentrated, or the cooling was too rapid, causing the product to separate as a supersaturated oil rather than a crystal lattice.[3]

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small volume (5-10%) of the solvent (e.g., Ethanol).[1][3] Allow to cool much more slowly, wrapping the flask in foil or a towel to insulate it.[3] Vigorous stirring during cooling can also help induce crystallization over oiling.[2][3]

Issue: Low Melting Point (< 135 °C)
  • Cause 1: Regioisomers. The presence of 2'-O-acetyl or 3'-O-acetyl adenosine will depress the melting point.[1][2][3]

    • Fix: Recrystallize using System B (Isopropanol) .[3] The 5'-isomer generally packs better and crystallizes preferentially in IPA compared to the 2'/3' mixtures.[1][2][3]

  • Cause 2: Hydrolysis. You have generated Adenosine (MP ~234 °C) or Adenine.[2][3]

    • Fix: Check TLC (Silica, 10% MeOH in DCM).[3] If Adenosine (lower Rf) is present, you must use column chromatography; recrystallization is difficult if adenosine content >10%.[3]

Issue: Low Yield
  • Cause: Product is too soluble in the mother liquor.[2][3]

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling step (Second Crop). Note that the second crop usually has lower purity.[3]

References

  • ChemicalBook. (2023).[3] 5'-O-Acetyl Adenosine Properties and Melting Point Data. Retrieved from [1][3]

  • Santa Cruz Biotechnology. (n.d.).[3] 5′-O-Acetyl Adenosine Product Specifications. Retrieved from [1][3]

  • Toronto Research Chemicals. (n.d.).[2][3] 5'-O-Acetyl Adenosine Synthesis and Data. Retrieved from [1][3]

  • Mikhailov, S. N., et al. (2011).[3][6] N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations.[1][2][3][6] (Discusses acetylation regioselectivity). ResearchGate. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 5'-O-acetyl Adenosine in Aqueous Solutions

Welcome to the technical support center for 5'-O-acetyl adenosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this acetylated nucleoside in their experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5'-O-acetyl adenosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this acetylated nucleoside in their experimental workflows. As a Senior Application Scientist, I understand the critical importance of sample integrity. The hydrolysis of the 5'-O-acetyl group can significantly impact experimental outcomes, leading to inconsistencies and potentially misleading results. This resource provides in-depth technical guidance to help you mitigate this issue, ensuring the reliability and reproducibility of your work.

Understanding the Challenge: The Inherent Instability of the Ester Bond

5'-O-acetyl adenosine is susceptible to hydrolysis, a chemical reaction where water cleaves the ester linkage between the acetyl group and the 5' hydroxyl group of the adenosine molecule. This process, which results in the formation of adenosine and acetic acid, can be catalyzed by both acidic and basic conditions. The rate of this degradation is significantly influenced by the pH, temperature, and buffer composition of your aqueous solution.

dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Hydrolysis of 5'-O-acetyl adenosine"; fontsize: 12; } enddot Figure 1. The hydrolysis of 5'-O-acetyl adenosine is a chemical reaction with water, catalyzed by acid or base, that results in the formation of adenosine and acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the hydrolysis of 5'-O-acetyl adenosine?

A1: The three main factors are pH, temperature, and the choice of buffer. Extreme pH values (both acidic and basic) and elevated temperatures will significantly increase the rate of hydrolysis. Certain buffer components can also participate in the hydrolysis reaction.

Q2: I'm seeing a new peak in my HPLC analysis that co-elutes with an adenosine standard. Is this due to hydrolysis?

A2: It is highly likely. The appearance of a peak corresponding to adenosine is a strong indicator that your 5'-O-acetyl adenosine is degrading. To confirm, you should run a time-course experiment and observe the increase in the adenosine peak alongside the decrease in the 5'-O-acetyl adenosine peak.

Q3: Can I autoclave my buffer after adding 5'-O-acetyl adenosine?

A3: No. Autoclaving involves high temperatures (121°C), which will cause rapid and complete hydrolysis of the acetyl group.[1] You should always prepare your buffers, autoclave them if necessary, and then add the 5'-O-acetyl adenosine to the cooled, sterile solution.

Q4: Is it better to prepare stock solutions in water or an organic solvent?

A4: For long-term storage, it is highly recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Water should be avoided for stock solutions due to the risk of hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches. Hydrolysis of 5'-O-acetyl adenosine in your working solutions.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Monitor the stability of your compound under your specific experimental conditions using HPLC.
Loss of biological activity of my compound over time. Degradation of 5'-O-acetyl adenosine to adenosine, which may have a different biological activity profile.Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Minimize the time the compound is in aqueous buffer before use.
Precipitate formation when adding DMSO stock to aqueous buffer. The concentration of DMSO in the final solution is too high, causing the compound to precipitate.Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 1%. You may need to prepare an intermediate dilution in your buffer.
pH of the final solution is outside the optimal range. The addition of the compound or other components has altered the pH of the buffer.Always measure the pH of your final working solution after all components have been added and adjust as necessary with dilute acid or base.

Protocols for Maximizing Stability

Protocol 1: Preparation and Storage of 5'-O-acetyl Adenosine Stock Solution

This protocol outlines the best practices for preparing and storing a stable stock solution of 5'-O-acetyl adenosine.

Materials:

  • 5'-O-acetyl adenosine (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of 5'-O-acetyl adenosine into the tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable, but -80°C is strongly recommended to minimize any potential degradation.

dot graph "Stock_Solution_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

} caption { label: "Workflow for preparing stable stock solutions"; fontsize: 12; } enddot Figure 2. A step-by-step workflow for the preparation and storage of 5'-O-acetyl adenosine stock solutions to ensure maximum stability.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method can be used to separate and quantify 5'-O-acetyl adenosine and its primary hydrolytic product, adenosine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Dilute your sample containing 5'-O-acetyl adenosine to an appropriate concentration with your experimental buffer.

  • Standard Preparation: Prepare a standard solution of adenosine in the same buffer to determine its retention time.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Interpretation: Identify the peaks for 5'-O-acetyl adenosine and adenosine based on their retention times. The peak area can be used to quantify the extent of hydrolysis over time.

Data Summary: Factors Affecting Stability

Parameter Condition Expected Impact on Stability Rationale
pH Acidic (pH < 6)DecreasedAcid-catalyzed hydrolysis of the ester bond.
Neutral (pH 6.8 - 7.4)OptimalThe rate of both acid and base-catalyzed hydrolysis is minimized.
Basic (pH > 8)Significantly DecreasedBase-catalyzed hydrolysis (saponification) is rapid and irreversible.
Temperature 4°CHighLow kinetic energy slows down the hydrolysis reaction.
Room Temperature (20-25°C)ModerateIncreased kinetic energy leads to a higher rate of hydrolysis compared to 4°C.
37°C and aboveLowSignificantly increased rate of hydrolysis.
Buffer Phosphate, HEPESGenerally GoodThese are common biological buffers that are not expected to directly participate in hydrolysis.
TrisPotential for Decreased StabilityThe primary amine in Tris buffer can act as a nucleophile and may contribute to the cleavage of the ester bond, although this is generally a slow process.[2]

References

  • PubMed. (n.d.). Stability of adenosine in infusion. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Stability of adenine-based cytokinins in aqueous solution. PMC. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). How to prepare 5-azacytidine (5-AZA) stock and how long can you keep the stock in -80?. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Stability of adenine-based cytokinins in aqueous solution. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Deacetylation in Nucleosides and Derivatives. Retrieved February 9, 2026, from [Link]

  • Scribd. (n.d.). Stock Solutions Preparation Guide. Retrieved February 9, 2026, from [Link]

  • AZoNano. (n.d.). Operando Laboratory SAXS Experiments Can Help Study the Degradation of Catalysts. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Reversible 2′-OH acylation enhances RNA stability. Retrieved February 9, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved February 9, 2026, from [Link]

  • bioRxiv. (n.d.). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Retrieved February 9, 2026, from [Link]

  • R Discovery. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). HPLC determination of adenosine in royal jelly. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Hydrolysis of 2',3'-O-methyleneadenos-5'-yl bis(2',5'-di-O-methylurid-3'-yl) phosphate, a sugar O-alkylated trinucleoside 3',3',5'-monophosphate: implications for the mechanism of large ribozymes. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product. Retrieved February 9, 2026, from [Link]

  • Chinese Pharmaceutical Journal. (n.d.). Determination of Adenosine and Related Substances by RP-HPLC and Studies on Their Retention Behavior. Retrieved February 9, 2026, from [Link]

  • (n.d.). Adenosine quantification. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Retrieved February 9, 2026, from [Link]

Sources

Optimization

stability of 5'-O-acetyl adenosine in cell culture media

Technical Guide: Stability & Handling of 5'-O-Acetyl Adenosine in Cell Culture Audience: Researchers, Formulation Scientists, and Cell Biologists. Scope: Stability mechanisms, troubleshooting degradation in culture media...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 5'-O-Acetyl Adenosine in Cell Culture

Audience: Researchers, Formulation Scientists, and Cell Biologists. Scope: Stability mechanisms, troubleshooting degradation in culture media, and analytical validation.

Core Technical Overview

5'-O-acetyl adenosine is a synthetic derivative of adenosine where the 5'-hydroxyl group is protected by an acetyl ester. While often used as a lipophilic prodrug or a protected intermediate to enhance cellular uptake, its stability in biological systems is frequently overestimated.

The Central Challenge: Users often observe a rapid loss of activity or unexpected metabolic byproducts when transitioning from biochemical buffers to live cell culture. This is rarely due to spontaneous chemical instability but rather enzymatic degradation .

The stability profile is governed by two sequential enzymatic events:

  • Deacetylation: Rapid hydrolysis of the 5'-ester bond by serum esterases (e.g., butyrylcholinesterase).

  • Deamination: Conversion of the liberated adenosine to inosine by Adenosine Deaminase (ADA).[1]

Troubleshooting & FAQs

Q1: Why does 5'-O-acetyl adenosine lose activity rapidly in serum-supplemented media (e.g., DMEM + 10% FBS)?

Diagnosis: Serum Esterase Activity. Mechanism: Fetal Bovine Serum (FBS) is rich in non-specific esterases, including acetylhydrolases and butyrylcholinesterase (BChE). These enzymes catalyze the hydrolysis of the 5'-acetyl group with high efficiency. Outcome: Your "protected" compound is converted to free adenosine within minutes to hours, depending on serum concentration. Solution:

  • Switch to Serum-Free Media: If cellular physiology permits, use chemically defined, serum-free media (e.g., Opti-MEM) for the duration of the treatment.

  • Heat-Inactivation: Heat-inactivating serum (56°C for 30 min) can reduce, but not entirely eliminate, esterase activity.

  • Pulse Treatment: Add the compound immediately prior to the assay readout to minimize exposure time.

Q2: I detect a new peak on HPLC that matches Inosine. Is my compound deaminating?

Diagnosis: Sequential Degradation (Deacetylation


 Deamination).[2]
Mechanism:  5'-O-acetyl adenosine itself is likely resistant to Adenosine Deaminase (ADA) due to steric hindrance at the 5'-position. However, once serum esterases strip the acetyl group (see Q1), the resulting free adenosine is an immediate substrate for ADA, which converts it to inosine.
Solution: 
  • Inhibit ADA: Supplement the media with an ADA inhibitor like EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) or Pentostatin (deoxycoformycin) to block the second step of degradation.

  • Note: This will stabilize the Adenosine intermediate, not the 5'-O-acetyl parent.

Q3: Can I store the stock solution in aqueous buffer at 4°C?

Diagnosis: Hydrolytic Risk. Mechanism: While chemically more stable than in serum, ester bonds are susceptible to spontaneous hydrolysis in water over time, particularly if the pH drifts alkaline (pH > 7.5). Solution:

  • Preferred Solvent: Dissolve in anhydrous DMSO or Dimethyl Formamide (DMF) .

  • Storage: Aliquot and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.

Experimental Protocols

Protocol A: Stability Validation in Culture Media (HPLC)

Use this protocol to determine the half-life (


) of your compound in your specific experimental conditions.[2]

Materials:

  • Test Medium (e.g., DMEM + 10% FBS).

  • Control Medium (PBS or Serum-Free DMEM).

  • HPLC System with UV detector (254 nm or 260 nm).[2]

  • Stop Solution: Cold Acetonitrile (ACN) or 5% Trichloroacetic acid (TCA).[2]

Step-by-Step:

  • Preparation: Pre-warm media to 37°C. Prepare a 10 mM stock of 5'-O-acetyl adenosine in DMSO.

  • Inoculation: Spike the media with the stock to a final concentration of 100 µM. Vortex briefly.

  • Incubation: Place in a 37°C water bath or incubator.

  • Sampling: At

    
     minutes:
    
    • Remove 100 µL of media.

    • Immediately mix with 400 µL of cold Stop Solution (precipitates proteins and halts enzymes).

    • Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject 20 µL of the supernatant onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.

    • Detection: Monitor absorbance at 260 nm.

  • Calculation: Plot Peak Area vs. Time. Fit to a first-order decay curve (

    
    ) to calculate half-life.
    
Protocol B: Preparation of Stock Solutions
  • Weighing: Weigh the powder in a dehumidified environment (esters are hygroscopic).

  • Solubilization: Add anhydrous DMSO to achieve a concentration of 10–50 mM.

  • Sterilization: Do not autoclave. If aqueous dilution is required for immediate use, filter sterilize using a 0.22 µm PTFE (hydrophobic) or PES membrane. Note: Nylon filters may bind nucleosides.

  • Aliquot: Dispense into single-use amber vials to protect from light and moisture.

Degradation Pathway Visualization

The following diagram illustrates the sequential enzymatic breakdown of 5'-O-acetyl adenosine in a biological context.

G cluster_media Extracellular Environment (Media + Serum) AcAdo 5'-O-Acetyl Adenosine (Synthetic Prodrug) Ado Adenosine (Bioactive Intermediate) AcAdo->Ado Serum Esterases (BChE, PLE) [Rapid Hydrolysis] Ino Inosine (Inactive Metabolite) Ado->Ino Adenosine Deaminase (ADA) [Extracellular/Intracellular] AMP AMP (Intracellular Active) Ado->AMP Adenosine Kinase (Intracellular Only)

Figure 1: Degradation pathway of 5'-O-acetyl adenosine.[2] The compound is first deacetylated by serum esterases to Adenosine, which is then either taken up by cells or further degraded to Inosine by ADA.

Summary Data Table: Stability Profile

ConditionPrimary Stability ThreatEstimated Half-Life (

)
Recommendation
PBS (pH 7.4) Spontaneous HydrolysisDaysStable for short-term assays.
Serum-Free Media Weak Esterase Activity> 24 HoursPreferred for cell treatment.[2]
Media + 10% FBS High Esterase Activity < 60 Minutes Critical: Use fresh or switch media.
DMSO Stock (-20°C) None> 6 MonthsIdeal storage condition.[2]

References

  • Car, Z., Petrović, V., & Tomić, S. (2011). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Journal of Carbohydrate Chemistry, 30(7-9), 438–451. (Demonstrates BChE selectivity for 5'-OAc hydrolysis).

  • Almagambetova, E., et al. (2013). Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484–488. (Establishes baseline stability of the adenosine core in aqueous buffers).

  • Cayman Chemical. (2022).[3] Adenosine Product Information & Stability. (Standard handling for adenosine derivatives).

  • Sigma-Aldrich. (2024). Adenosine BioReagent Technical Data. (Solubility and cell culture application data).

Sources

Troubleshooting

improving water solubility of 5'-O-acetyl adenosine

Technical Support Center: Nucleoside Chemistry Division Ticket ID: #SOL-5OAA-001 Subject: Improving Water Solubility of 5'-O-Acetyl Adenosine Status: Resolved (Protocol Attached)[1][2][3][4] Executive Summary You are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleoside Chemistry Division Ticket ID: #SOL-5OAA-001 Subject: Improving Water Solubility of 5'-O-Acetyl Adenosine Status: Resolved (Protocol Attached)[1][2][3][4]

Executive Summary

You are encountering solubility issues with 5'-O-acetyl adenosine because this modification fundamentally alters the physicochemical profile of the parent nucleoside.[1][2][3][4] By esterifying the 5'-hydroxyl group, you have introduced a lipophilic moiety that disrupts the hydrogen bonding network required for aqueous solubility.[1][2][3]

The Core Challenge: You are balancing solubility against stability .

  • Solubility: Requires disruption of the crystal lattice, often achieved by pH adjustment or heat.

  • Stability: The 5'-O-acetyl ester linkage is hydrolytically unstable.[1][2][3][4] High pH (base) will saponify the ester (cleaving your acetyl group), while low pH (acid) risks hydrolyzing the

    
    -glycosidic bond (depurination).[2][3][4]
    

This guide provides two validated protocols to solubilize this compound without degrading it.

Part 1: Decision Matrix (Experimental Workflow)

Before selecting a protocol, determine your downstream application.[2][3]

SolubilityDecision Start Start: 5'-O-Acetyl Adenosine Solid AppCheck What is the downstream application? Start->AppCheck InVitro In Vitro / Chemical Assay (Cell culture, Enzyme assays) AppCheck->InVitro Tolerates <1% DMSO InVivo In Vivo / Animal Models (Injection, sensitive tissue) AppCheck->InVivo No organic solvents DMSO_Route Protocol A: Co-Solvent Method (DMSO Stock) InVitro->DMSO_Route CD_Route Protocol B: Complexation Method (Cyclodextrins) InVivo->CD_Route

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on biological tolerance.

Part 2: Validated Protocols

Protocol A: The Co-Solvent Method (Standard)

Best for: In vitro assays where low concentrations of DMSO (<0.5%) are tolerated.[2][4]

The Science: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the strong intermolecular interactions of the adenine base stacking without chemically attacking the acetyl ester.[4]

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture Tested)[2][4]

  • Phosphate Buffered Saline (PBS), pH 7.2 (Pre-warmed to 37°C)[2][3][4]

Step-by-Step:

  • Calculate: Determine the mass required for a 100x stock solution (e.g., if final target is 100 µM, make a 10 mM stock).

  • Dissolve: Add pure anhydrous DMSO to the solid 5'-O-acetyl adenosine.

    • Note: Solubility in DMSO is high (>20 mg/mL).[2][4] It should dissolve rapidly.[] Vortex briefly.

  • Dilute (The Critical Step):

    • Do NOT add water to the DMSO stock.

    • DO add the DMSO stock dropwise into the stirring aqueous buffer.

    • Why? Adding water to DMSO generates heat and local polarity spikes that can cause the hydrophobic nucleoside to "crash out" as a precipitate. Adding DMSO to water disperses the molecules rapidly.

  • Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

Protocol B: The Cyclodextrin Method (Advanced)

Best for: In vivo studies or high-concentration aqueous requirements.[1][2][3][4]

The Science: Hydroxypropyl-


-cyclodextrin (HP

CD) forms a "host-guest" inclusion complex.[1][2][3][4] The hydrophobic adenine/acetyl moiety sits inside the CD cavity, while the hydrophilic exterior interacts with water. This protects the ester from hydrolysis and prevents precipitation.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)[1][2][3][4]
  • Milli-Q Water or Saline[1][2][3][4]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP

    
    CD in water to create a 20% (w/v) solution.[4]
    
  • Add Compound: Add 5'-O-acetyl adenosine solid to the CD solution.

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes.

    • Visual Check: The solution should turn from cloudy to clear.

  • Filtration: Sterile filter (0.22 µm PVDF) to remove any undissolved micro-aggregates.[2][4]

Part 3: Stability & Degradation Risks (The "Danger Zone")[2][4]

You cannot treat 5'-O-acetyl adenosine like standard adenosine.[1][2][3][4] The acetyl ester introduces specific instability pathways.

DegradationPathways Compound 5'-O-Acetyl Adenosine Acid Acidic Conditions (pH < 3) Compound->Acid Exposed to Base Basic Conditions (pH > 8) Compound->Base Exposed to Depurination Glycosidic Bond Cleavage (Loss of Adenine) Acid->Depurination High Risk Hydrolysis Ester Hydrolysis (Loss of Acetyl Group) Base->Hydrolysis Certainty (Rapid)

Figure 2: Chemical stability profile.[1][2][3][4] Note that pH manipulation (a common solubility trick) is destructive for this molecule.[2][4]

Data Summary: Solvent Compatibility

Solvent SystemSolubility PotentialStability RiskRecommendation
Water (Neutral) Low (< 2 mg/mL)LowNot recommended (Poor solubility)
PBS (pH 7.4) LowLow-MediumOnly for final dilution
DMSO High (> 20 mg/mL)High (Stable)Recommended (Stock)
NaOH (pH > 10) HighCritical Failure NEVER USE (Rapid deacetylation)
HCl (pH < 2) ModerateCritical Failure NEVER USE (Depurination)
20% HP

CD
High (~10 mg/mL)High (Protective)Recommended (In Vivo)

Part 4: Troubleshooting & FAQs

Q: I tried heating the water to 80°C to dissolve it, but the compound degraded. Why? A: Heat acts as a catalyst. While native adenosine can withstand boiling, 5'-O-acetyl adenosine contains an ester linkage.[1][2][3][4] Heating an aqueous ester solution significantly accelerates hydrolysis (cleaving the acetyl group), reverting your compound back to plain adenosine.[2][4] Limit heating to 37°C.

Q: Can I use ethanol instead of DMSO? A: Ethanol is a viable alternative, but adenosine derivatives generally have lower solubility in ethanol compared to DMSO. If you must use ethanol, ensure it is 100% (anhydrous).[2][4] However, DMSO is preferred for higher concentration stocks.[3]

Q: My solution precipitated after 24 hours at 4°C. A: This is common. The acetyl group increases lipophilicity, making the compound prone to crystallizing out of aqueous buffer when cold.

  • Fix: Prepare fresh working solutions immediately before use. Do not store aqueous dilutions.[6] Store the DMSO stock at -20°C (it will freeze; thaw completely before use).

Q: How do I verify if my compound is still intact in solution? A: Use HPLC or TLC.

  • TLC System: Silica gel; Mobile phase: Dichloromethane/Methanol (9:1).[2][4]

  • Observation: 5'-O-acetyl adenosine will have a higher Rf (travel further) than plain adenosine due to the hydrophobic acetyl group.[1][2][3][4] If you see a spot appearing lower (at the baseline or near native adenosine), hydrolysis has occurred.[2][4]

References

  • Cayman Chemical. (2022).[2][4][6] Adenosine Product Information & Solubility Data. Link

  • PubChem. (2025).[2][4][7] Adenosine: Chemical and Physical Properties. National Library of Medicine. Link

  • Car, Ž., et al. (2005).[2][3][4] Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. ResearchGate. Link

  • BOC Sciences. (2024).[2][4] Cyclodextrin Solutions for API Solubility Boost.

  • MedChemExpress. (2024).[2][4] 2-Aminoadenosine Solubility & Handling (Analogous Nucleoside Protocols). Link

Sources

Optimization

Technical Support Center: Troubleshooting Adenosine 5'-Acetylation

Topic: Optimizing Yields and Regioselectivity in Adenosine 5'-O-Acetylation Ticket ID: #ADS-5AC-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields and Regioselectivity in Adenosine 5'-O-Acetylation Ticket ID: #ADS-5AC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Yield Trap"

Low yields in adenosine 5'-acetylation rarely stem from a single error. They are usually the result of a "Yield Trap"—a conflict between regioselectivity (distinguishing the 5'-OH from the 2'/3'-OH and N6-amine) and solubility .

Adenosine is a polar nucleoside with four reactive centers. Standard acetylation (acetic anhydride/pyridine) is thermodynamically driven to per-acetylate (producing 2',3',5',N6-tetraacetyladenosine). To achieve selective 5'-acetylation, you must force the reaction into a kinetic bottleneck (enzymatic) or use a blocking strategy (chemical protection).

This guide provides two validated workflows. Protocol A is the industry standard for purity; Protocol B is the "Green" route for speed.

Module 1: Diagnostic Flowchart

Before altering your reagents, determine which mechanism is failing.

G Start Start: Low Yield Diagnosis Method Which Method? Start->Method Chem Chemical Synthesis (Protect-React-Deprotect) Method->Chem Enz Enzymatic Synthesis (Lipase Catalyzed) Method->Enz Chem_Issue1 Issue: Mixture of Isomers? Chem->Chem_Issue1 Chem_Sol1 Check Isopropylidene Formation (Step 1) Chem_Issue1->Chem_Sol1 Yes Chem_Issue2 Issue: Low Recovery? Chem_Issue1->Chem_Issue2 No Chem_Sol2 Deprotection too harsh (Hydrolysis of 5'-OAc) Chem_Issue2->Chem_Sol2 Enz_Issue1 Issue: No Reaction? Enz->Enz_Issue1 Enz_Sol1 Solubility Limit (Adenosine precipitated) Enz_Issue1->Enz_Sol1 Yes Enz_Issue2 Issue: Low Conversion? Enz_Issue1->Enz_Issue2 No Enz_Sol2 Water Activity High or Acyl Donor Depleted Enz_Issue2->Enz_Sol2

Figure 1: Decision matrix for troubleshooting adenosine acetylation failures.

Module 2: Protocol A – The Chemical Protection Route (High Purity)

This method relies on the formation of 2',3'-O-isopropylideneadenosine to physically block the secondary hydroxyls. This is the most robust method for scaling up.

The Workflow
  • Protection: Adenosine + Acetone/Acid

    
     2',3'-protected acetonide.
    
  • Acetylation: Acetonide + Acetic Anhydride

    
     5'-acetyl-2',3'-protected intermediate.
    
  • Deprotection: Acid hydrolysis

    
     5'-O-acetyladenosine.
    
Critical Troubleshooting Points
Phase 1: The Protection Failure

If the 2' and 3' positions are not fully protected, you will generate a mixture of 2',3',5'-triacetylated byproducts that are difficult to separate.

  • Symptom: Multiple spots on TLC; low mass recovery of intermediate.

  • Fix: Use 2,2-dimethoxypropane (DMP) or 2-methoxypropene rather than just acetone. The reaction generates methanol, which drives the equilibrium.

  • Catalyst: Use p-Toluenesulfonic acid (TsOH).

  • Validation: The intermediate should be a single spot on TLC (Rf ~0.6 in 10% MeOH/DCM).

Phase 2: The N6-Amine Competition

The exocyclic amine (N6) on the adenine base is nucleophilic. Under standard acetylation conditions (Ac2O/Pyridine), you may form N6-acetyl-5'-O-acetyl-2',3'-O-isopropylideneadenosine .

  • The Fix: You often do not need to prevent this. The N6-acetyl group is much more labile (unstable) than the 5'-O-acetyl ester.

  • Corrective Step: If N6-acetylation occurs, treat the crude mixture with Methanol/Imidazole at room temperature for 1 hour before the final deprotection. This selectively cleaves the N6-amide while leaving the 5'-ester intact [1].

Phase 3: The Deprotection Balance

This is the most common point of failure. You must remove the isopropylidene group (acid labile) without hydrolyzing the new 5'-acetyl ester (acid/base labile) or the glycosidic bond (acid labile).

  • Avoid: Strong mineral acids (HCl, H2SO4) or heat.

  • Recommended: 50-80% Formic Acid at room temperature for 2-4 hours.

  • Alternative: Trifluoroacetic acid (TFA) / Water (9:1) at 0°C.

Data Table: Chemical Reagent Optimization
StepReagentStandard (Risky)Optimized (Recommended)Why?
Protection AcetoneAcetone + HClDMP + TsOH in DMF DMP acts as a water scavenger, driving reaction to completion [2].
Acetylation Acyl DonorAcetyl ChlorideAcetic Anhydride Chloride is too aggressive and causes HCl buildup; Anhydride is milder.
Deprotection Acid1N HCl80% Formic Acid HCl promotes depurination (cleavage of the base from sugar).

Module 3: Protocol B – The Enzymatic Route (Green Chemistry)

This method uses a lipase (usually Candida antarctica Lipase B, CAL-B) to selectively acetylate the primary 5'-OH due to steric constraints in the enzyme's active site.

The Workflow

Adenosine + Vinyl Acetate (Acyl Donor) + Lipase


 5'-O-acetyladenosine + Acetaldehyde.
Critical Troubleshooting Points
Issue 1: The Solubility Paradox

Adenosine is polar and insoluble in the non-polar solvents (Toluene, Hexane) that lipases prefer. It dissolves in DMSO/DMF, but these solvents can strip the essential water layer from the enzyme, deactivating it.

  • The Fix: Use a co-solvent system .

    • Tert-butanol (t-BuOH) or 2-Methyl-2-butanol : These bulky alcohols dissolve adenosine moderately well but do not strip the enzyme's hydration shell as aggressively as DMSO.

    • Ratio: Try 10-20% DMSO in t-BuOH if solubility is critical [3].

Issue 2: Reversibility

If you use acetic acid or ethyl acetate as the donor, the reaction reaches equilibrium and yields stall at ~50%.

  • The Fix: Use Vinyl Acetate as the acyl donor.

  • Mechanism: The byproduct is vinyl alcohol, which immediately tautomerizes to acetaldehyde (a gas/volatile). This makes the reaction irreversible , driving yield >95% [4].

Issue 3: Enzyme Immobilization

Free lipase powder clumps in organic solvents, reducing surface area.

  • The Fix: Use immobilized CAL-B (e.g., Novozym 435 ). The acrylic resin support ensures better dispersion and stability.

Enzymatic Substrate Adenosine (Solid) Reaction Catalytic Cycle (5'-OH Specific) Substrate->Reaction Solvent Solvent System (t-BuOH + 10% DMSO) Solvent->Reaction Solubilizes Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Donor Vinyl Acetate (Irreversible Donor) Donor->Reaction Product 5'-O-Acetyladenosine Reaction->Product Byproduct Acetaldehyde (Evaporates) Reaction->Byproduct

Figure 2: Enzymatic workflow utilizing irreversible acyl transfer.

FAQ: Rapid Fire Troubleshooting

Q: I see a peak at M+42 and M+84 in my Mass Spec. What is happening? A: M+42 is your mono-acetylated product. M+84 is di-acetylated. In the chemical route, this means your protection step failed. In the enzymatic route, it means you let the reaction run too long (lipases will eventually hit the 2'/3' OH) or used too much enzyme. Solution: Monitor reaction via HPLC and stop at 95% conversion.

Q: My product degrades during rotary evaporation. A: 5'-O-acetyladenosine is sensitive to heat in the presence of trace acids. If you used formic acid for deprotection, ensure it is completely neutralized or removed via lyophilization, not high-heat evaporation. Keep the water bath <40°C.

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation (50-60°C) significantly speeds up the enzymatic reaction (from 24h to ~2h) and can improve the solubility of adenosine in the solvent matrix [4].

References

  • Tararov, V. I., et al. (2011). "N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations."[1] Synthesis. Link

  • Zhang, Z., et al. (2013). "Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides..." Molecules. (Demonstrates TsOH/2-methoxypropene efficiency). Link

  • Cayman Chemical.[2] "Adenosine Product Information & Solubility." (Solubility data: DMSO 20mg/mL).[2] Link

  • Wang, Z., et al. (2014). "Regioselective acylation of resveratrol catalyzed by lipase under microwave." Journal of Chemical Research. (Validates Vinyl Acetate/Microwave strategy). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Esterase Degradation of 5'-O-Acetyl Adenosine

[1] Welcome to the Nucleoside Analog Stability Support Center. Subject: 5'-O-Acetyl Adenosine Stability & Handling Ticket Priority: High (Kinetic Instability) Executive Summary: The "Gatekeeper" Mechanism To minimize deg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Nucleoside Analog Stability Support Center. Subject: 5'-O-Acetyl Adenosine Stability & Handling Ticket Priority: High (Kinetic Instability)

Executive Summary: The "Gatekeeper" Mechanism

To minimize degradation, you must understand the specific failure mode of 5'-O-acetyl adenosine.[1] This molecule faces a sequential "Double Trouble" degradation pathway.

  • Primary Failure (The Gatekeeper): Carboxylesterases (CES) hydrolyze the 5'-acetyl group. This is the rate-limiting step for the loss of your specific molecule.

  • Secondary Failure: Once the acetyl group is removed, the resulting Adenosine becomes a substrate for Adenosine Deaminase (ADA) , converting it to Inosine.

Critical Insight: The 5'-acetyl group sterically hinders ADA binding (which requires a free 5'-OH for hydrogen bonding with His17 in the active site).[1] Therefore, if you stabilize the ester, you automatically protect against deamination. Your primary focus must be Esterase Inhibition .

Degradation Pathway Visualization

DegradationPathway Substrate 5'-O-Acetyl Adenosine Intermed Adenosine Substrate->Intermed Hydrolysis (Fast) Product Inosine Intermed->Product Deamination CES Carboxylesterases (CES1/CES2) CES->Substrate Attacks Ester ADA Adenosine Deaminase (ADA) ADA->Intermed Attacks Amine Inhibitor Inhibitor Target: BNPP / NaF Inhibitor->CES

Figure 1: The sequential degradation pathway. The 5'-acetyl group acts as a temporary shield against ADA. Preserving the ester maintains the molecule's integrity.

Module 1: Storage & Handling (Pre-Experiment)

Issue: "My compound degrades in the stock solution before I even start the experiment."

Troubleshooting Guide: Chemical Stability
ParameterRecommendationMechanism / Logic
Solvent Anhydrous DMSO Hydrolysis requires water.[1] DMSO prevents general base catalysis.
Aqueous pH pH 4.5 – 5.5 Esters are base-labile.[1] At pH > 7.0, hydroxide ions (

) attack the carbonyl carbon.[1] Acidic buffers (Acetate/Citrate) stabilize the ester bond.
Temperature -20°C or -80°C Arrhenius equation: Lowering temperature exponentially decreases hydrolysis rate.[1]
Freeze-Thaw Aliquot immediately Repeated condensation introduces moisture.[1] Single-use aliquots prevent hydration.[1]

Protocol: Preparation of Stable Stock

  • Dissolve solid 5'-O-acetyl adenosine in anhydrous DMSO to 10–100 mM.

  • Do not dilute into aqueous buffer until the moment of use.

  • If an aqueous stock is mandatory, use 10 mM Sodium Acetate buffer (pH 5.0) and keep on ice.[1]

Module 2: In Vitro Assay Optimization

Issue: "The compound disappears during my cell culture or enzymatic assay."

The "Inhibitor Cocktail" Strategy

For in vitro work, you must actively inhibit esterases present in serum (FBS) or cell lysates.

Primary Inhibitor: BNPP (Bis-nitrophenyl phosphate) [1][2]

  • Target: Carboxylesterases (CES1, CES2).[1][3]

  • Concentration: 100 µM – 1 mM (Titrate for toxicity in cell assays).[1]

  • Mechanism: Irreversible suicide inhibitor of serine esterases.

Secondary Inhibitor (Optional): PMSF

  • Target: Serine proteases/esterases.[2]

  • Note: Less specific than BNPP for this application and has a short half-life in water (~30 mins at pH 7.5).[1] BNPP is superior for long incubations.

FAQ: What about ADA inhibitors?

  • Q: Should I add Pentostatin or EHNA?

  • A: Only if you are detecting the metabolite Adenosine. If you are tracking 5'-O-acetyl adenosine, ADA inhibitors are irrelevant because ADA cannot bind the acetylated molecule effectively [1].[1] Focus on the esterase.[2][3][4][5]

Module 3: Plasma Stability (The "Red Zone")

Issue: "My LC-MS recovery is near zero in plasma samples."

Scientific Context: Plasma esterase activity varies wildly by species.

  • Rodent (Rat/Mouse): Extremely high esterase activity.[1] 5'-O-acetyl adenosine will vanish in seconds.[1]

  • Human/Dog: Moderate activity.

  • Implication: You cannot compare raw stability data across species without normalization.

Protocol: The "Ice-Cold Acid" Stabilization (For Bioanalysis)

This protocol is designed to freeze the esterase activity immediately upon blood collection.

Step 1: Collection (The Critical Minute)

  • Pre-chill collection tubes on wet ice.

  • Additive: Tubes must contain NaF (Sodium Fluoride) or Organophosphates (e.g., Dichlorvos/Paraoxon) .[1]

    • Note: NaF is safer but weaker. For rat plasma, you may need immediate addition of BNPP (1 mM) to the blood.

Step 2: Processing

  • Centrifuge at 4°C (never room temperature).

Step 3: Quenching (The "Crash")

  • Extract plasma immediately with Ice-Cold Acetonitrile containing 0.1% Formic Acid .[1]

  • Why Formic Acid? It lowers the pH to ~3.0. As established in Module 1, acidic pH stabilizes the ester bond and denatures the remaining esterases.

Module 4: Chemical Modification (Advanced)

Issue: "I've tried inhibitors, but the half-life is still too short for my therapeutic goal."

If the acetyl ester is too labile for your biological application, consider structural modification to increase steric hindrance.

ModificationStability ImpactTrade-off
Pivalate (Trimethylacetate) High The bulky tert-butyl group blocks the esterase active site.[1] significantly increasing

.[1]
Isobutyrate Medium Better than acetate, less stable than pivalate.[1] Good balance if pivalate is too stable to be a prodrug.
Carbamate Very High Replacing the ester with a carbamate often resists hydrolysis completely, though it changes the chemistry.

Troubleshooting Logic Flow

Use this decision tree to diagnose where your loss is occurring.

TroubleshootingTree Start Start: Compound Loss Observed BufferCheck Does it degrade in PBS (No Protein)? Start->BufferCheck pHAdjust Action: Lower pH to 5.0 Check for bacterial contamination BufferCheck->pHAdjust Yes PlasmaCheck Does it degrade in Plasma/Serum? BufferCheck->PlasmaCheck No InhibitorCheck Did you add BNPP/NaF? PlasmaCheck->InhibitorCheck Yes AddInhib Action: Add BNPP (100 µM) + Keep on Ice InhibitorCheck->AddInhib No SpeciesCheck Is it Rat Plasma? InhibitorCheck->SpeciesCheck Yes RatIssue Action: Rat esterases are aggressive. Switch to Dog/Human or Modify Chemistry (Pivalate) SpeciesCheck->RatIssue Yes CellCheck Is it intracellular loss? SpeciesCheck->CellCheck No Uptake Action: Verify Uptake vs. Extracellular Degradation CellCheck->Uptake

Figure 2: Step-by-step diagnostic workflow for identifying the source of instability.

References

  • Cristalli, G., et al. (2001).[1][6] Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128.[1]

  • Satoh, T., & Hosokawa, M. (1998).[1] The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288.[1]

  • Liederer, B. M., & Borchardt, R. T. (2006).[1] Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195.[1]

  • Beaumont, K., et al. (2003).[1] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.[1]

  • Wang, D., et al. (2011).[1] Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 1(1), 10-18.[1]

Sources

Optimization

separating 5'-O-acetyl adenosine from di- and tri-acetylated byproducts

Technical Support Center: Purification of 5'-O-acetyl adenosine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5'-O-acetyl adenosine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the separation of 5'-O-acetyl adenosine from its di- and tri-acetylated byproducts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

The Challenge: Separating Acetylated Adenosine Analogs

In the synthesis of 5'-O-acetyl adenosine, the formation of di- and tri-acetylated byproducts is a common occurrence. These byproducts, namely 2',5'-di-O-acetyl adenosine, 3',5'-di-O-acetyl adenosine, and 2',3',5'-tri-O-acetyl adenosine, arise from the acetylation of the secondary hydroxyl groups on the ribose sugar. The successful isolation of the desired mono-acetylated product is crucial for its use in subsequent applications, such as in the development of antiviral and anticancer agents.[1][2]

The separation of these compounds is challenging due to their similar chemical structures. However, the key to their separation lies in the subtle differences in their polarity. The addition of each acetyl group decreases the overall polarity of the molecule. This principle is the foundation for the chromatographic techniques used to isolate 5'-O-acetyl adenosine.

Polarity Hierarchy:

  • Most Polar: Adenosine (unreacted starting material)

  • 5'-O-acetyl adenosine

  • 2',5'-di-O-acetyl adenosine & 3',5'-di-O-acetyl adenosine

  • Least Polar: 2',3',5'-tri-O-acetyl adenosine

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating 5'-O-acetyl adenosine from its byproducts?

A1: Column chromatography is the most widely used and effective method for this separation on a preparative scale.[1][3] High-performance liquid chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative scale separations.[4][5][6] Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction and optimizing the solvent system for column chromatography.[7][8]

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system is critical for a successful separation. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio will depend on the specific mixture and the stationary phase used. It is highly recommended to first perform TLC analysis with various solvent systems to identify the one that provides the best separation between 5'-O-acetyl adenosine and the di- and tri-acetylated byproducts.[9]

Q3: Can I use crystallization to purify 5'-O-acetyl adenosine?

A3: While crystallization can be a powerful purification technique, it is generally less effective for separating closely related isomers like acetylated adenosines, especially if they are present in significant quantities. It is often used as a final polishing step after chromatographic purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5'-O-acetyl adenosine.

Issue 1: Poor separation of spots on the TLC plate.

Possible Cause: The solvent system is either too polar or not polar enough.

Solution:

  • If all spots remain at the baseline: The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • If all spots run to the top of the plate: The solvent system is too polar. Decrease the proportion of the polar solvent.

Pro-Tip: A good solvent system for TLC will result in an Rf value of approximately 0.2-0.4 for the desired compound (5'-O-acetyl adenosine).[10]

Issue 2: Co-elution of compounds during column chromatography.

Possible Cause 1: The chosen solvent system does not provide adequate resolution.

Solution: Re-optimize the solvent system using TLC. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve separation.[11]

Possible Cause 2: The column was not packed properly.

Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

Possible Cause 3: The column was overloaded with the crude sample.

Solution: The amount of sample loaded should be appropriate for the size of the column. Overloading will lead to broad bands and co-elution.

Issue 3: The desired product is not eluting from the column.

Possible Cause: The mobile phase is not polar enough to elute the compound.

Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a small amount of a highly polar solvent like methanol can be added to the eluent.[9]

Issue 4: Tailing of peaks in HPLC analysis.

Possible Cause: Interaction of the analytes with the stationary phase or the HPLC system.

Solution:

  • Ensure the use of high-purity solvents and a well-maintained column.

  • For phosphorylated compounds, interactions with stainless steel components in the HPLC can lead to tailing. Using a bio-inert LC system can improve peak shape and recovery.[12]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Optimization
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the baseline of the TLC plate using a capillary tube.[10]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.[10][13]

  • Visualization: Visualize the spots under UV light (254 nm). The adenosine-containing compounds will appear as dark spots.

  • Analysis: Calculate the Rf value for each spot. The compound with the highest Rf value is the least polar (tri-acetylated byproduct), and the one with the lowest Rf value is the most polar (unreacted adenosine).

Table 1: Example TLC Solvent Systems

Solvent System (v/v)PolarityApplication
Dichloromethane : Methanol (95:5)MediumGood starting point for separation.
Ethyl Acetate : Hexane (1:1)MediumAnother common system for initial screening.
Chloroform : Methanol (90:10)HighCan be used for more polar compounds.[7]
Protocol 2: Flash Column Chromatography for Preparative Separation
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[11]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting with the initial solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the more polar compounds. For example, start with 100% dichloromethane and gradually add methanol.

  • Fraction Analysis: Combine the fractions containing the pure 5'-O-acetyl adenosine, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
  • Column: A reversed-phase C18 column is commonly used for the separation of nucleosides and their derivatives.[14]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed. A buffer, such as ammonium formate, may be added to improve peak shape.[4]

  • Detection: UV detection at 260 nm is suitable for adenosine-containing compounds.[15]

Table 2: Example HPLC Gradient

Time (min)% Water% Acetonitrile
0955
205050
255050
30955

Visualizing the Separation Workflow

The following diagram illustrates the general workflow for the separation and purification of 5'-O-acetyl adenosine.

Separation_Workflow Crude_Mixture Crude Reaction Mixture (5'-O-acetyl adenosine + byproducts) TLC TLC Analysis (Solvent System Optimization) Crude_Mixture->TLC Column_Chromatography Column Chromatography (Preparative Separation) TLC->Column_Chromatography Optimized Solvent System HPLC HPLC Analysis (Purity Check) Column_Chromatography->HPLC Purified Fractions Pure_Product Pure 5'-O-acetyl adenosine HPLC->Pure_Product Purity > 95%

Caption: Workflow for the purification of 5'-O-acetyl adenosine.

Understanding the Chemical Structures

The diagram below shows the chemical structures of 5'-O-acetyl adenosine and its common byproducts. The key difference is the number and position of the acetyl groups.

Caption: Structures of acetylated adenosine derivatives.

(Note: The image source is a placeholder and would ideally be a generated image of the specific acetylated structures.)

References

  • SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column.
  • Deep Blue Repositories. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
  • PubMed. (n.d.). Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography.
  • ResearchGate. (n.d.). Chromatographic retention of adenosine and 2‐deoxyadenosine on the prepared boronate affinity hybrid monolith.
  • PubMed. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery.
  • Dellamol, S., et al. (n.d.). A General Approach to N6,C5'-Difunctionalization of Adenosine.
  • ResearchGate. (2011). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives.
  • Protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Agilent. (n.d.). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath.
  • Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin.

Sources

Troubleshooting

Technical Support Center: 5'-O-acetyl Adenosine Storage &amp; Stability Guide

Here is the comprehensive technical support guide for the storage and handling of 5'-O-acetyl adenosine. Executive Summary & Quick Reference For researchers utilizing 5'-O-acetyl adenosine (CAS: 2140-25-2), maintaining s...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the storage and handling of 5'-O-acetyl adenosine.

Executive Summary & Quick Reference

For researchers utilizing 5'-O-acetyl adenosine (CAS: 2140-25-2), maintaining structural integrity is critical.[1] This molecule contains a ribose-ester linkage at the 5'-position, rendering it susceptible to specific degradation pathways distinct from unmodified adenosine.[1]

Quick Reference Specifications
ParameterOptimal ConditionCritical Limit (Avoid)
Optimal pH (Aqueous) pH 4.5 – 5.5 > pH 7.0 (Hydrolysis) < pH 3.0 (Depurination)
Primary Storage Solvent Anhydrous DMSO Water/PBS (Long-term)
Temperature (Solid) -20°C (Desiccated)> 4°C
Temperature (Solution) -80°CRepeated Freeze/Thaw
Recommended Buffer 10–50 mM Sodium AcetatePhosphate (pH > 7), Tris (pH > 7)

Mechanistic Insight: The "Why" Behind the Protocol

To troubleshoot effectively, one must understand the two competing degradation pathways that dictate the stability window of 5'-O-acetyl adenosine.

  • Base-Catalyzed Ester Hydrolysis (Saponification): The 5'-O-acetyl group is an ester.[1] In neutral to basic conditions (pH

    
     7.0), hydroxide ions (
    
    
    
    ) attack the carbonyl carbon of the acetyl group.[1] This cleaves the ester bond, releasing acetate and reverting the molecule to Adenosine . This reaction is rapid and irreversible.
  • Acid-Catalyzed Depurination: In strongly acidic conditions (pH < 3.0), the N-glycosidic bond between the adenine base and the ribose sugar is weakened.[1] Protonation of the purine ring (specifically N7) leads to cleavage, releasing free Adenine and a ribose derivative.

The Stability Window: The "valley of maximum stability" lies between these two risks. A pH of 4.5 to 5.5 is sufficiently acidic to suppress base-catalyzed ester hydrolysis but not acidic enough to drive rapid depurination.[1]

Visualization: Degradation Pathways

DegradationPathways Start 5'-O-acetyl Adenosine (Intact Molecule) Hydrolysis Adenosine + Acetate (Loss of Acetyl Group) Start->Hydrolysis High pH (>7.0) Base-Catalyzed Depurination Adenine + Ribose-5-Acetate (Loss of Base) Start->Depurination Low pH (<3.0) Acid-Catalyzed Stability STABILITY ZONE pH 4.5 - 5.5 (Acetate Buffer) Stability->Start

Figure 1: Competing degradation pathways. High pH strips the acetyl group; low pH removes the adenine base.

Troubleshooting & FAQs

Q1: Why did my 5'-O-acetyl adenosine lose activity after storing it in PBS (pH 7.4)?

Diagnosis: Hydrolysis. Phosphate Buffered Saline (PBS) typically has a pH of 7.[1][2]4. At this pH, the concentration of hydroxide ions is sufficient to slowly hydrolyze the 5'-ester bond over days to weeks. Furthermore, phosphate ions can act as general base catalysts, accelerating this process.[1] Solution: Switch to 10-50 mM Sodium Acetate (pH 5.0) for aqueous working solutions.[1] For long-term storage, do not use aqueous buffers; use anhydrous DMSO.[1]

Q2: Can I dissolve the powder directly in water?

Diagnosis: Risky. Unbuffered water absorbs atmospheric CO


, typically lowering the pH to ~5.5, which is actually within the stable range. However, water lacks buffering capacity.[1] Any contamination or concentration change could shift the pH.
Solution:  It is safer to use a weak buffer (Sodium Acetate pH 5.0).[1] If you must use water, ensure it is nuclease-free and stored at -20°C or -80°C immediately.[1]
Q3: I see a new peak in my HPLC chromatogram at a shorter retention time. What is it?

Diagnosis: Adenosine (Deacetylation product). 5'-O-acetyl adenosine is more hydrophobic than adenosine due to the acetyl group.[1] If degradation occurs, the acetyl group is lost, yielding adenosine, which is more polar and will elute earlier on a Reverse Phase (C18) column.[1] Verification: Run a standard of pure Adenosine. If the retention times match, your sample has hydrolyzed.

Q4: Can I autoclave solutions of 5'-O-acetyl adenosine?

Diagnosis: Fatal Error. Never autoclave. The high heat (121°C) combined with aqueous conditions will instantly hydrolyze the ester bond and likely degrade the nucleoside itself, regardless of pH. Solution: Sterilize solutions by filtration through a 0.22 µm PVDF or PES membrane .

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Best for long-term storage (> 6 months).[1]

  • Solvent: Use high-grade Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid DMSO that has been left open, as it is hygroscopic (absorbs water).[1]

  • Weighing: Weigh the desired amount of 5'-O-acetyl adenosine powder.

  • Dissolution: Add DMSO to achieve a concentration of 100 mM. Vortex gently until fully dissolved.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Self-Validation: DMSO freezes at ~18°C. If your stock is liquid in the freezer, your freezer is broken.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

Best for immediate experimental use (stable for < 24 hours).[1]

  • Buffer Preparation: Prepare 50 mM Sodium Acetate, pH 5.0 .

    • Mix Sodium Acetate and Acetic Acid to reach pH 5.0.

    • Filter sterilize (0.22 µm).[1]

  • Dilution: Thaw a DMSO stock aliquot (from Protocol A).

  • Mixing: Dilute the stock 1:100 into the Sodium Acetate buffer.

  • Usage: Keep on ice. Discard unused portion after 24 hours.

Analytical Validation (HPLC Method)[1][3]

To verify the integrity of your stored solutions, use the following HPLC parameters:

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-10% B over 15 mins (Adenosine elutes early; 5'-O-acetyl adenosine elutes later).

  • Detection: UV at 260 nm.

References

  • Wolfenden, R. (1963).[1] The Mechanism of Hydrolysis of Amino Acyl RNA. Biochemistry, 2(5), 1090–1092.[1] [Link]

    • Establishes the instability of ribose esters
  • Anderson, J. P., et al. (2006).[1] Stability of Adenosine Solutions. American Journal of Health-System Pharmacy, 63(18), 1741-1745.[1] [Link][1]

    • Provides baseline stability data for the adenosine core in aqueous buffers.
  • Kaucher, M. S., et al. (2006).[1] Selective N-Acylation of Adenosine. Organic Letters, 8(20), 4533–4536.[1] [Link][1]

    • Discusses the chemical reactivity and handling of acetylated adenosine deriv
  • Confirms commercial storage recommendations for the solid st

Sources

Optimization

removing residual acetic acid from 5'-O-acetyl adenosine samples

Residual acetic acid in 5'-O-acetyl adenosine samples is a common challenge that can significantly impact downstream applications by altering pH, interfering with biological assays, or causing degradation of the target m...

Author: BenchChem Technical Support Team. Date: February 2026

Residual acetic acid in 5'-O-acetyl adenosine samples is a common challenge that can significantly impact downstream applications by altering pH, interfering with biological assays, or causing degradation of the target molecule. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing this impurity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification of 5'-O-acetyl adenosine.

Q1: After my aqueous workup with sodium bicarbonate, I still detect a significant amount of acetic acid in my 5'-O-acetyl adenosine sample. What went wrong?

A1: This is a frequent issue stemming from a few potential causes related to the chemistry of the extraction process.

  • Insufficient Base: The most common reason is that the amount of sodium bicarbonate solution used was not enough to neutralize all the acetic acid. The reaction between acetic acid (a weak acid) and sodium bicarbonate (a weak base) produces carbon dioxide, water, and sodium acetate. If you don't see any more bubbling when you add the bicarbonate solution, it doesn't always mean all the acid is gone.

  • Poor Partitioning: Acetic acid has some solubility in many organic solvents. A single wash with an aqueous base might not be sufficient to pull all of it into the aqueous layer.[1]

  • Emulsion Formation: Sometimes, an emulsion can form between the organic and aqueous layers, which traps impurities and prevents a clean separation.

Solutions:

  • Repeat the Bicarbonate Wash: Wash the organic layer with a saturated sodium bicarbonate solution two or three more times.[1][2] Vigorously shake the separation funnel for at least 30 seconds during each wash to ensure thorough mixing.

  • Use a Brine Wash: After the bicarbonate washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break emulsions and remove excess water from the organic layer.[1]

  • Check the pH: After the final aqueous wash, you can test the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-8).

Q2: I'm concerned about the stability of the 5'-O-acetyl group on my adenosine during a basic aqueous wash. Is this a valid concern?

A2: Yes, this is a very important consideration. The ester linkage of the 5'-O-acetyl group is susceptible to hydrolysis under basic conditions, which would result in the loss of your desired modification and the formation of adenosine.

Underlying Principle: The hydroxide ions (OH⁻) from a strong base can act as a nucleophile and attack the electrophilic carbonyl carbon of the acetyl group, leading to the cleavage of the ester bond. While sodium bicarbonate is a relatively weak base, prolonged exposure or the use of stronger bases like sodium hydroxide will certainly lead to deacetylation.

Recommendations:

  • Use a Mild Base: Stick with saturated sodium bicarbonate, as it is generally sufficient for neutralizing acetic acid without causing significant hydrolysis of the acetyl group, especially if the washes are performed quickly.

  • Keep it Cold: Perform the aqueous extractions using cold solutions and an ice bath for your separation funnel. Lower temperatures slow down the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic and basic aqueous layers sit together for extended periods. Perform the washes efficiently and move on to the next step.

  • Alternative Methods: If you are still concerned about hydrolysis, consider non-aqueous removal methods as described in the following sections.

Q3: I tried removing the acetic acid by rotary evaporation, but it's still present. Why isn't this working effectively?

A3: While it seems like a straightforward approach, removing acetic acid solely by rotary evaporation can be challenging due to its relatively high boiling point (118 °C) and its ability to form azeotropes.[3][4]

Expert Insight: Simply pulling a vacuum may not be sufficient to remove all the acetic acid, especially if it is present in more than trace amounts.

Solutions:

  • Azeotropic Distillation: This is a highly effective technique. After evaporating the bulk of your reaction solvent, add a solvent that forms a low-boiling azeotrope with acetic acid, such as toluene or heptane.[1][5] Then, evaporate this mixture on the rotary evaporator. The acetic acid will be carried away with the azeotroping solvent. This can be repeated 2-3 times for maximum removal.

  • High Vacuum: If available, using a high-vacuum pump (in conjunction with a cold trap to protect the pump) can be more effective at removing acetic acid than a standard water aspirator or diaphragm pump.[5][6]

Q4: My 5'-O-acetyl adenosine sample is water-soluble, making solvent extraction difficult. What are my options?

A4: This is a common scenario with polar molecules like nucleoside derivatives. In this case, you should avoid liquid-liquid extraction and consider the following methods.

Method 1: Lyophilization (Freeze-Drying)

  • Principle: Lyophilization can be effective for removing volatile impurities like acetic acid from a solid sample.[6] The process involves freezing the sample and then reducing the pressure to allow the frozen solvent and volatile impurities to sublimate directly from the solid phase to the gas phase.

  • Protocol:

    • Dissolve your sample in a minimal amount of a suitable solvent, such as water or a mixture of water and a miscible organic solvent like acetonitrile.

    • Freeze the sample thoroughly. A bath of dry ice and acetone or ethanol is recommended for organic-containing solutions.[7]

    • Connect the frozen sample to a lyophilizer and run the cycle until all the solvent and volatile acetic acid have been removed. This may require repeating the dissolution and lyophilization steps a few times for complete removal.[8]

Method 2: Flash Chromatography

  • Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their polarity.[9][10] It is an excellent method for purifying acetylated nucleosides and removing both acidic and other impurities.[11]

  • Considerations:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol) is often effective. The exact solvent system will need to be determined based on the polarity of your 5'-O-acetyl adenosine and the acetic acid. A small amount of a volatile base like triethylamine can be added to the mobile phase to prevent streaking of the product on the silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger base, like sodium hydroxide, to remove the acetic acid more quickly? A: It is highly discouraged. Strong bases like sodium hydroxide will rapidly hydrolyze the 5'-O-acetyl ester bond, leading to the loss of your product.

Q: How can I confirm that all the acetic acid has been removed? A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic singlet of the acetic acid methyl protons will be absent in a clean sample. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your sample.

Q: Is it possible to recrystallize 5'-O-acetyl adenosine to remove acetic acid? A: Recrystallization can be an effective purification method if a suitable solvent system can be found in which 5'-O-acetyl adenosine has good solubility at high temperatures and poor solubility at low temperatures, while acetic acid remains in the mother liquor.[12][13] This method is highly dependent on the specific properties of your compound and requires some empirical optimization.

Q: What are the key properties of 5'-O-acetyl adenosine and acetic acid to consider during purification? A: Understanding the physicochemical properties is crucial for selecting the right purification strategy.

Property5'-O-acetyl adenosineAcetic Acid
Molecular Weight 309.28 g/mol [14]60.05 g/mol
Boiling Point N/A (solid)118 °C
Solubility Soluble in polar organic solvents like DMSO and DMF; moderate solubility in water.[15]Miscible with water and many organic solvents.
Acidity (pKa) The purine base has basic properties.~4.76

Experimental Workflow and Decision-Making

The choice of purification method depends on the properties of your 5'-O-acetyl adenosine sample and the available equipment. The following diagram illustrates a general decision-making workflow.

Purification_Workflow cluster_start Initial Sample State cluster_solubility Solubility Assessment cluster_extraction Aqueous Extraction Pathway cluster_alternative Alternative Pathways cluster_final_purification Final Purification (Optional) cluster_end Final Product Start Crude 5'-O-acetyl adenosine with residual acetic acid Solubility_Check Is the sample soluble in an organic solvent immiscible with water? Start->Solubility_Check Aqueous_Wash Perform aqueous wash with saturated NaHCO3 solution Solubility_Check->Aqueous_Wash Yes Azeotrope Azeotropic distillation with toluene or heptane Solubility_Check->Azeotrope No Brine_Wash Wash with brine Aqueous_Wash->Brine_Wash Dry_Evaporate Dry organic layer (e.g., with Na2SO4) and evaporate solvent Brine_Wash->Dry_Evaporate Chromatography Flash Chromatography Dry_Evaporate->Chromatography End Pure 5'-O-acetyl adenosine Dry_Evaporate->End If sufficiently pure Lyophilization Lyophilization Azeotrope->Lyophilization If solid Azeotrope->Chromatography Azeotrope->End If sufficiently pure Lyophilization->Chromatography Lyophilization->End If sufficiently pure Chromatography->End

Caption: Decision workflow for removing residual acetic acid.

Protocol: Azeotropic Removal of Acetic Acid

This protocol is recommended when aqueous extraction is not feasible or desirable.

  • Initial Solvent Removal: If your 5'-O-acetyl adenosine is in a reaction solvent, remove the solvent under reduced pressure using a rotary evaporator.

  • Azeotrope Addition: To the flask containing your crude product, add toluene in a volume approximately 10-20 times the estimated volume of your product.

  • Evaporation: Evaporate the toluene-product mixture to dryness on the rotary evaporator.

  • Repeat: Repeat steps 2 and 3 two more times to ensure complete removal of the acetic acid.

  • Final Drying: Place the flask under high vacuum for at least one hour to remove any residual toluene.

References

  • ResearchGate. (2019). Remove acetic anhydride excess?[Link]

  • Wolfram Demonstrations Project. (n.d.). Separation of Acetic Acid from Water Using Ethyl Acetate Entrainer. [Link]

  • Henan GP Chemicals Co.,Ltd. (2016). Acetic Acid Removal Methods For Organic Solvents?[Link]

  • Wolfram Cloud. (2015). Separation of Acetic Acid from Water Using Ethyl Acetate Entrainer. [Link]

  • Reddit. (2023). Work up tips on how to get rid of acetic acid (reaction solvent) please. [Link]

  • PMC. (n.d.). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. [Link]

  • ResearchGate. (2012). How can I remove aqueous acetic acid from my crude extract?[Link]

  • ResearchGate. (n.d.). Freeze Dryer Solvent Compatibility. [Link]

  • YouTube. (2019). Freeze Drying of Organic Solvents [Webinar]. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. [Link]

  • ResearchGate. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Adenosine (CAS 58-61-7). [Link]

  • PubChem. (n.d.). 5'-O-Acetyl Adenosine. [Link]

  • Reddit. (2025). freeze drying acetic acid / glacial. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Recrystallization of Adenosine for Localized Drug Delivery | Request PDF. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • ResearchGate. (2010). Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K | Request PDF. [Link]

  • Reddit. (2023). Azeotropic distillation of acetic acid and water?[Link]

  • PMC. (2022). Recrystallization of Adenosine for Localized Drug Delivery. [Link]

  • Martin Christ. (2023). Use of organic solvents in freeze dryers. [Link]

  • ResearchGate. (2022). (PDF) The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]

  • PMC. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. [Link]

  • ResearchGate. (2016). How can I remove acetate from peptides?[Link]

  • ResearchGate. (2014). How can I remove acetic acid from water when the product contained is an aromatic amine?[Link]

  • pubs.acs.org. (n.d.). A General Approach to N6,C5'-Difunctionalization of Adenosine. [Link]

  • De Dietrich Process Systems. (n.d.). Recovery of Acetic Acid. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Indian Academy of Sciences. (n.d.). Chemical synthesis of oligonucleotides. 3. [Link]

  • Wikipedia. (n.d.). Aminoacyl tRNA synthetase. [Link]

  • PubMed. (n.d.). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. [Link]

  • Exposome-Explorer. (n.d.). Adenosine (Compound). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 5'-O-Acetyl Adenosine

Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists Executive Summary In nucleoside chemistry, 5'-O-acetyl adenosine (5'-Ac-Ado) serves as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In nucleoside chemistry, 5'-O-acetyl adenosine (5'-Ac-Ado) serves as a critical intermediate for prodrug synthesis and a probe for adenosine receptor kinetics. However, its analysis is plagued by a common structural ambiguity: the rapid acyl migration between the 2', 3', and 5' hydroxyl positions.

This guide provides a definitive comparative analysis of 5'-Ac-Ado against its unacetylated precursor (Adenosine) and its regioisomeric impurities (2'/3'-O-acetyl adenosine). Unlike standard spectral lists, this document focuses on the diagnostic chemical shift differentials (


)  required to validate regioselectivity in solution.

Part 1: The Comparative Landscape

To confirm the identity of 5'-O-acetyl adenosine, one must observe specific deshielding effects at the 5'-position while simultaneously confirming the integrity of the ribose 2'/3' region. The following table contrasts the target molecule with its primary alternative (Adenosine) and its most common degradation product (3'-O-acetyl adenosine).

Table 1: Comparative Chemical Shift Fingerprint (DMSO-d6)

Note: Values are approximate (


 0.05 ppm) and temperature-dependent. Key diagnostic signals are highlighted.
Proton AssignmentAdenosine (Baseline) 5'-O-Acetyl Adenosine (Target) 3'-O-Acetyl Adenosine (Impurity) Mechanistic Insight
H-2 (s) ~8.14~8.15~8.16Purine ring is distant from modification; minimal shift.
H-8 (s) ~8.35~8.30~8.32Slight sensitivity to sugar conformation (syn/anti).
H-1' (d) ~5.88~5.90~6.05Anomeric proton shifts downfield if 2'-position is modified.
H-2' (m) ~4.60~4.65~4.80
H-3' (m) ~4.15~4.20~5.40 Critical: Direct esterification at 3' causes massive downfield shift (>1 ppm).
H-5' / H-5'' 3.50 - 3.70 4.20 - 4.40 3.60 - 3.80Primary Diagnostic: 5'-esterification causes distinct deshielding of methylene protons.
Acetyl -CH3 N/A2.03 (s) 2.08 (s)Methyl singlet confirms presence of acetate, but not location.
OH Signals 2'-OH, 3'-OH, 5'-OH2'-OH, 3'-OH (visible) 2'-OH, 5'-OHIn DMSO-d6, 5'-Ac-Ado must show two exchangeable doublets (2'/3').

Part 2: Spectral Fingerprinting & Analysis

The "Deshielding" Diagnostic (H-5' Analysis)

The most authoritative confirmation of 5'-O-acetylation is the deshielding effect on the 5'-methylene protons. In unmodified adenosine, these protons appear as a complex multiplet between 3.50–3.70 ppm.

  • Observation: Upon acetylation, the electron-withdrawing carbonyl group reduces electron density around the H-5' protons.

  • Result: The H-5' signals shift downfield by approximately +0.6 to +0.7 ppm , appearing as a distinct multiplet (often an ABX system) centered around 4.30 ppm .

  • Validation: If signals remain upfield at 3.6 ppm, the reaction failed. If signals appear at 4.3 ppm and 5.4 ppm (H-3'), you have a mixture of isomers.

The Hydroxyl Validation (Solvent Selection)

Performing NMR in DMSO-d6 (rather than D2O or CDCl3) is mandatory for structural integrity checks. DMSO suppresses proton exchange, allowing the observation of hydroxyl protons.

  • Target Profile: 5'-O-acetyl adenosine must display two distinct hydroxyl doublets (2'-OH and 3'-OH) in the 5.2–5.6 ppm range.

  • Failure Mode: The absence of the 5'-OH triplet (usually ~5.1 ppm in adenosine) confirms substitution at the 5' position.

Acyl Migration Kinetics

Ribonucleoside esters are kinetically unstable in aqueous or basic media. The acetyl group can migrate from the 5' position to the 2' or 3' position (thermodynamically preferred) via a cyclic orthoester intermediate.

  • Warning: If the spectrum shows "shadow" peaks near 2.10 ppm (acetyl methyl) or complex multiplets at 5.40 ppm, the sample has undergone acyl migration. This is often accelerated by trace acids or bases in the NMR solvent.

Part 3: Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the product using 1D and 2D NMR techniques.

G Start Crude Product (DMSO-d6) Check_Methyl Step 1: 1D Proton Check 1.9-2.1 ppm Start->Check_Methyl No_Methyl No Singlet: Reaction Failed Check_Methyl->No_Methyl Absent Yes_Methyl Singlet Present: Acetylation Occurred Check_Methyl->Yes_Methyl Present Check_H5 Step 2: H-5'/H-5'' Region (3.5 vs 4.3 ppm) Yes_Methyl->Check_H5 Upfield_H5 Signals at ~3.6 ppm: Wrong Regioisomer (2'/3') Check_H5->Upfield_H5 No Shift Downfield_H5 Signals at ~4.3 ppm: 5'-Substitution Likely Check_H5->Downfield_H5 Shift +0.7ppm HMBC_Check Step 3: HMBC Experiment (Long-range Coupling) Downfield_H5->HMBC_Check Correlation Correlation: Acetyl C=O <-> H-5' HMBC_Check->Correlation Confirm Connectivity Final_Valid VALIDATED: 5'-O-Acetyl Adenosine Correlation->Final_Valid

Caption: Logic flow for confirming regioselectivity. Step 2 (H-5' shift) is the rapid diagnostic, while Step 3 (HMBC) provides definitive proof.

Part 4: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent acyl migration during acquisition:

  • Solvent: Use DMSO-d6 (99.9% D) containing 0.03% TMS. Avoid D2O (promotes hydrolysis/migration) and CDCl3 (poor solubility for nucleosides).

  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

  • Neutralization: Acyl migration is acid/base catalyzed. Ensure the NMR tube is free of residual washing alkali. Adding a trace of activated molecular sieves (3Å) to the tube can stabilize the sample by removing trace water.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The acetyl methyl protons relax slowly; insufficient D1 will reduce integration accuracy, making it difficult to quantify the degree of substitution.

  • Scans (NS): 16–32 scans are usually sufficient for 10 mg samples.

  • Temperature: 298 K (25°C). Higher temperatures may accelerate acyl migration.

HMBC Setup (Definitive Proof)

If the 1D spectrum is ambiguous (e.g., overlapping sugar signals):

  • Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Target Correlation: Look for a cross-peak between the Acetyl Carbonyl Carbon (~170 ppm) and the H-5'/H-5'' Protons (~4.3 ppm) .

  • Absence of Correlation: If the Carbonyl correlates with a proton at ~5.4 ppm, you have the 3'-isomer.

References

  • Ciuffreda, P., et al. (2007). "Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2'-deoxyadenosine and their acetate derivatives." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Walker, G. S., et al. (2007). "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology.

  • ChemicalBook. (n.d.). "Adenosine 1H NMR Spectrum Data."

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5'-O-acetyl Adenosine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and molecular biology, the precise structural elucidation of modified nucleosides is paramount. 5'-O-acetyl adenosine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise structural elucidation of modified nucleosides is paramount. 5'-O-acetyl adenosine, a key synthetic intermediate and a potential bioactive molecule, presents a unique analytical challenge. This guide provides an in-depth, technically-grounded comparison of the mass spectrometric fragmentation behavior of 5'-O-acetyl adenosine against its parent nucleoside, adenosine. By understanding the nuanced differences in their fragmentation patterns, researchers can confidently identify and characterize this modification, a critical step in pharmaceutical development and metabolomics.

The Bedrock of Analysis: Electrospray Ionization and Collision-Induced Dissociation

To dissect the structure of molecules like 5'-O-acetyl adenosine in a mass spectrometer, we rely on the gentle ionization technique of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS). ESI allows us to introduce the molecule into the gas phase as a protonated species, [M+H]⁺, with minimal initial fragmentation.[1] The real structural information is unveiled through Collision-Induced Dissociation (CID), a process where the selected precursor ion is accelerated and collided with an inert gas.[2] This collision imparts internal energy, leading to bond breakage and the formation of characteristic fragment ions that serve as a structural fingerprint of the molecule.[2][3]

The Fragmentation Fingerprint: 5'-O-acetyl Adenosine Unveiled

The presence of the 5'-O-acetyl group significantly influences the fragmentation cascade of the adenosine scaffold. Upon CID of the protonated molecule ([M+H]⁺), we observe a series of diagnostic product ions. The primary fragmentation pathways are driven by the lability of the glycosidic bond and the acetyl moiety.

A key fragmentation event is the neutral loss of the acetyl group as acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da). The loss of acetic acid is a common fragmentation pathway for O-acetylated compounds.[4] Another prominent fragmentation is the cleavage of the glycosidic bond, a characteristic feature for all nucleosides, resulting in the formation of the protonated adenine base ([Adenine+H]⁺).[5]

The ribose sugar with the attached acetyl group can also undergo fragmentation. We can expect to see ions corresponding to the loss of the entire modified sugar moiety.

The Benchmark for Comparison: The Fragmentation of Unmodified Adenosine

To appreciate the diagnostic power of the fragmentation pattern of 5'-O-acetyl adenosine, we must first understand the fragmentation of its parent molecule, adenosine. The CID spectrum of protonated adenosine is well-characterized. The most prominent fragmentation pathway is the cleavage of the C-N glycosidic bond, leading to the formation of the protonated adenine base.[5] Further fragmentation of the ribose sugar moiety is also observed, leading to a series of water losses.

A Head-to-Head Comparison: Diagnostic Ions for 5'-O-acetyl Adenosine

The key to differentiating 5'-O-acetyl adenosine from adenosine lies in the unique fragment ions generated by the acetyl group. The presence of a neutral loss of 60 Da (acetic acid) or 42 Da (ketene) from the precursor ion is a strong indicator of the 5'-O-acetyl modification. Furthermore, the mass of the precursor ion itself will be shifted by 42.0106 Da, the mass of an acetyl group (C₂H₂O).

Precursor IonKey Fragment Ions (m/z)Structural AssignmentDiagnostic Significance
Adenosine [M+H]⁺ 136.0618[Adenine+H]⁺Cleavage of the glycosidic bond
119.0356[Adenine+H - NH₃]⁺Further fragmentation of the adenine base
5'-O-acetyl Adenosine [M+H]⁺ 250.0829[M+H - CH₃COOH]⁺Neutral loss of acetic acid
268.0935[M+H - CH₂CO]⁺Neutral loss of ketene
136.0618[Adenine+H]⁺Cleavage of the glycosidic bond

Experimental Protocol for High-Confidence Identification

To acquire high-quality MS/MS data for the confident identification of 5'-O-acetyl adenosine, the following experimental workflow is recommended.

Workflow for MS/MS Analysis of 5'-O-acetyl Adenosine

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid lc Inject onto C18 column sample->lc gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc->gradient ms ESI-MS in Positive Ion Mode gradient->ms msms CID of [M+H]⁺ ion ms->msms extract Extract Ion Chromatograms msms->extract spectrum Analyze MS/MS Spectrum extract->spectrum compare Compare with Reference Spectra spectrum->compare

Caption: Experimental workflow for the analysis of 5'-O-acetyl adenosine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte.

  • Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column. Employ a gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient would be a linear increase from 5% to 95% B over 10 minutes.

  • Mass Spectrometry (MS): Perform electrospray ionization in the positive ion mode.[1] Acquire full scan MS data over a mass range of m/z 100-500.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion of 5'-O-acetyl adenosine for collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting point for a small molecule like this would be in the range of 15-30 eV.

  • Data Analysis: Analyze the resulting MS/MS spectrum for the presence of the diagnostic fragment ions outlined in the comparison table. The accurate mass of the precursor and fragment ions should be used for high-confidence identification.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for both adenosine and 5'-O-acetyl adenosine.

Fragmentation Pathway of Adenosine

adenosine_fragmentation adenosine Adenosine [M+H]⁺ adenine_ion [Adenine+H]⁺ m/z 136.0618 adenosine->adenine_ion Glycosidic Bond Cleavage

Caption: Primary fragmentation pathway of protonated adenosine.

Fragmentation Pathways of 5'-O-acetyl Adenosine

acetyl_adenosine_fragmentation acetyl_adenosine 5'-O-acetyl Adenosine [M+H]⁺ loss_acetic_acid [M+H - CH₃COOH]⁺ m/z 250.0829 acetyl_adenosine->loss_acetic_acid Neutral Loss of Acetic Acid loss_ketene [M+H - CH₂CO]⁺ m/z 268.0935 acetyl_adenosine->loss_ketene Neutral Loss of Ketene adenine_ion [Adenine+H]⁺ m/z 136.0618 acetyl_adenosine->adenine_ion Glycosidic Bond Cleavage

Caption: Key fragmentation pathways of protonated 5'-O-acetyl adenosine.

Conclusion: A Robust Framework for Identification

The strategic application of ESI-MS/MS provides a powerful tool for the unambiguous identification of 5'-O-acetyl adenosine. By comparing the fragmentation pattern to that of unmodified adenosine, the diagnostic neutral losses of acetic acid or ketene, in conjunction with the characteristic cleavage of the glycosidic bond, offer a self-validating system for structural confirmation. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently identify this important modified nucleoside, thereby accelerating research and development in their respective fields.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 9, 2026, from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved February 9, 2026, from [Link]

  • He, X., & Xia, Y. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(10), 1755–1764. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1046–1056. [Link]

  • Zappacosta, F., et al. (2018). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 17(3), 570–581. [Link]

  • Hengel, S. M., et al. (2012). A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]

  • Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns A-C for mass spectra of compounds 5a-n. Retrieved February 9, 2026, from [Link]

  • Liu, Y., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(6), e0128511. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1046-1056. [Link]

  • Xia, Y., et al. (2012). Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers. Journal of the American Society for Mass Spectrometry, 23(10), 1730-1740. [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. Retrieved February 9, 2026, from [Link]

  • Hansen, F. M., & Hirschey, M. D. (2019). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 1932, 161-176. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 9, 2026, from [Link]

  • Zappacosta, F., et al. (2018). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 17(3), 570-581. [Link]

  • Tchameni, S. N., et al. (2022). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Food and Nutrition Sciences, 13, 1-17. [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved February 9, 2026, from [Link]

Sources

Validation

Comparative Stability Profile: 5'-O-Acetyl vs. 5'-O-Benzoyl Adenosine

This guide provides an in-depth technical comparison of 5'-O-acetyl (5'-OAc) and 5'-O-benzoyl (5'-OBz) adenosine derivatives.[1] It is designed for researchers in medicinal chemistry and oligonucleotide synthesis who req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5'-O-acetyl (5'-OAc) and 5'-O-benzoyl (5'-OBz) adenosine derivatives.[1] It is designed for researchers in medicinal chemistry and oligonucleotide synthesis who require objective data to select the appropriate protecting group or prodrug moiety.

[1]

Executive Summary

The choice between acetyl (Ac) and benzoyl (Bz) protection at the 5'-hydroxyl position of adenosine is dictated by the competing requirements of lability versus robustness .

  • 5'-O-Acetyl: Kinetic instability.[1] Rapidly hydrolyzed by plasma esterases (

    
     min) and mild base.[1] Ideal for transient protection or "soft" prodrugs requiring quick release.[1]
    
  • 5'-O-Benzoyl: Thermodynamic and kinetic stability.[1] Exhibits prolonged half-life in plasma (

    
     min) and resists mild alkaline conditions.[1] Preferred for solution-phase synthesis intermediates requiring survival through multiple reaction steps.[1]
    

Mechanistic Analysis: The Source of Stability

The stability difference is not arbitrary; it is governed by two fundamental chemical principles: Electronic Effects and Steric Hindrance .

Electronic Modulation
  • Acetyl Group (Inductive Effect): The methyl group (

    
    ) is weakly electron-donating via hyperconjugation, but the carbonyl carbon remains highly electrophilic.[1] Lacking resonance stabilization with the 
    
    
    
    -carbon, it is susceptible to rapid nucleophilic attack by water (
    
    
    ) or the serine residues of esterases.[1]
  • Benzoyl Group (Resonance Effect): The phenyl ring conjugates with the carbonyl group. This delocalization reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poorer electrophile.[1] Consequently, the activation energy for the formation of the tetrahedral intermediate is higher, slowing the rate of hydrolysis.
    
Steric Shielding

The phenyl ring of the benzoyl group is significantly bulkier than the methyl group of the acetyl. This creates a "steric umbrella" that physically impedes the approach of hydrolytic enzymes (esterases) or nucleophiles to the ester linkage.

Hydrolysis Pathway (Graphviz Diagram)

The following diagram illustrates the nucleophilic attack trajectory and the stabilization factors.

HydrolysisMechanism Substrate 5'-O-R-Adenosine (Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (OH- / Enzyme) Product Adenosine + Acid Intermediate->Product Collapse & Release AcFactor Acetyl: Low Steric Bulk High Electrophilicity AcFactor->Substrate Promotes Fast Rxn BzFactor Benzoyl: Resonance Stabilization Steric Shielding BzFactor->Substrate Retards Rxn

Figure 1: Mechanistic comparison of hydrolysis susceptibility. Benzoyl groups increase the energy barrier for the initial nucleophilic attack.

Comparative Performance Data

The following data aggregates kinetic profiles from physiological (plasma) and synthetic (chemical) environments.

Table 1: Stability Profile Comparison
Feature5'-O-Acetyl Adenosine5'-O-Benzoyl AdenosineCausality
Plasma Half-life (

)
2 – 8 minutes 30 – 90 minutes Specificity of plasma butyrylcholinesterase and steric bulk.[1]
Chemical Hydrolysis (pH 7.4) Stable (>24 hrs)Highly Stable (>1 week)Neutral pH lacks sufficient nucleophiles for non-enzymatic cleavage.[1]
Alkaline Lability (pH 11)

min

hours
Resonance stabilization of Bz carbonyl resists

attack.[1]
Lipophilicity (

)
Low (

)
Moderate (

)
Aromatic ring adds significant hydrophobicity, aiding membrane permeability.[1]
Deprotection Reagent Methanolic Ammonia (RT, 15 min)Methanolic Ammonia (55°C, 4 hrs) or NaOMeActivation energy requirements for cleavage.[1]

Critical Insight: In drug development, 5'-O-Ac is often too labile to serve as an effective prodrug for systemic delivery, as it cleaves before reaching the target tissue.[1] 5'-O-Bz offers a "Goldilocks" zone—stable enough for transport, but cleavable by intracellular esterases.[1]

Experimental Protocols

To validate these stability profiles in your own lab, use the following standardized protocols.

Protocol A: Plasma Stability Assay (Metabolic Stability)

Purpose: Determine the biological half-life of the prodrug candidate.

  • Preparation: Prepare a 10 mM stock solution of the adenosine derivative in DMSO.

  • Incubation:

    • Thaw pooled human plasma (heparinized) to 37°C.[1]

    • Spike plasma with stock solution to a final concentration of 10

      
      M (0.1% DMSO final).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At

      
       minutes, remove 100 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately add 300

      
      L of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.[1]
      
    • Vortex for 30 seconds; Centrifuge at 13,000 rpm for 10 minutes.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent peak and appearance of Adenosine (

    
     268).
    
Protocol B: Chemical Hydrolysis Stress Test

Purpose: Assess suitability for synthetic workflows (e.g., surviving basic workups).[1]

  • Buffer Setup: Prepare 0.1 M Phosphate Buffer (pH 7.[1]4) and 0.1 M Glycine-NaOH Buffer (pH 10.0).

  • Reaction: Add compound (50

    
    M) to the buffer at 25°C.
    
  • Monitoring: Analyze via UV-HPLC (260 nm) every 30 minutes.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]
Workflow Diagram (Graphviz)

StabilityWorkflow Start Start: Adenosine Derivative (10 mM DMSO Stock) Condition Select Condition Start->Condition Plasma Human Plasma (37°C, Metabolic) Condition->Plasma Prodrug Test Buffer Buffer pH 10 (25°C, Chemical) Condition->Buffer Synthesis Test Sampling Aliquot & Quench (ACN Precipitation) Plasma->Sampling Timepoints: 0-120 min Buffer->Sampling Timepoints: 0-24 hrs Analysis LC-MS/MS Analysis (Quantify Parent vs. Adenosine) Sampling->Analysis Result Calculate t1/2 Analysis->Result

Figure 2: Standardized workflow for determining metabolic and chemical stability half-lives.

Expert Recommendations

When to use 5'-O-Acetyl:
  • NMR Studies: The acetyl singlet (

    
     ppm) is distinct and does not overlap with the aromatic region, unlike benzoyl protons which clutter the base signals.
    
  • Short-term Protection: If you need to block the 5'-OH merely to perform a reaction on the 2' or 3' position and plan to deprotect immediately with mild ammonia.

When to use 5'-O-Benzoyl:
  • Prodrug Design: When designing nucleoside analogs (e.g., for antiviral applications) where improved lipophilicity and moderate plasma stability are required to enhance oral bioavailability.[1]

  • Solid-Phase Synthesis: If the nucleoside must survive slightly basic washing steps or if you require a crystalline intermediate (benzoyl derivatives crystallize far better than acetyl oils).[1]

References

  • Greenwald, R. B., et al. (2000).[1] "Drug Delivery Systems: Water Soluble Taxol 2'-Poly(ethylene glycol) Ester Prodrugs—Design and in Vivo Effectiveness." Journal of Medicinal Chemistry. (Demonstrates the principles of ester hydrolysis rates in prodrug design). [1]

  • Hernández-Vázquez, E., et al. (2015).[1] "Potential utility of adenosine 5′-ester prodrugs to enhance its plasma half-life: Synthesis and molecular docking studies."[1] Medicinal Chemistry Research. (Specific data on adenosine ester hydrolysis and ADA affinity).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (The authoritative text on chemical stability and deprotection conditions for Ac vs Bz). [1]

  • McGuigan, C., et al. (1993).[1] "Intracellular delivery of bio-active nucleotides: aryl phosphate derivatives of AZT." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the lipophilicity/stability trade-offs in nucleoside prodrugs). [1]

Sources

Comparative

Comparative Spectroscopic Guide: 5'-O-Acetyl Adenosine vs. Adenosine

[1][2] Executive Summary: The Bottom Line Up Front For researchers transitioning between Adenosine and its derivative 5'-O-Acetyl Adenosine , the spectroscopic behavior regarding UV absorption maxima ( ) is functionally...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Bottom Line Up Front

For researchers transitioning between Adenosine and its derivative 5'-O-Acetyl Adenosine , the spectroscopic behavior regarding UV absorption maxima (


) is functionally identical .[1][2]
  • Adenosine

    
    :  259–260 nm (pH 7.0)[1]
    
  • 5'-O-Acetyl Adenosine

    
    :  259–260 nm (pH 7.0)[1][2]
    

The Critical Distinction: While the


 remains constant, the molecular weight (MW)  differs significantly.[1] This affects mass-based concentration calculations.[1][2] You cannot use the mass-extinction coefficient of Adenosine for the acetylated derivative without correction, even though the molar extinction coefficient (

) remains largely unchanged.

Structural & Mechanistic Context

To understand the spectroscopic data, one must analyze the chromophore.[2] In nucleosides, the UV absorption arises almost exclusively from the conjugated


-electron system of the purine base (Adenine).
  • Adenosine: The ribose sugar is attached to the N9 position.[2] The sugar itself is UV-transparent >230 nm.

  • 5'-O-Acetyl Adenosine: The acetylation occurs at the 5'-hydroxyl group of the ribose sugar.[1][2]

Mechanistic Insight: The 5'-position is electronically isolated from the purine ring by the saturated carbons of the ribose sugar.[2] Therefore, the auxochromic effect of the acetyl group does not perturb the electronic transitions (


) of the adenine base.
Visualization: Structural Comparison & Chromophore Isolation[2]

NucleosideStructure cluster_0 Chromophore (UV Absorber) cluster_1 Structural Scaffold (UV Transparent) Base Adenine Base (Conjugated System) Sugar Ribose Sugar Base->Sugar Attached at N9 Result Absorption Spectrum Base->Result Determines λmax Mod 5'-Acetyl Group (Modification) Sugar->Mod Attached at 5'-OH (Electronically Isolated) Mod->Result No Shift in λmax UV_Light UV Light source (260 nm) UV_Light->Base Excites π-electrons

Figure 1: Structural logic demonstrating why the 5'-modification does not shift the UV absorption maximum. The chromophore (Adenine) remains electronically distinct from the acetylation site.[1]

Experimental Data Comparison

The following data assumes a neutral pH (phosphate buffer, pH 7.0). Note that extreme pH can protonate/deprotonate the adenine base, causing spectral shifts, but this affects both molecules similarly.[2]

ParameterAdenosine5'-O-Acetyl AdenosineImpact on Protocol

259–260 nm 259–260 nm None.[1][2] Use same detection wavelength.
Molar Extinction Coeff.[1][2][3][4] (

)
~15,400

~15,400

Identical molar sensitivity.[1]
Molecular Weight (MW) 267.24 g/mol 309.28 g/mol CRITICAL: Mass-based calculations must adjust.[1][2]
Solubility Water, DMSOWater, DMSOSimilar, but acetyl group adds slight lipophilicity.[1][2]
Purity Marker (A250/A260) ~0.78–0.82~0.78–0.82Use Adenosine ratios as a purity proxy.[1][2]
The "Mass-Correction" Trap

If you prepare a 1 mg/mL solution of both:

  • Adenosine: 3.74 mM concentration.[1]

  • 5'-O-Acetyl Adenosine: 3.23 mM concentration.[1][2]

Result: The 5'-O-acetyl adenosine solution will appear to have lower absorbance (approx. 14% lower) than the adenosine solution if prepared by weight, despite having the same chromophore.[1][2] This is purely due to the dilution of the chromophore by the mass of the acetyl group.

Validated Experimental Protocol

This protocol is designed to validate the


 and determine precise concentration.[1] It uses a Self-Validating  approach where the A250/A260 ratio serves as an internal check for purity.[2]
Materials
  • Buffer: 100 mM Phosphate Buffer, pH 7.0 (Avoid water alone to prevent pH fluctuations from atmospheric

    
    ).[1][2]
    
  • Blank: The exact buffer used for solvation.

  • Cuvette: Quartz (UV transparent), 1 cm pathlength.[1][2]

Workflow Diagram

UVProtocol Start Start Weigh Gravimetric Prep (Accurate Weighing) Start->Weigh Dissolve Solvation (Phosphate Buffer pH 7) Weigh->Dissolve Blank Blanking (Buffer Only) Dissolve->Blank Aliquot Scan Spectral Scan (220 nm - 320 nm) Dissolve->Scan Sample Blank->Scan Baseline PeakFind Identify λmax Scan->PeakFind Calc Apply Beer-Lambert A = εcl PeakFind->Calc

Figure 2: Step-by-step workflow for spectrophotometric validation.[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve ~1-2 mg of 5'-O-acetyl adenosine in 10 mL of Phosphate Buffer (pH 7.0).

  • Dilution: Dilute the stock until the estimated Absorbance is between 0.2 and 0.8 AU (linear range).

  • Blanking: Insert a cuvette containing only buffer. Auto-zero the spectrophotometer.

  • Scanning: Scan the sample from 220 nm to 320 nm.

  • Validation Check (The "Trust" Step):

    • Locate the peak.[2][5] It must be

      
       nm.[1][2]
      
    • Calculate Ratio:

      
      . If the ratio deviates significantly from ~0.80, suspect contamination (e.g., phenol absorbs at 270 nm, proteins at 280 nm).[1]
      
  • Quantification:

    
    [1][2]
    

Applications & Troubleshooting

HPLC Detection

When developing HPLC methods for 5'-O-acetyl adenosine (e.g., for prodrug stability studies), set your diode array detector (DAD) or variable wavelength detector (VWD) to 260 nm .[1][2]

  • Note: If using gradients with Methanol/Acetonitrile, the baseline is stable at 260 nm.

Troubleshooting Spectral Shifts

If you observe a


 shift:
  • Shift to ~268-270 nm: Indicates acidic pH (< pH 4).[1][2] The N1 nitrogen becomes protonated.[2] Check your buffer.

  • Shift to >280 nm: Indicates contamination or significant degradation (e.g., polymerization or reaction with other matrix components).[1][2]

References

  • National Institute of Standards and Technology (NIST). Adenosine UV Spectrum.[2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • PubChem. Adenosine Compound Summary (Spectral Properties). National Library of Medicine.[2] [Link]

  • Glen Research. Extinction Coefficients and Fluorescence Data for Nucleosides. [Link]

Sources

Validation

Comparative Guide: HPLC Retention &amp; Separation of 5'-O-Acetyl Adenosine

This guide provides an in-depth technical analysis of the retention behavior of 5'-O-acetyl adenosine on C18 HPLC columns. It is designed for analytical scientists optimizing the separation of this molecule from its hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the retention behavior of 5'-O-acetyl adenosine on C18 HPLC columns. It is designed for analytical scientists optimizing the separation of this molecule from its hydrolysis product (adenosine) and degradation markers (adenine).[1]

Executive Summary & Mechanistic Insight

The Analytical Challenge: 5'-O-acetyl adenosine presents a dual challenge: it is moderately polar (requiring aqueous conditions for retention) but possesses a labile ester bond susceptible to hydrolysis.[1] The separation goal is often to resolve the intact 5'-ester from its parent nucleoside (adenosine) and potential migration isomers (2'- or 3'-O-acetyl adenosine).[1]

The Separation Mechanism: Retention on C18 is governed by the Solvophobic Theory .

  • Adenosine (Parent): Highly polar due to the free hydroxyls on the ribose sugar and the amine on the purine ring. It elutes early (low

    
    ).[1]
    
  • 5'-O-Acetyl Adenosine (Target): The acetylation at the 5'-position masks a primary hydroxyl group, introducing a hydrophobic "tag" (acetyl moiety).[1] This increases the partition coefficient (

    
    ) into the C18 stationary phase.[1]
    
  • Elution Order: Adenosine

    
     5'-O-Acetyl Adenosine 
    
    
    
    Polysubstituted Acetates (e.g., 2',3',5'-tri-O-acetyl).[1]

Column Performance Comparison

Selecting the right C18 phase is critical not just for retention, but for peak shape and phase stability in high-aqueous mobile phases.

FeatureStandard C18 (ODS) Polar-Embedded C18 (Aq-C18) Core-Shell C18
Stationary Phase Alkyl chains bonded to silica.[1]C18 chains with embedded polar group (e.g., amide, carbamate).[1]Solid core particle with porous C18 shell.[1]
Retention of Adenosine Weak. Risk of elution in void volume if organic % is >5%.[1]Strong. Polar groups interact with ribose hydroxyls, increasing

.[1]
Moderate. dependent on surface area.[1]
Phase Collapse Risk High. Dewetting occurs if running <5% organic solvent.[1]None. Compatible with 100% aqueous buffers.[1]Low. Generally robust.[1]
Peak Shape (Tailing) Moderate tailing due to silanol interactions with Adenine base.[1]Excellent symmetry (polar shielding of silanols).[1]Superior efficiency (narrow peaks).[1]
Best Use Case General QC where adenosine retention is not critical.[1]Recommended. Best for resolving early eluting polar impurities.[1]High-throughput screening.
Expert Recommendation:

For 5'-O-acetyl adenosine, a Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or similar) is superior.[1] It allows the use of low organic starting conditions (0-2% B) to firmly retain adenosine, ensuring it is well-separated from the later-eluting acetylated target.[1]

Optimized Experimental Protocol

This protocol prioritizes the stability of the ester bond (preventing hydrolysis) while maximizing resolution.

A. Mobile Phase Chemistry
  • Buffer Selection (Critical): The 5'-ester bond is susceptible to base-catalyzed hydrolysis.[1] Avoid pH > 7.0.[1][2][3][4]

    • Recommended:10 mM Ammonium Acetate, pH 5.5 .[1]

    • Why: This pH is stable for the column and the molecule. It is also volatile, making it LC-MS compatible.[1]

  • Organic Modifier: Acetonitrile (ACN) provides sharper peaks than Methanol for nucleosides.[1]

B. Instrumental Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C - 30°C. (Avoid high heat >40°C to prevent on-column hydrolysis).

  • Detection: UV @ 260 nm (Adenine chromophore max).[1]

C. Gradient Profile (Standard 150mm Column)
Time (min)% Mobile Phase B (ACN)Event
0.0 - 2.0 2%Isocratic Hold: Retain Adenosine/Adenine.
2.0 - 12.0 2%

30%
Linear Ramp: Elute 5'-O-acetyl adenosine.
12.0 - 15.0 30%

95%
Wash: Elute hydrophobic tri-acetyl impurities.
15.0 - 20.0 2%Re-equilibration.

Visualizing the Separation Logic

Diagram 1: Elution Order & Hydrophobicity

This diagram illustrates the relative retention based on molecular modifications.

ElutionOrder Start Injection Adenosine Adenosine (Hydrolysis Product) Polar | RT: ~3-5 min Start->Adenosine Low k' (Hydrophilic) Target 5'-O-Acetyl Adenosine (Target) Medium Polarity | RT: ~8-12 min Adenosine->Target + Acetyl Group (Hydrophobic Tag) TriAcetyl 2',3',5'-Tri-O-Acetyl (Impurity) Hydrophobic | RT: >15 min Target->TriAcetyl +++ Acetyl Groups

Caption: Chromatographic elution order on C18. The addition of the 5'-acetyl group increases retention relative to the parent adenosine.

Diagram 2: Stability & Degradation Pathways

Understanding where "ghost peaks" come from during method development.[1]

DegradationPath Target 5'-O-Acetyl Adenosine Hydrolysis Hydrolysis (pH > 7) Target->Hydrolysis Adenosine Adenosine (Elutes Early) Hydrolysis->Adenosine Loss of Acetyl Depurination Acid Hydrolysis (pH < 3) Adenosine->Depurination Adenine Adenine Base (Elutes near Void) Depurination->Adenine Loss of Ribose

Caption: Critical degradation pathways. Maintaining pH between 4.5 and 6.0 prevents the formation of Adenosine and Adenine artifacts during analysis.

References

  • Separation of Adenosine and Adenine (Methodology): Vertex AI Search.[1] "HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method." SIELC Technologies.[1][5]

  • Adenosine Analysis Validation: PubMed. "Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics."

  • Hydrolysis & Stability of Adenosine Esters: ResearchGate. "Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives."

  • C18 Column Comparison Guide: Nova Analitica. "ACE Comparison Guide to C18 Reversed Phase HPLC Columns."

Sources

Comparative

biological half-life comparison of adenosine analogs

Biological Half-Life Comparison of Adenosine Analogs: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Author Persona: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Half-Life Comparison of Adenosine Analogs: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist

Introduction: The Adenosine Stability Paradox

In purinergic signaling research, adenosine is the "gold standard" ligand, yet it presents a fundamental paradox: it is ubiquitously potent but transient. For a drug developer or bench scientist, the biological half-life of adenosine (


 seconds in human blood) is a logistical nightmare. It necessitates continuous infusion for clinical effect and rigorous "stop solution" protocols for accurate quantification.

To overcome this, synthetic analogs have been engineered to resist the two primary metabolic sinks: Adenosine Deaminase (ADA) and Adenosine Kinase (AK) . This guide objectively compares the biological stability of natural adenosine against its primary clinical and research analogs, providing the pharmacokinetic (PK) grounding necessary for experimental design.

Mechanistic Basis of Instability

Understanding why adenosine degrades is the key to selecting the right analog. Natural adenosine is rapidly cleared via cellular uptake (ENTs) and subsequent enzymatic conversion. Analogs achieve stability primarily by modifying the


 or 

positions to sterically hinder ADA binding or prevent phosphorylation.
Pathway Diagram: Metabolic Fate of Adenosine vs. Analogs

AdenosineMetabolism cluster_0 Metabolic Sinks Adenosine Adenosine (Natural Ligand) ADA Adenosine Deaminase (ADA) Adenosine->ADA AK Adenosine Kinase (AK) Adenosine->AK Inosine Inosine (Inactive) AMP AMP (Phosphorylated) ADA->Inosine Rapid Deamination (t1/2 < 10s) AK->AMP Phosphorylation Regadenoson Regadenoson (ADA Resistant) Regadenoson->ADA Steric Block NECA NECA (ADA Resistant) NECA->ADA Steric Block CGS CGS-21680 (ADA Resistant) CGS->ADA Steric Block

Figure 1: Adenosine is rapidly metabolized by ADA and AK.[1] Analogs like Regadenoson, NECA, and CGS-21680 possess structural modifications (typically bulky N6 or C2 groups) that prevent ADA docking, significantly extending biological half-life.

Comparative Analysis: Half-Life & Stability

The following table synthesizes data from clinical PK studies (for approved drugs) and preclinical rodent models (for research tools). Note the distinction between distribution half-life (rapid tissue uptake) and elimination half-life (metabolic clearance).

CompoundReceptor SelectivityBiological Half-Life (

)
ADA ResistancePrimary Application
Adenosine Non-selective (

)
< 10 seconds (Human Blood)NoneAcute SVT termination; Baseline reference.
Regadenoson Selective

Agonist
Triphasic: Initial: 2–4 minIntermediate: 30 minTerminal: ~2 hoursHighCardiac stress testing (single bolus).
CGS-21680 Selective

Agonist
Biphasic (Rat IV): Distribution: ~1.8 minElimination: ~15 minHighResearch tool for chronic inflammation/neuro models.
NECA Non-selective (High Potency)> Hours (In vitro stability)In vivo data limited, functionally stable.HighHigh-potency research tool; "Non-metabolizable" control.
CPA Selective

Agonist
~24–25 min (Rat Blood)Moderate

specific research; CNS studies.
2-Chloroadenosine Non-selective~21 hours (Plasma terminal

)
HighStable analog for platelet/apoptosis studies.
Technical Insights:
  • Adenosine: Its ultra-short half-life is a safety feature in cardiology (side effects disappear quickly upon cessation) but a hindrance in the lab.

  • Regadenoson: Designed for a "fire and forget" bolus. Its 2-hour terminal half-life allows for sustained vasodilation without continuous infusion.

  • CGS-21680 & CPA: While often termed "stable," they still clear relatively quickly in vivo compared to small molecules like caffeine. In rodent models, CGS-21680 requires daily dosing or minipumps for chronic effects.

Experimental Protocols

To generate reliable data, you must account for the instability of endogenous adenosine or the specific PK profiles of analogs.

Protocol A: Accurate Quantification of Plasma Adenosine ("Stop Solution" Method)

Standard plasma collection fails because red blood cells (RBCs) metabolize adenosine instantly. This protocol is mandatory for baseline measurements.

Reagents Required:

  • Stop Solution: 0.2 mM Dipyridamole (ENT inhibitor) + 4.2 µM EHNA (ADA inhibitor) + Heparin/EDTA.

  • Equipment: Refrigerated Centrifuge (4°C), LC-MS/MS.

Step-by-Step Workflow:

  • Preparation: Pre-fill syringe with Stop Solution (ratio: 1 part stop solution to 4 parts blood).

  • Collection: Draw blood directly into the inhibitor mixture. Do not draw blood then transfer; the delay (even 2 seconds) causes ~50% loss.

  • Inversion: Gently invert 5 times to mix.

  • Separation: Centrifuge immediately at 2,000 x g for 10 mins at 4°C.

  • Precipitation: Transfer plasma to a new tube. Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Supernatant is ready for LC-MS/MS analysis.

Protocol B: In Vitro Plasma Stability Assay (for Analogs)

Use this to determine the half-life of a new analog candidate.

  • Matrix: Pool human plasma (heparinized). Adjust pH to 7.4.

  • Spiking: Spike test compound (e.g., CGS-21680) to final concentration of 1 µM.

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Calculation: Plot ln(concentration) vs. time. The slope (

    
    ) gives 
    
    
    
    .
Workflow Visualization

ProtocolWorkflow cluster_critical CRITICAL STEP: Metabolic Inhibition Start Start: Blood Collection Mix Direct Draw into Stop Solution (Dipyridamole + EHNA) Start->Mix Immediate Centrifuge Centrifuge 2000xg @ 4°C Mix->Centrifuge < 10 mins Precipitate Protein Precipitation (Acetonitrile 1:3) Centrifuge->Precipitate Supernatant Analyze LC-MS/MS Analysis Precipitate->Analyze

Figure 2: The "Stop Solution" workflow is the only validated method to preserve endogenous adenosine levels. Omitting the immediate inhibitor mixing step renders data invalid.

Application Guide: Choosing the Right Tool

  • Scenario 1: You need to mimic physiological stress (e.g., Ischemia).

    • Choice: Adenosine .[2][3][4][5][6][7][8][9][10][11]

    • Reasoning: You want the effect to wash out immediately when infusion stops.

    • Caveat: Requires IV catheter and infusion pump.

  • Scenario 2: You are screening for anti-inflammatory effects in cell culture (24h+).

    • Choice: NECA or 2-Chloroadenosine .

    • Reasoning: Adenosine will be degraded by serum ADA within minutes. NECA remains stable for the duration of the assay.[8]

  • Scenario 3: You are performing an in vivo behavioral study (e.g., sleep or anxiety in rats).

    • Choice: CPA (

      
      ) or CGS-21680  (
      
      
      
      ).
    • Reasoning: These have sufficient systemic stability (15–25 min half-life) to cross the BBB and exert effects after IP injection, unlike adenosine.

References

  • Moser, G. H., et al. "A new method of sampling blood for measurement of plasma adenosine." American Journal of Physiology-Heart and Circulatory Physiology 256.3 (1989): H799-H806. Link

  • Gordi, T., et al. "A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers." Clinical Pharmacokinetics 45.12 (2006): 1201-1212. Link

  • Mathôt, R. A., et al. "Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo." British Journal of Pharmacology 118.2 (1996): 369-377. Link

  • Hutchison, A. J., et al. "CGS 21680C, an A2 selective adenosine receptor agonist with preferential hypotensive activity." Journal of Pharmacology and Experimental Therapeutics 251.1 (1989): 47-55. Link

  • FDA Label. "Lexiscan (Regadenoson) Injection Prescribing Information." U.S. Food and Drug Administration. Link

  • Kutryb-Zajac, B., et al. "Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases." Molecules 25.20 (2020): 4652. Link

Sources

Validation

Technical Guide: Validating Purity of 5'-O-Acetyl Adenosine via TLC

Executive Summary 5'-O-acetyl adenosine is a critical intermediate in nucleoside chemistry, often serving as a precursor for protected phosphoramidites or as a metabolic probe. Its validation presents a unique challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-O-acetyl adenosine is a critical intermediate in nucleoside chemistry, often serving as a precursor for protected phosphoramidites or as a metabolic probe. Its validation presents a unique challenge: distinguishing the desired 5'-protected product from its hydrolysis byproduct (Adenosine) and its regioisomers (2'-O-acetyl or 3'-O-acetyl adenosine), which arise from acyl migration.

This guide outlines a self-validating Thin Layer Chromatography (TLC) protocol designed to rapidly assess purity. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, this TLC method provides a cost-effective, high-throughput screening tool essential for in-process monitoring.

Part 1: Technical Context & Stability Risks

The "Migration" Trap

The primary failure mode in synthesizing or storing 5'-O-acetyl adenosine is acyl migration . Under basic conditions (pH > 8) or in the presence of protic solvents with heat, the acetyl group at the 5' (primary alcohol) position can migrate to the 2' or 3' (secondary alcohol) positions.

  • Target: 5'-O-Acetyl Adenosine (Thermodynamically stable in neutral/acidic conditions).

  • Impurity A: Adenosine (Hydrolysis product).

  • Impurity B: 2'/3'-O-Acetyl Adenosine (Migration isomers).

Scientist’s Note: Standard silica gel is slightly acidic (pH ~5-6), which is advantageous for stabilizing this compound during analysis. Avoid adding amines (like triethylamine) to your eluent, as they will catalyze the migration you are trying to detect.

Part 2: Comparative Analysis (TLC vs. Alternatives)

The following table objectively compares TLC against HPLC and NMR for this specific application.

FeatureTLC (This Protocol) HPLC (Reverse Phase) 1H-NMR
Primary Utility Rapid reaction monitoring; Qualitative purity check.Quantitative purity (%) for final release.Structural confirmation; Regioisomer identification.
Speed Fast (10–15 mins).Slow (30–45 mins/run).Medium (Sample prep + acquisition).
Resolution Moderate. Can separate 5'-OAc from Adenosine easily.High. Separates 2' vs 3' isomers effectively.High. Definitive proof of acetylation site.
Cost Negligible (<$1/plate).High (Solvents, Columns, Maintenance).Very High (Instrument time).
Sample Recovery Possible (Prep TLC).Difficult (unless Prep HPLC).N/A (Destructive if not careful).
Limit of Detection ~1–5 µg (UV visualization).< 1 ng.~1 mg.

Verdict: Use TLC for real-time monitoring of the acetylation reaction and quick purity checks. Use HPLC only for the final certificate of analysis (CoA).

Part 3: The Self-Validating Protocol

Materials & Stationary Phase[1][2][3][4][5][6][7]
  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Solvent System (Mobile Phase): 10% Methanol (MeOH) in Dichloromethane (DCM).

    • Why: Adenosine derivatives are moderately polar. 100% DCM is too non-polar (Rf ~0). 100% MeOH is too polar (Rf ~1). A 9:1 ratio provides optimal separation (Rf 0.3–0.6).

Sample Preparation
  • Concentration: Dissolve ~2 mg of sample in 500 µL of MeOH/DCM (1:1).

  • Reference Standard: You must run a co-spot with pure Adenosine to validate separation efficiency.

Execution (The "Three-Lane" Rule)

To ensure the data is trustworthy, never run a single spot. Use the three-lane configuration:

  • Lane 1: Starting Material (Pure Adenosine).

  • Lane 2: Co-Spot (Mix of Adenosine + Your Product).

  • Lane 3: Your Product (5'-O-Acetyl Adenosine).

Self-Validation Check: If Lane 2 shows a single blob instead of two distinct spots (figure-8 shape or complete separation), your solvent system is invalid. Adjust polarity (e.g., increase MeOH to 15%).

Visualization
  • Primary: UV Lamp (254 nm).[1][2][3] The adenine base absorbs strongly; spots appear dark purple against a green fluorescent background.

  • Secondary (Confirmatory): Hanessian’s Stain (Cerium Molybdate).[3]

    • Dip and Heat: Charring confirms the presence of the sugar moiety (ribose), distinguishing nucleosides from non-sugar impurities.

Part 4: Data Interpretation & Workflow

Polarity Logic
  • Adenosine: Contains three free -OH groups (2', 3', 5'). Most Polar (Lowest Rf).

  • 5'-O-Acetyl Adenosine: One -OH capped. Less Polar (Higher Rf).

  • Per-acetylated Impurities: All -OH groups capped. Least Polar (Highest Rf, near solvent front).

Visualization of Logic (Graphviz)

TLC_Validation Start Start: Crude 5'-O-Acetyl Adenosine Prep Dissolve in DCM/MeOH (1:1) Start->Prep Spot Spot Plate (3 Lanes: SM, Co-Spot, Prod) Prep->Spot Develop Develop in 10% MeOH/DCM Spot->Develop Visualize Visualize (UV 254nm) Develop->Visualize Decision Analyze Rf Values Visualize->Decision Result_Clean Single Spot (Rf > SM) PASS Decision->Result_Clean Distinct high spot Result_SM Spot at Baseline (Same as SM) Hydrolysis/Incomplete Rxn Decision->Result_SM Low Rf spot Result_Multi Multiple Spots (Tailing) Isomer Migration Decision->Result_Multi Streaking

Caption: Decision tree for validating 5'-O-acetyl adenosine purity. Green paths indicate successful validation; red paths indicate failure modes requiring repurification.

Part 5: Experimental Data (Representative)

The following Rf values are representative of a standard Silica Gel 60 run in 10% MeOH / 90% DCM .

CompoundPolarity RankRepresentative RfVisualization (UV 254)
Adenosine (Standard) High (3 free OH)0.15 – 0.20Dark Spot
5'-O-Acetyl Adenosine Medium (2 free OH)0.35 – 0.45 Dark Spot
2',3',5'-Tri-O-acetyl Adenosine Low (0 free OH)0.75 – 0.85Dark Spot

Troubleshooting:

  • Tailing/Streaking: Indicates the sample is too concentrated or the silica is too acidic. Remedy: Dilute the sample. Do NOT add base (risk of migration).

  • Spot Disappearance: If UV shows nothing but the stain shows a spot, you may have lost the adenine base (depurination), leaving only the sugar. This indicates severe degradation.

References

  • Stahl, E. (1969).[1] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.[1] (Foundational text on TLC principles and standardization).[1]

  • Bayer, E. (1988). Thin Layer Chromatography. Springer-Verlag.[1] (Detailed methodology for nucleoside separation).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
  • PubChem. Adenosine 5'-acetate. National Center for Biotechnology Information. Available at: [Link] (Verification of chemical structure and properties).

  • Reese, C. B. (2005).[2] The chemical synthesis of oligo- and poly-nucleotides: a personal comment. Organic & Biomolecular Chemistry. (Context on acyl migration and protecting group stability).

Sources

Comparative

Technical Guide: Reference Standards for 5'-O-Acetyl Adenosine Identification

Introduction: The Isomer Challenge in Nucleoside Analysis 5'-O-acetyl adenosine (CAS 2140-25-2) is a specific ester derivative of adenosine often encountered as a synthetic intermediate, a degradation impurity in adenosi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Nucleoside Analysis

5'-O-acetyl adenosine (CAS 2140-25-2) is a specific ester derivative of adenosine often encountered as a synthetic intermediate, a degradation impurity in adenosine-based therapeutics, or a modified nucleoside in epitranscriptomic studies.[1]

The identification of this molecule presents a unique analytical challenge: Isomeric Interference. Adenosine possesses three hydroxyl groups capable of acetylation: the 2' and 3' hydroxyls on the ribose ring, and the 5' hydroxyl on the exocyclic carbon.[1] While 5'-O-acetyl adenosine is structurally distinct, it shares an identical molecular weight (309.28 g/mol ) and fragmentation pattern with its isomers, 2'-O-acetyl adenosine and 3'-O-acetyl adenosine .[1]

Furthermore, the 2' and 3' isomers undergo rapid, pH-dependent acyl migration (equilibration), creating a moving target for analysis.[1] The 5'-O-acetyl isomer, containing a primary ester, is spatially isolated and kinetically more stable against migration, but susceptible to hydrolysis.[1]

This guide provides a comparative analysis of available reference standards and details a self-validating LC-MS/MS protocol to unequivocally distinguish the 5'-isomer from its labile counterparts.

Comparative Analysis of Reference Standards

Unlike common pharmaceutical APIs, 5'-O-acetyl adenosine is primarily available as a Research Grade chemical rather than a Certified Reference Material (CRM).[1] This distinction is critical for assay validation; users must perform in-house characterization to verify isomeric purity.

Table 1: Commercial Reference Standard Specifications
FeatureSanta Cruz Biotech (SCBT) Toronto Research Chemicals (TRC) Biosynth Sigma-Aldrich (Merck)
Catalog Name 5'-O-Acetyl Adenosine5'-O-Acetyl Adenosine5'-O-AcetyladenosineAdenosine (Parent only)*
CAS No. 2140-25-22140-25-22140-25-258-61-7 (Parent)
Purity (HPLC) ≥98%≥95%≥95%≥99% (CRM available)
Format Solid / PowderSolidSolidSolid
Primary Use Qualitative ID, Cell CultureSynthetic Reference, Impurity IDResearch / ScreeningParent control
Isomeric Purity Not explicitly guaranteedSynthetic route specificNot explicitly guaranteedN/A

*Note: Sigma-Aldrich is listed as a primary source for the parent Adenosine CRM, which is required as a retention time anchor, though they may not stock the specific 5'-acetyl derivative as a catalog item.[1]

Selection Insight
  • For Impurity Profiling: TRC or Biosynth are recommended due to their focus on providing specific impurity standards with detailed synthetic provenance, reducing the risk of 2'/3' contamination.[1]

  • For Biological Assays: SCBT offers a cost-effective option for high-throughput screening where ≥98% purity is sufficient, provided the user validates the absence of the parent nucleoside (hydrolysis product).[1]

Technical Deep Dive: Stability & Migration Mechanisms

To accurately handle these standards, one must understand the underlying chemistry.[1]

  • 2'/3' Acyl Migration: In aqueous solution (pH > 7), the acetyl group migrates between the 2' and 3' oxygens via a cyclic orthoester intermediate.[1] This happens within minutes.

  • 5' Stability: The 5' hydroxyl is a primary alcohol separated from the ribose ring by a methylene group.[1] It cannot form the 5-membered cyclic intermediate required for migration to the 2' or 3' position. Therefore, 5'-O-acetyl adenosine does not equilibrate with 2'/3' isomers. [1]

  • Hydrolysis Risk: While migration is blocked, the 5' ester is susceptible to hydrolysis (loss of acetyl group) in both acidic and basic conditions, reverting to Adenosine.[1]

Diagram 1: Stability and Migration Pathways

AcylMigration cluster_0 Isomeric Mixture (Unstable) A5 5'-O-Acetyl Adenosine (Primary Ester) STABLE against Migration A2 2'-O-Acetyl Adenosine Adenosine Adenosine (Hydrolysis Product) A5->Adenosine Hydrolysis (Slow) A3 3'-O-Acetyl Adenosine A2->A3 Rapid Equilibrium (pH > 7) A2->Adenosine Hydrolysis (Fast) A3->Adenosine Hydrolysis (Fast)

Caption: The 5'-isomer is kinetically distinct from the 2'/3' equilibrium cluster. It degrades to Adenosine but does not interconvert with other isomers.

Experimental Protocol: Self-Validating Identification System

This protocol utilizes Reverse Phase LC-MS/MS with a "Differential Stability" validation step.[1]

Phase A: Sample Preparation (The "Freeze" Step)

Objective: Prevent hydrolysis and artificial isomer generation.[1]

  • Solvent: Dissolve standard in 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

    • Why? Acidic pH (< 5) suppresses ester hydrolysis.[1] Avoid phosphate buffers which can catalyze hydrolysis.[1]

  • Temperature: Maintain all samples at 4°C .

  • Storage: Analyze immediately. Do not store in aqueous solution >24 hours.

Phase B: LC-MS/MS Method

Objective: Chromatographic separation of the 5' isomer from the 2'/3' cluster.

  • Column: C18 High Strength Silica (HSS) T3 or equivalent (retains polar nucleosides).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B hold for 1 min, ramp to 15% B over 10 min. (Slow gradient required for isomer resolution).

  • Detection: ESI Positive Mode, MRM.

    • Transition: m/z 310.1 [M+H]+ → 136.1 [Adenine+H]+ (Quantifier).[1]

    • Transition: m/z 310.1 → 178.1 (Ribose-Acetyl fragment).[1]

Phase C: The "Differential Stability" Validation (Crucial)

If a peak is observed at the expected retention time, how do you confirm it is 5'-O-acetyl and not a co-eluting 2'/3' isomer?

  • Aliquot the sample.

  • Adjust pH to 9.0 using Ammonium Bicarbonate.

  • Incubate at room temperature for 30 minutes.

  • Re-inject.

    • Result A (It was 2'/3' isomer): The peak will broaden or split as the 2' and 3' isomers equilibrate, and the total area will decrease rapidly due to hydrolysis.[1]

    • Result B (It was 5'-O-acetyl): The peak shape remains sharp (no equilibration), though the area will decrease slowly due to hydrolysis.[1]

Diagram 2: Analytical Decision Tree

DecisionTree Start Unknown Peak Observed (m/z 310 -> 136) RT_Check Does RT match 5'-O-Ac Standard? Start->RT_Check Spike Co-injection (Spike) Single Peak? RT_Check->Spike Yes Conclusion_False ID: 2'/3'-O-Acetyl Adenosine RT_Check->Conclusion_False No Stability_Test Validation: Incubate pH 9.0 for 30 mins Spike->Stability_Test Yes Spike->Conclusion_False No Result_Equil Peak Splits/Broadens (Isomerization) Stability_Test->Result_Equil Result_Stable Peak Shape Constant (Hydrolysis only) Stability_Test->Result_Stable Result_Equil->Conclusion_False Conclusion_True ID: 5'-O-Acetyl Adenosine Result_Stable->Conclusion_True

Caption: Logic flow for confirming 5'-O-acetyl identity using differential stability.

References

  • Santa Cruz Biotechnology. 5′-O-Acetyl Adenosine (CAS 2140-25-2) Product Data Sheet.[1] Retrieved from [1]

  • Toronto Research Chemicals. 5'-O-Acetyl Adenosine Certificate of Analysis. Retrieved from [1]

  • PubChem. 5'-O-Acetyl Adenosine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Mikhailov, S. N., et al. (2011).[1] "N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations."[1][2] Synthesis. Retrieved from

  • Bertozzi, C. R., et al. (2021).[1][3] "Reversible O-Acetyl Migration within the Sialic Acid Side Chain." ACS Chemical Biology.[1] (Demonstrates the pH dependence of acyl migration mechanisms applicable to nucleosides). Retrieved from [1]

  • Basu, S. S., et al. (2019).[1] "Targeted Determination of Tissue Energy Status by LC-MS/MS." Analytical Chemistry. (Methodology for adenosine metabolite separation). Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

5'-O-Acetyl Adenosine: Laboratory Disposal &amp; Safety Guide

[1][2][3][4] Executive Summary: Rapid Action Directive Do not dispose of 5'-O-Acetyl Adenosine down the drain or in general trash. [1][2][3][4] Although often classified as "non-hazardous" under GHS criteria due to a lac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Rapid Action Directive

Do not dispose of 5'-O-Acetyl Adenosine down the drain or in general trash. [1][2][3][4]

Although often classified as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, this compound is a bioactive nucleoside analogue. Best practice in pharmaceutical and biochemical research dictates that it be treated as a pharmacologically active substance .[2]

  • Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1][2]

  • Spill Cleanup: Isolate area, dampen with water to prevent dust, and wipe with 10% bleach solution to oxidize the nucleoside core, followed by a water rinse.

  • Storage: Keep at -20°C; the acetyl ester bond is hydrolytically unstable in moist, warm conditions.[1][2]

Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the physicochemical properties that dictate how this molecule behaves in waste streams.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
Chemical Name 5'-O-Acetyl AdenosineAdenosine derivative with an ester modification.[1][2][3][4][5][6]
CAS Number 2140-25-2Use this identifier for waste manifests.[1][2][3][4]
Molecular Formula C₁₂H₁₅N₅O₅High nitrogen content; generates NOx upon incineration.[2][3][4]
Solubility DMSO, Methanol (Slight)Likely found in organic solvent waste streams (HPLC).[3][4]
Stability Hydrolytically UnstableThe 5'-ester bond cleaves in basic/acidic pH, reverting to Adenosine.[1][2][3][4]
Bioactivity Purinergic Receptor AgonistTreat as a functional drug lead; prevent environmental release.[2][3][4]
The "Non-Hazardous" Trap

Standard Safety Data Sheets (SDS) often list 5'-O-Acetyl Adenosine as "Not a hazardous substance" or "Caution: Substance not fully tested" [1].[1][2] Do not mistake regulatory silence for safety. [2][3]

  • Scientific Logic: As an adenosine analog, this compound can interact with adenosine receptors (A1, A2A, etc.). Releasing bioactive nucleosides into municipal water systems poses bioaccumulation risks.[2]

  • Causality: The acetyl group increases lipophilicity compared to adenosine, potentially altering membrane permeability before it hydrolyzes.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder)

Use this for expired stock, spilled powder, or contaminated weighing boats.[1][3]

  • Segregation: Do not mix with oxidizers or strong acids in the waste container.[2]

  • Containerization: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Non-Regulated Chemical Waste - For Incineration."

    • Note: If your institution requires a hazard class, list "Bioactive Organic Solid."

  • Disposal Path: Transfer to your EHS hazardous waste pickup point for incineration .[2]

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Most common scenario: Compound dissolved in DMSO or Methanol/Water.[1][2]

  • Solvent Assessment:

    • Scenario 1: Dissolved in DMSO/Methanol. The solvent itself is hazardous (flammable/toxic).

      • Action: Dispose of in the "Organic Solvents" waste stream (Red Can).

      • Coding: This will likely carry RCRA codes for the solvent (e.g., F003 for non-halogenated solvents).

    • Scenario 2: Aqueous Buffer (pH 7). [1][2][4]

      • Action: Do not pour down the sink.[2] Collect in "Aqueous Chemical Waste" carboys.[2]

  • Deactivation (Optional but Recommended for High Concentrations):

    • If the concentration is >10 mM, add 10% volume of household bleach (sodium hypochlorite) to the aqueous waste container.

    • Mechanism:[1][2][7][8][9][10] Hypochlorite oxidizes the purine ring system, destroying the pharmacophore [2].

    • Warning:NEVER add bleach if the solution contains guanidine thiocyanate or acids (generates toxic gas).

Protocol C: Decontamination of Glassware & Spills
  • Spills:

    • Wear nitrile gloves and a lab coat.[2]

    • Cover powder spills with a wet paper towel to prevent aerosolization.[2]

    • Wipe the area with 0.1 M NaOH (Sodium Hydroxide).

    • Why: The base rapidly hydrolyzes the 5'-acetyl ester, converting the molecule to adenosine, which is more water-soluble and easier to clean, though still bioactive.[1][2] Follow with a water rinse.[2][7][10][11][12]

  • Glassware:

    • Rinse glassware with a solvent capable of dissolving the residue (methanol or ethanol).

    • Collect this "first rinse" into the Organic Solvent waste container.[2]

    • Wash glassware normally with detergent.[2]

Regulatory Compliance (RCRA Context)

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA):

  • Listing Status: 5'-O-Acetyl Adenosine is NOT a P-listed (acutely toxic) or U-listed hazardous waste [3].[1][2][3][4]

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043) in its pure solid form.[1][2]

  • The "Generator Knowledge" Rule: As a researcher, you possess "generator knowledge." If you know the substance is bioactive, you are ethically and often institutionally bound to manage it as chemical waste, regardless of its absence from the 40 CFR 261 lists [4].

Visual Decision Workflow

The following diagram illustrates the logical decision path for disposing of 5'-O-Acetyl Adenosine based on its physical state and solvent matrix.

DisposalWorkflow Start Start: Waste Generation (5'-O-Acetyl Adenosine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes) StateCheck->Solid Powder Liquid Liquid Waste (Solutions) StateCheck->Liquid Solution Bin_Solid Bin: Non-Regulated Chemical Waste Solid->Bin_Solid SolventCheck Check Solvent Composition Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, ACN) SolventCheck->OrgSolvent >10% Organics Aqueous Aqueous Buffer (Water/Saline) SolventCheck->Aqueous Mostly Water Bin_Org Bin: Flammable/Organic Waste (Red Can) OrgSolvent->Bin_Org Deactivate Optional: Add 10% Bleach (Oxidative Destruction) Aqueous->Deactivate High Conc. Bin_Aq Bin: Aqueous Chemical Waste Aqueous->Bin_Aq Trace/Low Conc. Deactivate->Bin_Aq Incinerate FINAL DISPOSAL: High-Temp Incineration Bin_Solid->Incinerate Bin_Org->Incinerate Bin_Aq->Incinerate

Figure 1: Decision matrix for the segregation and disposal of 5'-O-Acetyl Adenosine waste streams. Note that all paths ultimately lead to incineration to ensure destruction of the bioactive pharmacophore.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1][2][4]

Sources

Handling

Operational Safety Guide: Handling 5'-O-Acetyl Adenosine (CAS 2140-25-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5'-O-Acetyl Adenosine CAS Number: 2140-25-2 Molecular Formula: C₁₂H₁₅N₅O₅ Primary Hazard Class: Bioactive Nucleoside Derivative (Treat as Potentially Irritant/Bioactive)[1][2]

This guide serves as the authoritative protocol for the safe handling, storage, and disposal of 5'-O-Acetyl Adenosine. While often classified under "Caution: Substance not fully tested," adenosine derivatives possess inherent biological activity, modulating purinergic signaling pathways. Consequently, this protocol adopts a Precautionary Principle , mandating containment measures that exceed minimum regulatory requirements to ensure researcher safety and experimental integrity.

Risk Assessment & Hazard Identification

Expert Insight: 5'-O-Acetyl Adenosine is a modified nucleoside. The acetyl group at the 5'-position renders it susceptible to hydrolysis and potential acyl migration under basic conditions. While acute toxicity data is limited, adenosine analogues can act as potent ligands for P1 purinergic receptors (A1, A2A, A2B, A3), potentially inducing cardiovascular or neurological effects if systematically absorbed.

Hazard CategoryClassification (GHS/Precautionary)Mechanism of Risk
Inhalation Target Organ Toxicity (Respiratory Tract Irritation) Fine particulates may deeply penetrate lung tissue; systemic absorption via alveoli is rapid for nucleosides.
Skin Contact Irritant (Category 2) Potential for transdermal absorption; adenosine derivatives can cause local vasodilation.
Eye Contact Eye Irritation (Category 2A) Mechanical abrasion from crystals and chemical irritation to mucous membranes.
Stability Moisture Sensitive 5'-O-acetyl group is labile; hydrolysis yields Adenosine, altering experimental concentration.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mg of solid substance.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min. thickness) Latex is permeable to many organic solvents used in solubilization (e.g., DMSO). Nitrile provides superior chemical resistance and tactile sensitivity. Double-gloving is required when handling stock solutions >10 mM.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) Standard safety glasses allow particulate entry from the side. Goggles seal the ocular cavity against airborne dust and accidental splashes during solubilization.
Respiratory N95/P95 Respirator or Fume Hood Primary: Handle inside a certified chemical fume hood. Secondary: If hood access is restricted, a fit-tested N95 mask is mandatory to prevent inhalation of bioactive dust.
Body Defense Tyvek® Sleeves + Lab Coat Standard cotton lab coats are porous. Tyvek sleeves prevent wrist exposure—the most common point of contact during pipetting.
Operational Protocol: Handling & Solubilization

Objective: Minimize exposure while maximizing compound stability.

Step 1: Environment Preparation
  • Workspace: All weighing and solubilization must occur within a certified Chemical Fume Hood.

  • Decontamination: Wipe surfaces with 70% Ethanol prior to use. Note: Avoid bleach (sodium hypochlorite) initially, as it may react with auxiliary reagents; use ethanol/water for nucleosides.

Step 2: Weighing (The Critical Control Point)
  • Equip PPE (Double Nitrile Gloves, Goggles, Lab Coat).

  • Place the analytical balance inside the fume hood or use a static-free weighing funnel.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is flyaway. Electrostatic dispersion is the primary cause of unknown exposure.

  • Weigh the required mass into a screw-cap amber vial (protects from light and moisture).

Step 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol.

    • Expert Note: Water solubility is possible but risks hydrolysis of the 5'-acetyl group. Prepare aqueous working solutions fresh; store stocks in DMSO.

  • Technique: Add solvent slowly down the side of the vial. Vortex briefly (5-10 seconds). Do not sonicate excessively, as heat degrades the acetyl ester bond.

Step 4: Workflow Visualization

HandlingWorkflow cluster_safety Safety Barrier (Fume Hood) Start Start: Vial Retrieval Check Check Seal & Desiccant Start->Check Weigh Weighing (Fume Hood) Check->Weigh Integrity OK Solubilize Solubilization (DMSO) Weigh->Solubilize Add Solvent Aliquot Aliquot & Flash Freeze Solubilize->Aliquot Minimize Thaw Cycles Storage Storage (-20°C) Aliquot->Storage

Figure 1: Safe handling workflow for 5'-O-Acetyl Adenosine, emphasizing containment during the critical weighing and solubilization phases.

Emergency Response Procedures

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a second pair of gloves and respiratory protection (if not already worn).

  • Containment: Cover the spill with a damp paper towel (moistened with water) to prevent dust generation. Do not dry sweep.

  • Cleanup: Wipe inward from the periphery to the center. Place waste in a sealed bag labeled "Hazardous Chemical Waste."

Scenario: Ocular Exposure

  • Immediate Action: Flush eyes with tepid water at an eyewash station for 15 minutes .

  • Technique: Hold eyelids open to ensure irrigation of the entire globe.

  • Medical: Seek medical attention. Provide the SDS (Safety Data Sheet) to the physician, noting the compound is an adenosine analogue.

Waste Management & Disposal

Compliance: Disposal must adhere to RCRA (Resource Conservation and Recovery Act) standards in the US or local equivalent.

Waste TypeDisposal MethodRationale
Solid Waste (Contaminated Vials/Gloves)Hazardous Chemical Incineration Prevents environmental leaching. Do not dispose of in regular trash.
Liquid Waste (DMSO/Methanol Stocks)Solvent Waste Stream (Halogenated/Non-Halogenated) Segregate based on solvent. Label clearly as "Contains 5'-O-Acetyl Adenosine."
Aqueous Waste (Cell Culture Media)Deactivation then Drain (if permitted) Check local EHS. Usually, trace amounts in media can be deactivated with bleach (10% final) before disposal, but pure compound must be incinerated.
Decision Logic: Spill Response

SpillResponse Event Spill Detected Type Liquid or Solid? Event->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Damp Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Disposal Seal in HazMat Bag Label & Notify EHS ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for immediate spill response, prioritizing dust suppression for solids and containment for liquids.

References
  • Santa Cruz Biotechnology. 5′-O-Acetyl Adenosine (CAS 2140-25-2) Product & Safety Data. Retrieved from

  • ChemicalBook. 5'-O-Acetyl Adenosine Properties and Safety. Retrieved from

  • Cayman Chemical. Adenosine Safety Data Sheet (General Nucleoside Handling). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Adenosine. Retrieved from

  • PubChem. Adenosine 5'-acetate Compound Summary. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-Acetyl Adenosine
Reactant of Route 2
Reactant of Route 2
5'-O-Acetyl Adenosine
© Copyright 2026 BenchChem. All Rights Reserved.